Oocydin A
Description
Structure
3D Structure
Properties
Molecular Formula |
C23H31ClO8 |
|---|---|
Molecular Weight |
470.9 g/mol |
IUPAC Name |
(E)-5-[(6Z,9E)-5-acetyloxy-10-chloro-6-methyl-3-oxo-2,14-dioxabicyclo[11.2.1]hexadeca-6,9-dien-15-yl]-5-hydroxy-3-methylpent-3-enoic acid |
InChI |
InChI=1S/C23H31ClO8/c1-13(10-21(27)28)9-18(26)23-20-11-17(31-23)8-7-16(24)6-4-5-14(2)19(30-15(3)25)12-22(29)32-20/h5-6,9,17-20,23,26H,4,7-8,10-12H2,1-3H3,(H,27,28)/b13-9+,14-5-,16-6+ |
InChI Key |
OAWOFENLLWPBEQ-DDIADDBLSA-N |
Isomeric SMILES |
C/C/1=C/C/C=C(\CCC2CC(C(O2)C(/C=C(\C)/CC(=O)O)O)OC(=O)CC1OC(=O)C)/Cl |
Canonical SMILES |
CC1=CCC=C(CCC2CC(C(O2)C(C=C(C)CC(=O)O)O)OC(=O)CC1OC(=O)C)Cl |
Synonyms |
oocydin A |
Origin of Product |
United States |
Foundational & Exploratory
Oocydin A: A Technical Guide to its Discovery, Isolation, and Characterization from Serratia marcescens
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oocydin A, a chlorinated macrocyclic lactone, stands out as a potent bioactive secondary metabolite produced by the bacterium Serratia marcescens. First identified in 1999 from a strain of S. marcescens living as an epiphyte on the aquatic plant Rhyncholacis pedicillata, this polyketide has demonstrated significant biological activities, including potent anti-oomycete, antifungal, and antitumor properties.[1] Its unique structure and promising therapeutic potential have made it a subject of considerable interest in the fields of natural product chemistry, microbiology, and drug development. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, presenting key data, detailed experimental protocols, and visualizations of the biosynthetic regulatory pathways and experimental workflows.
Discovery and Biological Activity
This compound was originally isolated from a Venezuelan strain of Serratia marcescens.[1] It is a member of the haterumalide class of molecules and is characterized as a chlorinated macrolide.[2] The molecule exhibits potent and selective activity against plant pathogenic oomycetes, a group of destructive plant pathogens.[1] Subsequent studies have also revealed its efficacy against various fungal phytopathogens and its potential as an anticancer agent.[2][3]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₁ClO₈ | [4] |
| Molecular Weight | 470.9 g/mol | [4] |
| Appearance | White powder | [1] |
| Key Structural Features | Chlorinated macrocyclic lactone, tetrahydrofuran (B95107) ring | [1] |
Antimicrobial Spectrum
This compound has demonstrated potent activity against a range of oomycetes. The Minimum Inhibitory Concentrations (MICs) against several key phytopathogens are detailed in Table 2. The compound shows minimal to no effect against true fungi, including some human pathogens.[1]
| Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Pythium ultimum | ~0.03 | [5][6] |
| Phytophthora parasitica | ~0.03 | [5][6] |
| Phytophthora cinnamomi | ~0.03 | [5][6] |
| Phytophthora citrophora | ~0.03 | [5][6] |
Biosynthesis and Regulation in Serratia marcescens
The production of this compound in Serratia species is governed by a large trans-acyltransferase (AT) polyketide synthase (PKS) gene cluster, designated as the 'ooc' cluster.[5] The biosynthesis of this complex molecule is tightly regulated at both the transcriptional and post-transcriptional levels, involving a sophisticated network of regulatory elements.
Expression of the ooc gene cluster is positively regulated by an N-acyl-L-homoserine lactone (AHL)-based quorum sensing system, which allows the bacterial population to coordinate gene expression in response to cell density.[5] Furthermore, the stationary phase sigma factor, RpoS, and the RNA chaperone, Hfq, play crucial roles in the post-transcriptional regulation of this compound biosynthesis.[5]
Experimental Protocols
The following sections provide detailed methodologies for the cultivation of Serratia marcescens, and the subsequent extraction, purification, and characterization of this compound. These protocols are compiled from established methods for the isolation of microbial secondary metabolites.
Cultivation of Serratia marcescens
Objective: To produce sufficient biomass and secondary metabolites, including this compound, through submerged fermentation.
Materials:
-
Serratia marcescens strain (e.g., MSU97)
-
Luria-Bertani (LB) agar (B569324) plates
-
LB broth (5 g/L yeast extract, 10 g/L Bacto tryptone, 5 g/L NaCl)
-
Sterile baffled Erlenmeyer flasks
-
Incubator shaker
Procedure:
-
Streak the Serratia marcescens strain onto an LB agar plate and incubate at 30°C for 24-48 hours until single colonies are visible.
-
Inoculate a single colony into a 50 mL starter culture of LB broth in a 250 mL baffled flask.
-
Incubate the starter culture at 30°C with shaking at 200 rpm for 18-24 hours.
-
Use the starter culture to inoculate a larger volume of LB broth (e.g., 1 L in a 2.8 L baffled flask) to an initial optical density at 600 nm (OD₆₀₀) of 0.05.
-
Incubate the production culture at 30°C with shaking at 200 rpm for 48-72 hours. Monitor growth by measuring OD₆₀₀ and this compound production by bioassay or HPLC analysis of small aliquots.
Extraction of this compound
Objective: To extract this compound from the fermentation broth.
Materials:
-
Fermentation broth from step 3.1
-
Ethyl acetate (B1210297) (or other suitable water-immiscible organic solvent)
-
Centrifuge and centrifuge bottles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Harvest the fermentation broth and centrifuge at 8,000 x g for 20 minutes at 4°C to separate the bacterial cells from the supernatant.
-
Collect the supernatant, which contains the secreted this compound.
-
Perform a liquid-liquid extraction of the supernatant with an equal volume of ethyl acetate. Shake vigorously for 10-15 minutes in a separatory funnel.
-
Allow the phases to separate and collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.
-
Combine the organic extracts and dry over anhydrous sodium sulfate (B86663).
-
Filter to remove the sodium sulfate and concentrate the crude extract in vacuo using a rotary evaporator at a temperature below 40°C.
Purification of this compound
Objective: To purify this compound from the crude extract using chromatographic techniques.
Materials:
-
Crude extract from step 3.2
-
Silica (B1680970) gel (for column chromatography)
-
Glass chromatography column
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol, dichloromethane)
-
HPLC system with a C18 reverse-phase column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
Part A: Silica Gel Column Chromatography (Initial Purification)
-
Prepare a silica gel slurry in a non-polar solvent (e.g., n-hexane).
-
Pack a glass chromatography column with the slurry.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.
-
Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate).
-
Collect fractions and monitor by thin-layer chromatography (TLC) or bioassay to identify the fractions containing this compound.
-
Pool the active fractions and concentrate using a rotary evaporator.
Part B: Reverse-Phase HPLC (Final Purification)
-
Dissolve the partially purified sample from Part A in the HPLC mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute with a gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be 20% to 80% acetonitrile over 30 minutes.
-
Monitor the elution profile using a UV detector (e.g., at 210 nm).
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the collected fraction by re-injecting a small aliquot onto the HPLC.
-
Lyophilize or evaporate the solvent to obtain pure this compound.
Structure Elucidation
Objective: To confirm the structure of the purified this compound using spectroscopic methods.
Materials:
-
Purified this compound
-
Deuterated solvents (e.g., CDCl₃ or CD₃OD)
-
NMR spectrometer
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Mass Spectrometry (MS):
-
Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol).
-
Analyze by electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight and isotopic pattern (confirming the presence of chlorine).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in a deuterated solvent.
-
Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra to determine the chemical structure and stereochemistry of this compound.
-
Experimental Workflow Visualization
The overall workflow for the isolation and characterization of this compound from Serratia marcescens is depicted in the following diagram.
References
Oocydin A chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oocydin A is a chlorinated macrocyclic lactone belonging to the haterumalide class of natural products. First isolated from the bacterium Serratia marcescens, it has demonstrated potent biological activities, including antifungal, anti-oomycete, and anticancer properties. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes a summary of its biosynthetic pathway, known mechanisms of action, and detailed experimental protocols for its isolation and biological evaluation.
Chemical Structure and Properties
This compound is a complex macrolide characterized by a 16-membered lactone ring containing a chlorinated vinyl group and a tetrahydrofuran (B95107) moiety. Its chemical structure and key identifiers are presented below.
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Reference |
| IUPAC Name | (E,5S)-5-[(1S,6Z,9E,13S,15S)-5-acetyloxy-10-chloro-6-methyl-3-oxo-2,14-dioxabicyclo[11.2.1]hexadeca-6,9-dien-15-yl]-5-hydroxy-3-methylpent-3-enoic acid | [1] |
| Molecular Formula | C₂₃H₃₁ClO₈ | [1] |
| Molecular Weight | 470.9 g/mol | [1] |
| Canonical SMILES | C/C/1=C/C/C=C(\CC[C@H]2C--INVALID-LINK----INVALID-LINK--/CC(=O)O)O">C@@HOC(=O)CC1OC(=O)C)/Cl | [1] |
| InChIKey | OAWOFENLLWPBEQ-AQHKLOSRSA-N | [1] |
A summary of the known physicochemical and spectroscopic properties of this compound is provided in the following tables.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| XLogP3 | 2.5 | [1] |
| Topological Polar Surface Area | 119 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 8 | [1] |
| Rotatable Bond Count | 6 | [1] |
Table 3: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Data Points | Reference |
| ¹H-NMR | Data not fully available in search results. | |
| ¹³C-NMR | Data not fully available in search results. | |
| Mass Spectrometry | Molecular Ion: [M-H]⁻ at m/z 469.16. Fragmentation data suggests losses of H₂O, CO₂, and the side chain. | [2] |
| UV-Vis Spectroscopy | Absorption maxima (λmax) data not available in search results. |
Biological Activity and Mechanism of Action
This compound exhibits a broad range of biological activities, making it a molecule of significant interest for therapeutic and agricultural applications.
Antifungal and Anti-Oomycete Activity
This compound was initially identified for its potent inhibitory activity against plant pathogenic oomycetes.[2][3] It displays low minimum inhibitory concentrations (MICs) against various Pythium and Phytophthora species.[2][3] Its activity extends to some true fungi, though with lesser potency.[2]
Anticancer Activity
As a member of the haterumalide family, this compound has demonstrated significant cytotoxicity against various cancer cell lines.[4][5] The proposed mechanism of action for haterumalides involves the disruption of the actin cytoskeleton, leading to apoptosis.
Mechanism of Action: Disruption of the Actin Cytoskeleton
The primary molecular target of haterumalides is believed to be the actin cytoskeleton. By binding to actin filaments, these macrolides can induce depolymerization and disrupt the normal dynamics of the cytoskeleton. This interference with a fundamental cellular structure leads to a cascade of downstream effects, culminating in programmed cell death (apoptosis).
Biosynthesis
This compound is synthesized by a large, multi-modular enzyme complex known as a trans-acyltransferase polyketide synthase (trans-AT PKS).[6] The biosynthetic gene cluster for this compound has been identified in Serratia and Dickeya species.[4][7] The biosynthesis is a complex process involving multiple enzymatic steps to assemble the polyketide backbone and perform subsequent modifications, including chlorination and cyclization. The expression of the biosynthetic gene cluster is regulated by quorum sensing, the RNA chaperone Hfq, and the stationary phase sigma factor RpoS.[4]
Experimental Protocols
Isolation and Purification of this compound from Serratia marcescens
This protocol is based on the methods described by Strobel et al. (1999).
-
Culturing: Serratia marcescens (strain MSU97) is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) at 25-30°C with shaking for 5-7 days.
-
Extraction: The culture broth is centrifuged to remove bacterial cells. The supernatant is then extracted with an equal volume of ethyl acetate (B1210297).
-
Concentration: The ethyl acetate extract is concentrated under reduced pressure using a rotary evaporator.
-
Chromatography: The crude extract is subjected to silica (B1680970) gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing this compound are pooled and further purified by high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water gradient to yield pure this compound.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of this compound.
-
Inoculum Preparation: Prepare a standardized suspension of the fungal or oomycete test organism in a suitable broth medium (e.g., RPMI-1640 for fungi).
-
Serial Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using the same broth medium.
-
Inoculation: Add the fungal/oomycete inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C for fungi) for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth of the test organism.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps for assessing the cytotoxicity of this compound against cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[8][9][10][11][12]
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[8][12]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Conclusion
This compound is a promising natural product with a unique chemical structure and potent biological activities. Its efficacy against plant pathogens and cancer cells warrants further investigation for its potential development into new therapeutic agents or agricultural products. This guide provides a foundational resource for researchers interested in exploring the chemical and biological facets of this compound. Further studies are needed to fully elucidate its spectroscopic properties, detailed mechanism of action, and to optimize its production and synthesis for broader applications.
References
- 1. This compound | C23H31ClO8 | CID 145720628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a chlorinated macrocyclic lactone with potent anti-oomycete activity from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of the antifungal haterumalide, this compound, in Serratia, and its regulation by quorum sensing, RpoS and Hfq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Marine cytotoxic macrolides haterumalides and biselides, and related natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bacterial Biosynthetic Gene Clusters Encoding the Anti-cancer Haterumalide Class of Molecules: BIOGENESIS OF THE BROAD SPECTRUM ANTIFUNGAL AND ANTI-OOMYCETE COMPOUND, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of the antifungal haterumalide, this compound, in Serratia, and its regulation by quorum sensing, RpoS and Hfq - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. researchtweet.com [researchtweet.com]
An In-depth Technical Guide to Chlorinated Macrocyclic Lactone Natural Products
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of chlorinated macrocyclic lactone natural products, a class of compounds with significant potential in drug discovery and development. This document details their biological activities, underlying mechanisms of action, and the experimental methodologies used for their isolation, characterization, and evaluation.
Introduction to Chlorinated Macrocyclic Lactones
Chlorinated macrocyclic lactones are a diverse group of natural products characterized by a large lactone ring and the presence of one or more chlorine atoms. These compounds are produced by a variety of organisms, including bacteria, fungi, and marine invertebrates. The incorporation of chlorine into the macrocyclic scaffold often imparts unique physicochemical properties and potent biological activities, making them attractive candidates for therapeutic development. Their activities span a wide range of applications, including antifungal, antibacterial, and cytotoxic properties. This guide will delve into the specifics of these activities, with a focus on quantitative data and the experimental protocols used to generate it.
Biological Activities and Quantitative Data
The biological activities of chlorinated macrocyclic lactones are diverse and potent. The following tables summarize the quantitative data for representative compounds from this class, highlighting their antifungal and cytotoxic potential.
Table 1: Antifungal Activity of Chlorinated Macrocyclic Lactones
| Compound | Producing Organism | Target Organism | MIC (µg/mL) | Reference |
| Oocydin A | Serratia marcescens | Pythium ultimum | ~0.03 | [1][2] |
| Phytophthora parasitica | ~0.03 | [1][2] | ||
| Phytophthora cinnamomi | ~0.03 | [1][2] | ||
| Phytophthora citrophora | ~0.03 | [1][2] | ||
| Chlororesistoflavin A | Streptomyces sp. EG32 | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25 | [3] |
| Chlororesistoflavin B | Streptomyces sp. EG32 | Methicillin-resistant Staphylococcus aureus (MRSA) | 2.0 | [3] |
Table 2: Cytotoxic Activity of Chlorinated Macrocyclic Lactones
| Compound | Producing Organism | Cell Line | IC50 (µM) | Reference |
| Various Compounds | Streptomyces sp. from Mediterranean sponges | Leishmania donovani | Varies | [4] |
| Trypanosoma brucei | Varies | [4] | ||
| Trypanosoma cruzi | Varies | [4] | ||
| Plasmodium falciparum | Varies | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of chlorinated macrocyclic lactones.
Isolation of Chlorinated Macrocyclic Lactones from Actinomycetes
The isolation of chlorinated macrocyclic lactones from actinomycetes is a critical first step in their study. The following is a general protocol that can be adapted for specific strains and compounds.
3.1.1. Pretreatment of Environmental Samples: To increase the chances of isolating rare actinomycetes, which may produce novel compounds, various pretreatment methods can be applied to the initial environmental samples (e.g., soil, marine sediment). These methods include dry heat treatment (e.g., 110-120°C for 1 hour) and chemical treatment (e.g., 1% phenol).[5]
3.1.2. Cultivation:
-
Prepare a suitable isolation medium such as Casein Starch Agar (B569324) (CSA). This medium can be supplemented with antibiotics like ampicillin (B1664943) and fluconazole (B54011) to inhibit the growth of bacteria and fungi, respectively.
-
Suspend the pretreated sample in sterile saline and prepare serial dilutions.
-
Plate the dilutions onto the isolation medium and incubate at 28°C for 4-6 weeks.
-
Recognize actinomycete isolates by their characteristic filamentous morphology.
-
Purify the isolates by successive streaking on a suitable medium like ISP2.
3.1.3. Fermentation and Extraction:
-
Inoculate a large-scale liquid culture of the purified actinomycete strain in a suitable production medium.
-
Incubate the culture under optimal conditions for secondary metabolite production (e.g., specific temperature, agitation, and incubation time).
-
After the incubation period, separate the biomass from the culture broth by centrifugation or filtration.
-
Extract the secondary metabolites from both the biomass and the supernatant using an appropriate organic solvent (e.g., ethyl acetate, methanol).
-
Concentrate the organic extract under reduced pressure to obtain a crude extract.
3.1.4. Purification:
-
Subject the crude extract to various chromatographic techniques to isolate the chlorinated macrocyclic lactones.
-
Initial fractionation can be performed using techniques like column chromatography with silica (B1680970) gel or other stationary phases.
-
Further purification is typically achieved using high-performance liquid chromatography (HPLC) with different types of columns (e.g., reversed-phase C18) and solvent systems.
-
Monitor the fractions for the presence of the target compounds using techniques like thin-layer chromatography (TLC) or by assessing their biological activity.
Antifungal Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal compound.
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar) until sufficient growth is observed.
-
Prepare a suspension of fungal cells or spores in a sterile liquid medium (e.g., RPMI-1640).
-
Adjust the concentration of the inoculum to a standardized density (e.g., using a spectrophotometer or a hemocytometer).
-
-
Preparation of Drug Dilutions:
-
Dissolve the purified chlorinated macrocyclic lactone in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform serial two-fold dilutions of the stock solution in the broth medium within a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a positive control (fungal inoculum without the drug) and a negative control (broth medium only).
-
Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
-
Determination of MIC:
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of natural products.
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line in a suitable growth medium supplemented with fetal bovine serum and antibiotics.
-
Harvest the cells and seed them into a 96-well plate at a predetermined density.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the chlorinated macrocyclic lactone in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add a solution of MTT to each well.
-
Incubate the plate for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Signaling Pathways and Mechanisms of Action
The molecular mechanisms by which chlorinated macrocyclic lactones exert their biological effects are a subject of ongoing research. Macrolides, in general, are known to interfere with several key cellular signaling pathways.
Inhibition of Pro-inflammatory Signaling
Macrolide antibiotics have been shown to modulate inflammatory responses by targeting key signaling cascades. They can inhibit the activation of Toll-like receptors (TLRs) and receptor tyrosine kinases (TRKs), which in turn suppresses the downstream activation of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38, as well as the mTOR pathway.[8][9] This leads to a reduction in the production of pro-inflammatory cytokines like IL-1β, IL-6, and IL-8.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a chlorinated macrocyclic lactone with potent anti-oomycete activity from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlororesistoflavins A and B, Chlorinated Benzopyrene Antibiotics Produced by the Marine-Derived Actinomycete Streptomyces sp. Strain EG32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijcmas.com [ijcmas.com]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Blueprint of a Potent Antifungal: A Technical Guide to the Oocydin A Biosynthetic Gene Cluster
For Immediate Release
A deep dive into the genetic architecture and functional machinery responsible for the production of oocydin A, a promising natural product with significant antifungal and anti-oomycete activities. This whitepaper provides researchers, scientists, and drug development professionals with a comprehensive analysis of the this compound biosynthetic gene cluster (ooc), including detailed experimental protocols and a proposed biosynthetic pathway.
The emergence of drug-resistant fungal pathogens poses a significant threat to human health and food security, necessitating the discovery and development of novel antifungal agents. This compound, a chlorinated macrolide produced by various plant-associated bacteria such as Serratia and Dickeya species, has demonstrated potent inhibitory activity against a broad spectrum of fungal and oomycete plant pathogens.[1][2] This document offers an in-depth technical guide to the this compound biosynthetic gene cluster (ooc), the genetic locus responsible for the synthesis of this complex natural product.
The this compound Biosynthetic Gene Cluster: A Modular Masterpiece
The ooc gene cluster is a large, contiguous region of DNA, spanning approximately 77 to 80 kilobases (kb).[1][3] It is organized into at least three transcriptional units and houses the genetic instructions for a complex enzymatic assembly line.[2][4] This assembly line belongs to the trans-acyltransferase (trans-AT) polyketide synthase (PKS) family, a class of enzymes known for their ability to generate structurally diverse and biologically active molecules.[1][5]
Core Components of the ooc Gene Cluster
The ooc cluster is comprised of a suite of genes encoding enzymes with specific roles in the biosynthesis of this compound. These include large, multidomain polyketide synthases (PKSs), acyltransferases (ATs), tailoring enzymes, and transport-related proteins. A summary of the key genes and their putative functions is presented below.
| Gene Name | Putative Function |
| PKS Genes | |
| oocJ, oocL, oocN, oocR, oocS | Multimodular polyketide synthases responsible for the core backbone assembly of this compound.[1][5] |
| Acyltransferase Genes | |
| oocV, oocW | Encode trans-acting acyltransferases that deliver extender units to the growing polyketide chain.[2] |
| Tailoring Enzyme Genes | |
| oocK, oocM | Flavin-dependent halogenases responsible for the chlorination of the macrolide backbone.[1] |
| oocU | Flavin-dependent tailoring enzyme.[1][2] |
| oocC, oocD, oocE, oocF, oocG, oocH, oocI | Hydroxymethylglutaryl-CoA synthase (HCS) cassette involved in the biosynthesis of a starter unit.[1][2] |
| Other Genes | |
| oocA | α/β-Hydrolase.[2] |
| oocB | Putative efflux protein, likely involved in the transport of this compound out of the cell.[2] |
| oocO | Free-standing acyl carrier protein (ACP).[2] |
| oocP, oocQ, oocT | Hypothetical proteins with roles in biosynthesis that have been confirmed through mutagenesis.[2] |
The Biosynthetic Pathway of this compound: A Step-by-Step Assembly
The biosynthesis of this compound is a complex process initiated by a specialized starter unit and followed by a series of elongation and modification steps orchestrated by the PKS machinery. The proposed biosynthetic pathway, based on in-silico analysis and experimental evidence, provides a roadmap for understanding how this intricate molecule is constructed.
Experimental Protocols for ooc Cluster Analysis
The functional characterization of the ooc gene cluster relies on a combination of genetic manipulation and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Gene Knockout Mutagenesis via Homologous Recombination
This protocol describes the inactivation of a target gene within the ooc cluster to assess its role in this compound biosynthesis.
Workflow:
Methodology:
-
Construction of the Knockout Cassette:
-
Amplify ~1 kb DNA fragments homologous to the regions flanking the target gene from the wild-type bacterial genome using high-fidelity DNA polymerase.
-
Amplify an antibiotic resistance cassette (e.g., kanamycin (B1662678) resistance gene) with flanking sequences that overlap with the upstream and downstream homology arms.
-
Join the three fragments (upstream flank, antibiotic resistance gene, downstream flank) using splicing by overlap extension (SOE) PCR to create the final knockout cassette.
-
-
Transformation and Recombination:
-
Prepare electrocompetent cells of the this compound-producing bacterium (e.g., Serratia plymuthica A153).
-
Transform the purified knockout cassette into the competent cells via electroporation.
-
Allow for homologous recombination to occur by incubating the cells in a rich medium for several hours.
-
-
Selection and Verification of Mutants:
-
Plate the transformed cells on a selective medium containing the appropriate antibiotic to select for successful recombinants.
-
Verify the correct integration of the knockout cassette and deletion of the target gene by colony PCR using primers flanking the target gene locus.
-
Confirm the precise insertion and absence of mutations by Sanger sequencing of the PCR product.
-
-
Phenotypic Analysis:
-
Assess the impact of the gene knockout on antifungal activity using a plate-based bioassay against a susceptible indicator organism (e.g., Pythium ultimum).
-
Analyze the culture supernatant of the mutant strain by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the abolition of this compound production.
-
Heterologous Expression of the ooc Gene Cluster
This protocol outlines the transfer and expression of the entire ooc gene cluster in a heterologous host to confirm its role in this compound production and to potentially improve yields.
Workflow:
References
- 1. Bacterial Biosynthetic Gene Clusters Encoding the Anti-cancer Haterumalide Class of Molecules: BIOGENESIS OF THE BROAD SPECTRUM ANTIFUNGAL AND ANTI-OOMYCETE COMPOUND, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the antifungal haterumalide, this compound, in Serratia, and its regulation by quorum sensing, RpoS and Hfq - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Oocydin A: A Technical Guide to its Anti-Oomycete Activity
For Researchers, Scientists, and Drug Development Professionals
Published: December 19, 2025
Abstract
Oocydin A is a chlorinated macrocyclic lactone produced by various bacteria, notably Serratia and Dickeya species. It has garnered significant attention for its potent and highly selective inhibitory activity against oomycetes, a class of destructive plant pathogens. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its biological activity against oomycetes. While the precise molecular target and the intricate mechanism of action are yet to be fully elucidated, this document synthesizes the available quantitative data, details the experimental protocols for assessing its efficacy, and outlines a prospective workflow for future research aimed at unraveling its core mechanism.
Introduction: this compound, a Potent Anti-Oomycete Agent
This compound is a unique halogenated macrolide, first isolated from Serratia marcescens in 1999.[1] Structurally, it is a chlorinated macrocyclic lactone with a molecular mass of 470 Da.[1][2][3] Belonging to the haterumalide class of natural products, this compound has demonstrated remarkable biological activity, including antifungal, anti-cancer, and, most notably, potent anti-oomycete properties.[4][5] Its high efficacy at very low concentrations and its specificity for oomycetes over true fungi make it a compelling candidate for agricultural applications and a subject of intense scientific interest.[1][2][3]
The biosynthesis of this compound is orchestrated by a large trans-acyltransferase (AT) polyketide synthase (PKS) gene cluster, designated as the ooc cluster.[5] The expression of this gene cluster is intricately regulated by various factors, including quorum sensing mechanisms and the RNA chaperone Hfq, highlighting a complex biological system for its production.[6]
Biological Activity and Quantitative Data
This compound exhibits potent inhibitory effects on the growth of several economically important plant-pathogenic oomycetes. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of the microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Oomycetes
| Oomycete Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Pythium ultimum | ~0.03 |
| Phytophthora parasitica | ~0.03 |
| Phytophthora cinnamomi | ~0.03 |
| Phytophthora citrophora | ~0.03 |
Data sourced from Strobel et al., 1999.[1][2][3]
The data clearly indicates that this compound is effective at nanomolar concentrations against a range of Phytophthora and Pythium species. Notably, its activity against true fungi is minimal to non-existent, underscoring its selective nature.[1][2][3]
Mechanism of Action: Current Knowledge and Future Directions
Despite the well-documented potent activity of this compound, its precise molecular mechanism of action against oomycetes remains an area for active investigation. Current literature has not yet identified the specific cellular target or the downstream signaling pathways that are disrupted by this compound. The observed growth inhibition is the ultimate outcome, but the preceding molecular events are not yet understood.
Proposed Workflow for Elucidating the Mechanism of Action
To address this knowledge gap, a multi-faceted experimental approach is required. The following workflow outlines a logical progression of experiments to systematically investigate the mechanism of action of this compound.
Caption: A proposed experimental workflow for elucidating the mechanism of action of this compound.
This systematic approach, combining microscopy, multi-omics, and biochemical validation, will be crucial in identifying the molecular target of this compound and unraveling the pathways it perturbs, ultimately leading to oomycete growth inhibition.
Experimental Protocols
Accurate and reproducible assessment of anti-oomycete activity is fundamental. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) of compounds like this compound.
Broth Microdilution Susceptibility Assay
This method is a high-throughput technique for determining the MIC of a compound in a liquid medium.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.
Detailed Steps:
-
Inoculum Preparation:
-
Culture the target oomycete (e.g., Phytophthora capsici) on a suitable solid medium (e.g., V8 agar) to induce sporulation.
-
Harvest zoospores by flooding the culture plates with sterile, cold distilled water and incubating at 4°C.
-
Quantify the zoospore concentration using a hemocytometer and adjust to the desired final concentration (e.g., 1 x 10^4 spores/mL) in a suitable liquid growth medium like Potato Dextrose Broth (PDB).[7]
-
-
Compound Preparation and Serial Dilution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like DMSO.
-
In a 96-well microtiter plate, add 50 µL of sterile PDB to wells 2 through 12.
-
Add 100 µL of the this compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard the final 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no inoculum).[8][9]
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared zoospore suspension to wells 1 through 11. The final volume in each well will be 100 µL.
-
Seal the plate (e.g., with parafilm) to prevent evaporation.
-
Incubate the plate at the optimal growth temperature for the oomycete (e.g., 25°C) for 24 to 72 hours, or until robust growth is observed in the growth control well.
-
-
MIC Determination:
Conclusion
This compound remains a highly promising natural product for the control of oomycete plant pathogens due to its exceptional potency and selectivity. While its biosynthetic pathway is well-characterized, the core mechanism of action is the next frontier of research. The quantitative data on its efficacy are robust and provide a strong foundation for its potential application. The experimental protocols detailed herein offer standardized methods for further investigation and comparative studies. The proposed research workflow provides a clear roadmap for scientists to finally uncover how this compound exerts its powerful and specific effects, which could pave the way for the development of novel, targeted agricultural fungicides.
References
- 1. This compound, a chlorinated macrocyclic lactone with potent anti-oomycete activity from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bacterial Biosynthetic Gene Clusters Encoding the Anti-cancer Haterumalide Class of Molecules: BIOGENESIS OF THE BROAD SPECTRUM ANTIFUNGAL AND ANTI-OOMYCETE COMPOUND, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of the antifungal haterumalide, this compound, in Serratia, and its regulation by quorum sensing, RpoS and Hfq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Screening of Microbial Extracts Against the Oomycetes Phytophthora capsici and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.igem.wiki [static.igem.wiki]
- 9. benchchem.com [benchchem.com]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. A High-Throughput Microtiter-Based Fungicide Sensitivity Assay for Oomycetes Using Z'-Factor Statistic - PubMed [pubmed.ncbi.nlm.nih.gov]
Oocydin A: A Technical Guide to its Antifungal Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oocydin A is a chlorinated macrocyclic lactone originally isolated from the bacterium Serratia marcescens. It belongs to the haterumalide class of molecules and has garnered significant interest for its potent biological activities.[1][2] This technical guide provides a comprehensive overview of the antifungal and anti-oomycete spectrum of this compound, detailed experimental protocols for its evaluation, and a summary of the current understanding of its biosynthetic regulation.
Antifungal Spectrum of Activity of this compound
This compound exhibits a targeted spectrum of activity, demonstrating high potency against oomycetes, a group of fungus-like eukaryotic microorganisms. Its activity against true fungi is more selective.[1][3]
Quantitative Data
The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antifungal potency. The available data for this compound is summarized in the table below.
| Target Organism | Class | Species | MIC (µg/mL) | Reference(s) |
| Oomycetes | Oomycetes | Pythium ultimum | ~0.03 | [1][3] |
| Phytophthora parasitica | ~0.03 | [1][3] | ||
| Phytophthora cinnamomi | ~0.03 | [1][3] | ||
| Phytophthora citrophora | ~0.03 | [1][3] | ||
| True Fungi | Deuteromycetes | Alternaria solani | Data not available | [1] |
| Hyphomycetes | Fusarium oxysporum | Data not available | [1] | |
| Hyphomycetes | Verticillium dahliae | Data not available | [4][5] | |
| Deuteromycetes | Thanatephorus cucumeris | Less active | [4] | |
| Ascomycetes | Saccharomyces cerevisiae | Minimal to no effect | [1] | |
| Ascomycetes | Schizosaccharomyces pombe | Minimal to no effect | [1] | |
| Basidiomycetes | Not specified | Minimal to no effect | [1] |
Mechanism of Action
Based on the conducted research, the specific molecular target and the precise mechanism of action of this compound against fungal and oomycete cells have not yet been fully elucidated in publicly available scientific literature.
Experimental Protocols
The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, adapted from established guidelines for antifungal susceptibility testing.
Broth Microdilution Assay for Antifungal Susceptibility Testing of this compound
1. Preparation of Materials:
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a concentration of 1 mg/mL.
-
Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar - PDA) at a suitable temperature until sporulation.
-
Harvest spores or conidia by flooding the agar surface with sterile saline or phosphate-buffered saline (PBS) containing a wetting agent (e.g., 0.05% Tween 80).
-
Adjust the spore suspension to the desired concentration (typically 1 x 10^5 to 5 x 10^5 CFU/mL) using a hemocytometer or by spectrophotometric methods.
-
-
Test Medium: Use a standardized broth medium such as RPMI-1640 with L-glutamine, buffered with MOPS (3-(N-morpholino)propanesulfonic acid).
-
96-Well Microtiter Plates: Use sterile, flat-bottom 96-well plates.
2. Assay Procedure:
-
Serial Dilutions:
-
Add 100 µL of the test medium to all wells of the 96-well plate.
-
Add a calculated volume of the this compound stock solution to the first well of each row to achieve the highest desired test concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a concentration gradient.
-
-
Inoculation:
-
Dilute the prepared fungal inoculum in the test medium to the final desired concentration (typically 0.5 x 10^3 to 2.5 x 10^3 CFU/mL).
-
Add 100 µL of the diluted fungal suspension to each well, bringing the final volume to 200 µL.
-
-
Controls:
-
Growth Control: A well containing the test medium and the fungal inoculum without this compound.
-
Sterility Control: A well containing only the test medium to check for contamination.
-
Solvent Control: A well containing the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound to ensure it does not inhibit fungal growth.
-
-
Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 25-37°C) for 24-72 hours, depending on the growth rate of the fungal species.
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control.
-
Growth can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Visualizations
Experimental Workflow
Caption: Workflow for determining the MIC of this compound.
Regulation of this compound Biosynthesis
The production of this compound is regulated by a complex network that includes quorum sensing and global stress response regulators.[6][7]
Caption: Regulatory pathway of this compound biosynthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Bacterial Biosynthetic Gene Clusters Encoding the Anti-cancer Haterumalide Class of Molecules: BIOGENESIS OF THE BROAD SPECTRUM ANTIFUNGAL AND ANTI-OOMYCETE COMPOUND, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a chlorinated macrocyclic lactone with potent anti-oomycete activity from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of the antifungal haterumalide, this compound, in Serratia, and its regulation by quorum sensing, RpoS and Hfq - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of the antifungal haterumalide, this compound, in Serratia, and its regulation by quorum sensing, RpoS and Hfq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Oocydin A: A Promising Marine-Derived Macrolide for Anticancer Drug Development
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Oocydin A, a chlorinated macrolide belonging to the haterumalide class, has emerged as a molecule of significant interest in oncology research.[1][2] Initially identified for its potent antifungal and anti-oomycete activities, subsequent studies have revealed its cytotoxic effects against various cancer cell lines, including P388 leukemia and breast cancer cells.[1][2] This technical guide provides a comprehensive overview of the current knowledge on this compound as a potential anticancer agent. It consolidates available data on its mechanism of action, summarizes quantitative cytotoxicity data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound and its analogs.
Introduction
This compound is a natural product first isolated from the plant epiphytic bacterium Serratia marcescens and the sponge Ircinia sp.[1][2] Structurally, it is a halogenated macrolide, a class of compounds known for their diverse and potent biological activities.[2] The haterumalide family, to which this compound belongs, has demonstrated powerful antitumor properties, making them attractive candidates for chemical synthesis and further investigation.[1] The biosynthetic gene cluster responsible for this compound production has been identified, paving the way for potential bioengineering approaches to generate novel analogs with improved therapeutic profiles.[1] This guide focuses on the anticancer aspects of this compound, providing a detailed technical resource for the scientific community.
Mechanism of Action
The precise molecular mechanisms underlying the anticancer activity of this compound are still under investigation. However, preliminary evidence suggests that its cytotoxic effects are mediated through the induction of apoptosis and perturbation of the cell cycle.
Apoptosis Induction
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many successful anticancer agents exert their therapeutic effect by triggering this pathway. While specific studies on this compound-induced apoptosis are limited, the broader class of haterumalides is known to induce cell death in cancer cells. The proposed mechanism involves the activation of intracellular signaling cascades that lead to the execution of the apoptotic program.
A general representation of the intrinsic and extrinsic apoptosis pathways is provided below. The specific molecular targets of this compound within these pathways are yet to be elucidated.
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell proliferation. Cancer cells are characterized by uncontrolled cell division, often due to defects in cell cycle checkpoints. Therapeutic agents that can induce cell cycle arrest are therefore of significant interest. While there is no specific data on which phase of the cell cycle is affected by this compound, many natural products with anticancer properties are known to cause arrest at the G1/S or G2/M checkpoints.[3] Further research is required to determine the specific effects of this compound on the cell cycle machinery.
A simplified diagram of the cell cycle and its key checkpoints is presented below.
Quantitative Data
For the purpose of providing a structured framework for future data, a template table for cytotoxicity data is provided below.
Table 1: Cytotoxicity of this compound against Cancer Cell Lines (Data Not Available)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method | Reference |
| P388 | Leukemia | N/A | N/A | N/A | [1] |
| Breast Cancer | Breast | N/A | N/A | N/A | [1] |
| e.g., MCF-7 | Breast | Data Point | Data Point | Data Point | Citation |
| e.g., HeLa | Cervical | Data Point | Data Point | Data Point | Citation |
N/A: Not Available in the reviewed literature.
Experimental Protocols
Detailed experimental protocols for assessing the anticancer activity of this compound are crucial for reproducible research. The following sections outline standard methodologies for key in vitro assays.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow:
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (detected by Annexin V) and membrane integrity (assessed by propidium iodide, PI).
Workflow:
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., FITC-conjugated) and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Workflow:
Protocol:
-
Cell Treatment: Culture cells with this compound for a specified duration.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
RNA Digestion: Treat the cells with RNase A to ensure that only DNA is stained.
-
DNA Staining: Stain the cellular DNA with propidium iodide (PI).
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
In Vivo Studies
Currently, there is no publicly available data from in vivo studies evaluating the anticancer efficacy of this compound in animal models. Such studies are a critical next step in the preclinical development of this compound. A typical in vivo efficacy study would involve a xenograft model.
Workflow for a Xenograft Model Study:
Future Directions
The preliminary findings on this compound's anticancer properties are encouraging, but further in-depth research is required to fully understand its therapeutic potential. Key future research directions include:
-
Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of this compound against a broad panel of human cancer cell lines to identify sensitive cancer types.
-
Elucidation of Molecular Mechanisms: Investigating the specific signaling pathways involved in this compound-induced apoptosis and cell cycle arrest through techniques such as Western blotting, RT-qPCR, and RNA sequencing.
-
In Vivo Efficacy Studies: Conducting preclinical studies in relevant animal models (e.g., xenografts, patient-derived xenografts) to assess the antitumor activity, pharmacokinetics, and toxicity of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify key structural features responsible for its anticancer activity and to develop more potent and selective compounds.
-
Combination Therapy Studies: Exploring the potential synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies.
Conclusion
This compound represents a promising lead compound from a natural source with the potential for development as a novel anticancer agent. Its reported cytotoxicity against leukemia and breast cancer cells warrants further rigorous investigation. This technical guide has summarized the current state of knowledge and provided a framework for future research, including standardized experimental protocols and data presentation formats. The elucidation of its detailed mechanism of action and the evaluation of its in vivo efficacy will be critical steps in translating the initial promising observations into a tangible therapeutic strategy for cancer treatment.
References
- 1. Bacterial Biosynthetic Gene Clusters Encoding the Anti-cancer Haterumalide Class of Molecules: BIOGENESIS OF THE BROAD SPECTRUM ANTIFUNGAL AND ANTI-OOMYCETE COMPOUND, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the antifungal haterumalide, this compound, in Serratia, and its regulation by quorum sensing, RpoS and Hfq - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Total synthesis and cytotoxicity of haterumalides NA and B and their artificial analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Oocydin A and Its Derivatives: A Technical Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oocydin A, a chlorinated macrocyclic lactone also known as haterumalide NA, is a natural product with potent biological activities. Originally isolated from Serratia marcescens, it exhibits remarkable anti-oomycete properties, making it a compound of interest for agricultural applications.[1][2][3][4][5][6][7] Furthermore, this compound and its synthetic derivatives have demonstrated significant cytotoxicity against various cancer cell lines, positioning them as potential leads for novel therapeutic development. This guide provides an in-depth overview of the biological activities of this compound and its derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of associated biological pathways and workflows.
Introduction
This compound is a 14-membered macrolide characterized by a unique chlorinated structure.[1][2][5][6][7] Its potent and selective activity against plant-pathogenic oomycetes, such as Pythium and Phytophthora species, has been a primary focus of research.[1][2][3][4][5][6][7][8] Beyond its anti-oomycete effects, this compound has been shown to possess antifungal and anticancer properties.[4][9][10] The exploration of synthetic derivatives of this compound has opened avenues for structure-activity relationship (SAR) studies, aiming to enhance its therapeutic potential and understand the molecular determinants of its bioactivity.[11][12][13][14]
Biological Activity: Data Presentation
The biological activities of this compound and its derivatives have been quantified using various in vitro assays. The following tables summarize the key findings, providing a comparative overview of their potency.
Table 1: Anti-oomycete Activity of this compound
| Compound | Target Organism | Assay Type | Activity Metric | Value | Reference |
| This compound | Pythium ultimum | Mycelial Growth Inhibition | MIC | ~0.03 µg/mL | [1][2][5][6][7] |
| This compound | Phytophthora parasitica | Mycelial Growth Inhibition | MIC | ~0.03 µg/mL | [1][2][5][6][7] |
| This compound | Phytophthora cinnamomi | Mycelial Growth Inhibition | MIC | ~0.03 µg/mL | [1][2][5][6][7] |
| This compound | Phytophthora citrophora | Mycelial Growth Inhibition | MIC | ~0.03 µg/mL | [1][2][5][6][7] |
Table 2: Antifungal Activity of this compound
| Compound | Target Organism | Assay Type | Activity | Reference |
| This compound | Verticillium dahliae | Mycelial Growth Inhibition | Active | [8][9] |
| This compound | Alternaria solani | Mycelial Growth Inhibition | Active | [3][6] |
| This compound | Fusarium oxysporum | Mycelial Growth Inhibition | Active | [3][6] |
| This compound | True Fungi (various) | Mycelial Growth Inhibition | Minimal to no effect | [1][2][5][6][7] |
Table 3: Cytotoxicity of this compound (Haterumalide NA) and Synthetic Derivatives against HeLa Cells
| Compound | IC50 (µM) | Reference |
| This compound (Haterumalide NA) | 0.027 | [11][12][13] |
| Haterumalide B | 0.13 | [11][12] |
| Analogue 1 | >10 | [11][12] |
| Analogue 2 | 0.048 | [11][12] |
| Analogue 3 | 0.041 | [11][12] |
| Analogue 4 | 0.11 | [11][12] |
| Analogue 5 | 0.051 | [11][12] |
Mechanism of Action and Signaling Pathways
The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, its cytotoxic effects are suggested to be mediated through the induction of apoptosis. This process is often orchestrated by a cascade of enzymes known as caspases.
Proposed Apoptotic Pathway
The induction of apoptosis by cytotoxic agents can occur through intrinsic or extrinsic pathways, both of which converge on the activation of executioner caspases, such as caspase-3 and caspase-7. These caspases then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Potential Interaction with the Actin Cytoskeleton
Some macrolides are known to interact with the actin cytoskeleton, leading to disruption of cellular processes and induction of apoptosis. While direct evidence for this compound is pending, this remains a plausible area of investigation for its mechanism of action.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and its derivatives.
Anti-oomycete Susceptibility Testing: Mycelial Growth Inhibition Assay
This protocol is adapted from standard methods for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against filamentous fungi and oomycetes.
Procedure:
-
Media Preparation: Prepare and autoclave the appropriate growth medium (e.g., V8 juice agar) for the target oomycete.
-
Compound Dilution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain the desired test concentrations.
-
Plate Preparation: While the agar is molten (approximately 45-50°C), add the appropriate volume of each compound dilution to obtain the final concentrations. Pour the agar into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a small mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing oomycete culture onto the center of each agar plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific oomycete (e.g., 25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony at regular intervals until the growth in the control plate (without the compound) reaches a predefined size.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible mycelial growth.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
References
- 1. Fluorescent Phalloidin: a Practical Stain for Visualizing Actin Filaments | AAT Bioquest [aatbio.com]
- 2. benchchem.com [benchchem.com]
- 3. Bacterial Biosynthetic Gene Clusters Encoding the Anti-cancer Haterumalide Class of Molecules: BIOGENESIS OF THE BROAD SPECTRUM ANTIFUNGAL AND ANTI-OOMYCETE COMPOUND, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a chlorinated macrocyclic lactone with potent anti-oomycete activity from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Actin Staining Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Biosynthesis of the antifungal haterumalide, this compound, in Serratia, and its regulation by quorum sensing, RpoS and Hfq - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 12. Total synthesis and cytotoxicity of haterumalides NA and B and their artificial analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Collection - Total Synthesis and Cytotoxicity of Haterumalides NA and B and Their Artificial Analogues - The Journal of Organic Chemistry - Figshare [figshare.com]
- 14. Marine cytotoxic macrolides haterumalides and biselides, and related natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
Serratia plymuthica: A Promising Bioreactor for the Production of the Potent Antifungal Agent Oocydin A
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Serratia plymuthica, a ubiquitous Gram-negative bacterium found in diverse ecological niches, has emerged as a significant source of the potent antifungal and anti-oomycete compound, Oocydin A. This chlorinated macrolide belongs to the haterumalide class of molecules and exhibits a broad spectrum of activity against various plant pathogens, making it a compelling candidate for the development of novel fungicides and therapeutic agents. This technical guide provides an in-depth overview of Serratia plymuthica as a production platform for this compound, covering its biosynthesis, extraction, purification, and biological activity. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising field.
Chemical Profile of this compound
This compound is a complex macrolide with the chemical formula C₂₃H₃₁ClO₈ and a molecular weight of 470.9 g/mol .[1][2] Its structure features a unique chlorinated macrocyclic lactone containing a tetrahydrofuran (B95107) ring.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₃₁ClO₈ | [1][2] |
| Molecular Weight | 470.9 g/mol | [2] |
| IUPAC Name | (E,5S)-5-[(1S,6Z,9E,13S,15S)-5-acetyloxy-10-chloro-6-methyl-3-oxo-2,14-dioxabicyclo[11.2.1]hexadeca-6,9-dien-15-yl]-5-hydroxy-3-methylpent-3-enoic acid | [1] |
| Appearance | Yellow crystals | [5] |
Biosynthesis of this compound in Serratia plymuthica
The biosynthesis of this compound in Serratia plymuthica is governed by a large and complex gene cluster, designated as the ooc cluster.[6][7] This cluster spans approximately 77-80 kb and encodes a suite of enzymes, including polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which work in a coordinated fashion to assemble the macrolide structure.[6] The biosynthesis is a fascinating example of a trans-AT PKS system.[7]
Genetic Regulation of the ooc Gene Cluster
The expression of the ooc gene cluster is tightly regulated by a hierarchical network of regulatory elements, ensuring that this compound production is coordinated with cellular growth and environmental cues. Key regulatory mechanisms include:
-
Quorum Sensing: In some strains of Serratia plymuthica, such as 4Rx5, the production of this compound is positively regulated by an N-acyl-L-homoserine lactone (AHL)-based quorum sensing system.[7] This cell-density dependent regulation allows the bacterial population to coordinate the production of secondary metabolites.
-
Global Regulators: The stationary phase sigma factor RpoS and the RNA chaperone Hfq play crucial roles in the post-transcriptional regulation of the ooc gene cluster, positively influencing this compound synthesis.[7]
Production of this compound from Serratia plymuthica
Fermentation Conditions
Optimizing fermentation parameters is critical for maximizing the yield of this compound. While specific quantitative data for this compound is still emerging, studies on other secondary metabolites in Serratia provide valuable insights.
Table 2: Investigated Fermentation Parameters for Secondary Metabolite Production in Serratia species
| Parameter | Investigated Range/Optimum | Effect on Production | Reference(s) |
| pH | 7.0 - 8.0 | pH 8 was found to be optimal for prodigiosin (B1679158) production in S. nematodiphila. | [8] |
| Temperature | 25 - 30°C | 25°C was optimal for prodigiosin production in S. nematodiphila. | [8] |
| Aeration | Static or shaking conditions | Static conditions were found to be optimal for prodigiosin production in one study. | [8] |
| Carbon Source | Mannitol (0.2%) | Supported high prodigiosin production in S. nematodiphila. | [8] |
| Nitrogen Source | Peptone (2%) | Optimal for antifungal compound production in S. plymuthica UBCF_13. | [9] |
| Incubation Time | 48 hours | Optimal for prodigiosin production in S. nematodiphila. | [8] |
Note: The optimal conditions for this compound production may vary between different strains of Serratia plymuthica.
Experimental Protocol: Fermentation of Serratia plymuthica for this compound Production
-
Inoculum Preparation: Inoculate a single colony of Serratia plymuthica into 50 mL of Luria-Bertani (LB) broth and incubate at 28°C with shaking at 200 rpm for 16-18 hours.
-
Production Culture: Inoculate 1 L of production medium (e.g., Potato Dextrose Broth or a custom-optimized medium) with the overnight culture to an initial optical density at 600 nm (OD₆₀₀) of 0.1.
-
Incubation: Incubate the production culture at 25-28°C with shaking at 200 rpm for 48-72 hours. Monitor the pH and adjust as necessary to maintain it within the optimal range.
Extraction and Purification of this compound
A multi-step process involving solvent extraction and chromatography is employed to isolate and purify this compound from the fermentation broth.
Experimental Protocol: Extraction and Purification
-
Extraction:
-
Silica Gel Column Chromatography:
-
Prepare a silica gel (60-120 mesh) column packed in a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).[1][12][13]
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a stepwise or linear gradient of increasing polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Pool the fractions containing this compound and concentrate them.
-
Purify the enriched fraction using a C18 reverse-phase HPLC column.[14]
-
Employ a gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) as the mobile phase.[15] A typical gradient might be a linear increase from 10% to 90% acetonitrile over 30 minutes.
-
Monitor the elution at a suitable wavelength (e.g., 210 nm) and collect the peak corresponding to this compound.
-
Quantification of this compound
Accurate quantification of this compound is essential for process optimization and for determining its biological activity. RP-HPLC with UV detection is a commonly used method.
Experimental Protocol: HPLC-UV Quantification
-
Standard Curve Preparation: Prepare a series of standard solutions of purified this compound of known concentrations in the mobile phase.
-
Sample Preparation: Dissolve a known amount of the extract or purified sample in the mobile phase.
-
Chromatographic Conditions:
-
Analysis: Inject the standards and samples and record the peak areas. Construct a standard curve by plotting peak area against concentration. Determine the concentration of this compound in the samples from the standard curve.
Biological Activity of this compound
This compound exhibits potent inhibitory activity against a range of plant pathogenic oomycetes and fungi.
Table 3: Antifungal and Anti-Oomycete Activity of this compound
| Pathogen | Activity | MIC/Inhibition | Reference(s) |
| Pythium ultimum | Anti-oomycete | MIC ≈ 0.03 µg/mL | [6][18] |
| Phytophthora parasitica | Anti-oomycete | MIC ≈ 0.03 µg/mL | [6][18] |
| Phytophthora cinnamomi | Anti-oomycete | MIC ≈ 0.03 µg/mL | [6][18] |
| Phytophthora citrophora | Anti-oomycete | MIC ≈ 0.03 µg/mL | [6][18] |
| Verticillium dahliae | Antifungal | Inhibition observed in bioassays | [19] |
| Alternaria solani | Antifungal | Inhibition observed | [18] |
| Fusarium oxysporum | Antifungal | Inhibition observed | [18] |
Experimental Protocol: Antifungal Bioassays
1. Agar (B569324) Well/Plug Diffusion Assay:
-
Prepare potato dextrose agar (PDA) plates.
-
Spread a suspension of the target fungal spores (e.g., Verticillium dahliae) evenly over the agar surface.[14]
-
Create wells (6-8 mm diameter) in the agar using a sterile cork borer or place agar plugs from a Serratia plymuthica culture on the plate.[5][20][21]
-
Add a known concentration of this compound solution or the agar plug to the wells.
-
Incubate the plates at 25°C for 3-5 days.
-
Measure the diameter of the zone of inhibition around the well or plug.[22]
2. Broth Microdilution Assay for MIC Determination:
-
Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Potato Dextrose Broth).
-
Inoculate each well with a standardized suspension of the target oomycete (e.g., zoospores of Pythium ultimum) or fungal spores.
-
Include positive (no this compound) and negative (no inoculum) controls.
-
Incubate the plate at 25°C for 24-48 hours.
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible growth.[3]
Genetic Manipulation of the ooc Gene Cluster
Targeted genetic modification of the ooc gene cluster in Serratia plymuthica is a powerful tool for elucidating the function of individual genes and for engineering strains with enhanced this compound production. The Lambda Red recombineering system is a widely used method for this purpose.
Experimental Protocol: Gene Knockout using Lambda Red Recombineering
-
Construct Preparation: Amplify a selectable antibiotic resistance cassette via PCR using primers that have 50-70 bp extensions homologous to the regions flanking the target gene in the ooc cluster.[6][23]
-
Preparation of Electrocompetent Cells:
-
Introduce a plasmid expressing the Lambda Red recombinase enzymes (Exo, Beta, and Gam) into Serratia plymuthica.[24] A common plasmid is pKD46, which has a temperature-sensitive replicon and an arabinose-inducible promoter for the recombinase genes.
-
Grow the strain at 30°C to an OD₆₀₀ of 0.4-0.6.
-
Induce the expression of the recombinase genes by adding L-arabinose and incubating for a further 15-30 minutes at 37°C.
-
Prepare electrocompetent cells by washing the culture multiple times with ice-cold sterile water or 10% glycerol.
-
-
Electroporation and Recombination:
-
Electroporate the purified PCR product into the electrocompetent cells.
-
Allow the cells to recover in a rich medium (e.g., SOC) for 1-2 hours at 37°C.
-
-
Selection and Verification:
-
Plate the cells on agar containing the appropriate antibiotic to select for recombinants.
-
Verify the gene knockout by colony PCR and DNA sequencing.
-
Spectroscopic Characterization of this compound
The structure of this compound has been elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 4: Key Spectroscopic Data for this compound
| Technique | Key Observations | Reference(s) |
| ¹H NMR | Characteristic signals for olefinic protons, methine protons, and methyl groups are observed. | [8][25][26][27][28] |
| ¹³C NMR | Resonances corresponding to carbonyl groups, olefinic carbons, and carbons of the macrolide ring are identified. | [8][25][26][27][28] |
| HRMS | The monochlorinated nature of this compound is confirmed by the characteristic 3:1 isotopic pattern for [M+Na]⁺ ions at m/z 493 and 495. Major fragment ions are observed at m/z 433 [M+Na-AcOH]⁺ and 449 [M+Na-CO₂]⁺. | [7][9][29][30][31][32] |
Serratia plymuthica represents a valuable and versatile platform for the production of the promising antifungal agent, this compound. A thorough understanding of its biosynthesis, coupled with optimized fermentation, purification, and analytical methods, will be crucial for harnessing its full potential in agriculture and medicine. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study and application of this remarkable natural product. Further research into strain improvement through metabolic engineering and optimization of large-scale fermentation processes will be key to realizing the commercial viability of this compound.
References
- 1. Using lambda red to knockout and knockin – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 2. researchgate.net [researchgate.net]
- 3. blog.addgene.org [blog.addgene.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 6. mun.ca [mun.ca]
- 7. Bacteriophage recombineering in the lytic state using the lambda red recombinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Extraction and characterization of bioactive secondary metabolites from lactic acid bacteria and evaluating their antifungal and antiaflatoxigenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 14. explorationpub.com [explorationpub.com]
- 15. researchgate.net [researchgate.net]
- 16. Silica Gel for Column Chromatographyï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 17. ionsource.com [ionsource.com]
- 18. benchchem.com [benchchem.com]
- 19. Biosynthesis of the antifungal haterumalide, this compound, in Serratia, and its regulation by quorum sensing, RpoS and Hfq - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rapid Genome Modification in Serratia marcescens Through Red Homologous Recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antimicrobial Activity of Cultivable Endophytic and Rhizosphere Fungi Associated with “Mile-a-Minute,” Mikania cordata (Asteraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. 57357.org [57357.org]
- 24. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 25. rsc.org [rsc.org]
- 26. myheplus.com [myheplus.com]
- 27. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]
- 28. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Albocycline Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
The Intricate Regulatory Network of Oocydin A Biosynthesis in Serratia
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Oocydin A, a chlorinated macrolide of the haterumalide class, is a potent antifungal and anti-oomycete compound produced by various species of the bacterial genus Serratia.[1][2][3] Its broad-spectrum activity has garnered significant interest for its potential applications in agriculture as a biocontrol agent and in medicine for its anticancer properties.[2][3] The biosynthesis of this compound is a complex process, governed by a large trans-acyltransferase (AT) polyketide synthase (PKS) gene cluster, referred to as the ooc cluster.[1][2][3] The production of this valuable secondary metabolite is tightly controlled by a sophisticated regulatory network involving quorum sensing, global regulators, and post-transcriptional elements. This technical guide provides an in-depth exploration of the molecular mechanisms that govern this compound biosynthesis in Serratia, offering a valuable resource for researchers and professionals in drug development.
The this compound Biosynthetic Gene Cluster (ooc)
The genetic blueprint for this compound production is encapsulated within the ooc biosynthetic gene cluster, which can span between 77 and 80 kb.[3] This cluster is organized into three distinct transcriptional units and is found in several plant-associated enterobacteria, predominantly within the Serratia and Dickeya genera.[2][3] Key components of the ooc gene cluster include genes encoding for five multimodular PKS proteins, a hydroxymethylglutaryl-CoA synthase cassette, and three flavin-dependent tailoring enzymes.[3] The presence and integrity of this gene cluster are essential for the production of this compound, as demonstrated by the abolishment of its bioactivity against fungi and oomycetes upon disruption of the cluster.[3] In Serratia plymuthica, the ooc gene cluster comprises 23 genes, designated oocA to oocW.[4]
Hierarchical Regulatory Control of this compound Biosynthesis
The expression of the ooc gene cluster is not constitutive but is instead meticulously regulated at multiple levels to ensure its production is coordinated with appropriate cellular and environmental cues. The primary regulatory mechanisms identified to date include quorum sensing, the stationary phase sigma factor RpoS, and the RNA chaperone Hfq.[1][2]
Quorum Sensing: A Cell-Density Dependent Switch
Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression. In many Gram-negative bacteria, including Serratia, QS is mediated by the production and detection of N-acyl-L-homoserine lactone (AHL) signaling molecules.[2][5]
The production of this compound in certain Serratia strains is positively regulated by an AHL-based QS system.[1][2] However, this regulation is notably strain-dependent. For instance, in Serratia plymuthica 4Rx5, an AHL-based QS system is crucial for the biosynthesis of this polyketide, a feature not observed in other this compound-producing strains.[6][7] The highest levels of ooc gene cluster transcription are observed at high cell densities, which is a hallmark of QS-controlled gene expression.[2] Serratia species are known to possess various LuxIR-type QS systems, such as SmaIR and SwrIR, which are responsible for the synthesis and perception of AHLs like N-butanoyl-L-homoserine lactone (C4-HSL) and N-hexanoyl-L-homoserine lactone (C6-HSL).[8][9][10] These systems, in turn, regulate the production of a variety of secondary metabolites and virulence factors.[9][10]
A simplified signaling pathway for the QS regulation of this compound biosynthesis is depicted below:
The Role of the Stationary Phase Sigma Factor RpoS
The stationary phase sigma factor, RpoS (σS), is a central regulator of gene expression in response to various stress conditions and entry into the stationary phase of growth. In Serratia, RpoS has been shown to positively regulate the synthesis of this compound.[1][2] This indicates that the production of this antifungal compound is enhanced when the bacterial population reaches a high density and nutrients may become limited. The regulatory effect of RpoS is, at least in part, linked to the post-transcriptional control mediated by Hfq.[1][2]
Post-transcriptional Regulation by the RNA Chaperone Hfq
Hfq is an RNA-binding protein that acts as a chaperone, facilitating the interaction between small regulatory RNAs (sRNAs) and their target messenger RNAs (mRNAs). This interaction often leads to changes in mRNA stability or translation, thereby modulating gene expression. In the context of this compound biosynthesis, Hfq plays a pivotal role at the post-transcriptional level.[1][2] The Hfq-dependent regulation is partially mediated by RpoS, highlighting a complex interplay between transcriptional and post-transcriptional control mechanisms.[1][2]
A diagram illustrating the hierarchical regulatory cascade is presented below:
Differential Regulation and Environmental Influences
The regulation of the ooc gene cluster is complex, with evidence suggesting differential regulation of its divergently transcribed transcriptional units.[1][2] This intricate control allows for a fine-tuned response to various signals.
Fungal Interactions
The presence of pathogenic fungi can influence the expression of the ooc genes. In a study involving Serratia plymuthica UBCF_13 and the pathogenic fungus Colletotrichum gloeosporioides, co-cultivation led to an increase in the expression of the oocE gene, while the expression of the oocO gene was decreased.[4] This suggests that different genes within the ooc cluster may be subject to distinct regulatory pathways in response to fungal cues.[4] The expression of oocO is known to be under the control of QS and regulated by RpoS, whereas the regulatory pathway for oocE remains to be elucidated.[4]
Phosphate (B84403) Limitation and Two-Component Systems
While not directly demonstrated for this compound, studies on other secondary metabolites in Serratia, such as prodigiosin (B1679158) and carbapenem, have revealed the involvement of two-component systems in response to environmental signals like phosphate limitation. The PhoBR two-component system, in response to low phosphate conditions, upregulates secondary metabolism and QS in Serratia 39006.[8] This suggests a potential, yet unconfirmed, link between phosphate availability and this compound production. Another two-component system, RssAB, has been shown to regulate swarming motility and cell envelope architecture in Serratia marcescens in response to exogenous saturated fatty acids.[11][12] Although a direct connection to this compound has not been established, it highlights the capacity of two-component systems to integrate environmental signals into the regulation of various cellular processes in Serratia.
Quantitative Data on this compound Regulation
Currently, detailed quantitative data such as fold-changes in ooc gene expression in response to specific regulatory mutations or environmental cues are not extensively available in the public domain. The following table summarizes the qualitative effects of the known regulators on this compound production.
| Regulator | Type of Regulation | Effect on this compound Production | Serratia Strain(s) | Reference(s) |
| Quorum Sensing (AHL-based) | Transcriptional | Positive (strain-dependent) | S. plymuthica 4Rx5 | [2],[6] |
| RpoS (σS) | Transcriptional/Post-transcriptional | Positive | S. plymuthica | [1],[2] |
| Hfq | Post-transcriptional | Positive | S. plymuthica | [1],[2] |
| Colletotrichum gloeosporioides | Environmental Cue | Increased oocE expression, Decreased oocO expression | S. plymuthica UBCF_13 | [4] |
Key Experimental Protocols
The elucidation of the regulatory network governing this compound biosynthesis has relied on a combination of genetic, molecular, and analytical techniques. Detailed protocols for these key experiments are outlined below.
In-Frame Deletion Mutagenesis
This technique is used to create specific gene knockouts to assess the function of a particular gene in this compound biosynthesis and its regulation.
Protocol:
-
Construct Generation: Amplify by PCR the upstream and downstream flanking regions (typically ~500 bp) of the target gene from Serratia genomic DNA.
-
Clone the two flanking fragments into a suicide vector (e.g., pKNG101) in the correct orientation, creating an in-frame deletion construct.
-
Introduce the suicide vector into a suitable E. coli donor strain (e.g., E. coli β2155) by transformation.
-
Conjugation: Transfer the suicide vector from the E. coli donor to the recipient Serratia strain via biparental or triparental mating.
-
Selection of Single Crossovers: Select for transconjugants that have integrated the suicide vector into the chromosome by homologous recombination on selective agar (B569324) plates (e.g., containing the appropriate antibiotics).
-
Selection of Double Crossovers: Culture the single-crossover mutants in non-selective medium and then plate on agar containing a counter-selective agent (e.g., sucrose (B13894) for sacB-based vectors) to select for cells that have lost the suicide vector through a second homologous recombination event.
-
Verification: Screen the resulting colonies by PCR using primers flanking the target gene to identify mutants with the desired in-frame deletion. Confirm the deletion by DNA sequencing.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is employed to quantify the expression levels of the ooc genes under different conditions or in various mutant backgrounds.
Protocol:
-
RNA Extraction: Grow Serratia cultures to the desired growth phase or under specific experimental conditions. Harvest the cells by centrifugation and extract total RNA using a commercial RNA purification kit, including a DNase I treatment step to remove contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
qRT-PCR Reaction: Set up the qRT-PCR reaction using a suitable qPCR master mix, cDNA template, and primers specific for the target ooc gene and a reference (housekeeping) gene (e.g., rpoD).
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression between the experimental and control samples, normalized to the expression of the reference gene.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is used to detect and quantify the production of this compound in Serratia culture extracts.
Protocol:
-
Sample Preparation: Grow Serratia strains in a suitable production medium. Extract the culture supernatant or whole culture with an organic solvent (e.g., ethyl acetate). Evaporate the solvent and resuspend the crude extract in a suitable solvent (e.g., methanol).
-
HPLC Separation: Inject the extract onto a reverse-phase HPLC column (e.g., C18). Elute the compounds using a gradient of two mobile phases, typically water and acetonitrile, both often containing a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
-
Detection: Monitor the elution profile using a UV-Vis detector at a wavelength where this compound absorbs (e.g., ~230 nm). A mass spectrometer can also be coupled to the HPLC for more definitive identification.
-
Quantification: Quantify the amount of this compound produced by comparing the peak area of the sample to a standard curve generated with purified this compound of known concentrations.
An experimental workflow for studying this compound regulation is visualized below:
Future Directions and Conclusion
The regulation of this compound biosynthesis in Serratia is a multifaceted process involving a hierarchical network of transcriptional and post-transcriptional regulators. While significant progress has been made in identifying the key players, such as QS, RpoS, and Hfq, many aspects of this intricate regulatory web remain to be explored. Future research should focus on:
-
Elucidating the specific sRNAs involved in the Hfq-mediated regulation of the ooc gene cluster.
-
Investigating the direct targets of the LuxR-type transcriptional regulators within the ooc promoter regions.
-
Exploring the role of other global regulators and two-component systems in integrating various environmental signals, such as nutrient availability and host-microbe interactions, into the control of this compound production.
-
Quantifying the precise impact of each regulatory element on ooc gene expression and this compound yield.
A deeper understanding of the regulatory mechanisms controlling this compound biosynthesis will be instrumental for the rational design of strategies to enhance its production for agricultural and pharmaceutical applications. By manipulating these regulatory pathways, it may be possible to develop high-yielding Serratia strains for the sustainable and cost-effective production of this valuable bioactive compound.
References
- 1. Biosynthesis of the antifungal haterumalide, this compound, in Serratia, and its regulation by quorum sensing, RpoS and Hfq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the antifungal haterumalide, this compound, in Serratia, and its regulation by quorum sensing, RpoS and Hfq - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial Biosynthetic Gene Clusters Encoding the Anti-cancer Haterumalide Class of Molecules: BIOGENESIS OF THE BROAD SPECTRUM ANTIFUNGAL AND ANTI-OOMYCETE COMPOUND, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Quorum sensing in Serratia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. The PhoBR two-component system regulates antibiotic biosynthesis in Serratia in response to phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quorum sensing-regulated functions of Serratia marcescens are reduced by eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Quorum Sensing in Serratia marcescens AS-1 by Synthetic Analogs of N-Acylhomoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The RssAB Two-Component Signal Transduction System in Serratia marcescens Regulates Swarming Motility and Cell Envelope Architecture in Response to Exogenous Saturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The RssAB two-component signal transduction system in Serratia marcescens regulates swarming motility and cell envelope architecture in response to exogenous saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Oocydin A: A Haterumalide Class Molecule with Potent Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Oocydin A, a chlorinated macrolide belonging to the haterumalide class, has emerged as a molecule of significant interest due to its potent and diverse biological activities. Originally isolated from the plant epiphytic bacterium Serratia marcescens, this compound has demonstrated strong antifungal, anti-oomycete, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its classification, biological activities with quantitative data, detailed experimental protocols for its evaluation, and an exploration of its potential mechanisms of action, including relevant signaling pathways.
Introduction
This compound is a structurally unique 14-membered macrolide characterized by a chlorinated tetrahydrofuran (B95107) ring.[1][3] It is a member of the haterumalide family of natural products, which are known for their potent cytotoxicity against various cancer cell lines.[4] The biosynthesis of this compound is orchestrated by a complex trans-acyltransferase polyketide synthase (trans-AT PKS) gene cluster, which has been identified and characterized in several plant-associated bacteria, including Serratia and Dickeya species.[2] The potent biological profile of this compound makes it a compelling candidate for further investigation in the fields of agriculture and medicine.
Quantitative Biological Activity
The biological activity of this compound and related haterumalides has been quantified against various fungal pathogens and cancer cell lines. The following tables summarize the available data.
Table 1: Antifungal and Anti-oomycete Activity of this compound
| Organism | Strain | Activity Metric | Value | Reference |
| Pythium ultimum | - | MIC | ~0.03 µg/mL | [1][3][5][6] |
| Phytophthora parasitica | - | MIC | ~0.03 µg/mL | [1][3][5][6] |
| Phytophthora cinnamomi | - | MIC | ~0.03 µg/mL | [1][3][5][6] |
| Phytophthora citrophora | - | MIC | ~0.03 µg/mL | [1][3][5][6] |
| Verticillium dahliae | - | Bioactivity | Active | [2] |
| Alternaria solani | - | Bioactivity | Active | [6][7] |
| Fusarium oxysporum | - | Bioactivity | Active | [6][7] |
MIC: Minimum Inhibitory Concentration
Table 2: Cytotoxicity of Haterumalide NA (this compound) and Related Compounds against Cancer Cell Lines
| Compound | Cell Line | Cell Type | IC50 | Reference |
| Haterumalide NA (this compound) | P388 | Murine Leukemia | Not explicitly quantified, but cytotoxic | [4] |
| Haterumalide NA methyl ester | P388 | Murine Leukemia | 0.32 µg/mL | [4] |
| Biselide A | DLD-1 | Human Colon Cancer | 0.513 µM | [4] |
| Lobomichaolide | A-549 | Human Lung Carcinoma | 0.38 µg/mL | [8] |
| Lobomichaolide | HT-29 | Human Colon Adenocarcinoma | 0.37 µg/mL | [8] |
| Lobomichaolide | KB | Human Nasopharyngeal Carcinoma | 0.59 µg/mL | [8] |
| Lobomichaolide | P-388 | Murine Lymphocytic Leukemia | 0.34 µg/mL | [8] |
| Crassolide | P-388 | Murine Lymphocytic Leukemia | 0.08 µg/mL | [8] |
IC50: Half-maximal Inhibitory Concentration
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound's biological activity.
Determination of Minimum Inhibitory Concentration (MIC) against Oomycetes
This protocol is adapted from the methods described for determining the anti-oomycete activity of this compound.[1][3][5][6][8][9]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of oomycetes such as Phytophthora species.
Materials:
-
Pure this compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Appropriate liquid culture medium for the target oomycete (e.g., V8 juice broth)
-
Sterile 96-well microtiter plates
-
Oomycete inoculum (zoospores or mycelial fragments)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of this compound Stock Solution: Dissolve a known weight of pure this compound in DMSO to prepare a high-concentration stock solution.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the appropriate culture medium directly in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL. Include a positive control (medium with inoculum, no drug) and a negative control (medium only).
-
Inoculum Preparation: Prepare a standardized inoculum of the target oomycete. For zoospores, this can be done by inducing sporulation and counting the spores. For mycelial growth, small agar (B569324) plugs from the edge of an actively growing culture can be used.
-
Inoculation: Add 100 µL of the prepared inoculum to each well of the microtiter plate, except for the negative control wells.
-
Incubation: Incubate the plates at the optimal growth temperature for the target oomycete (e.g., 25°C) for a specified period (e.g., 48-72 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth of the oomycete is observed. This can be assessed visually or by measuring the optical density at a suitable wavelength (e.g., 600 nm) using a microplate reader.
Cytotoxicity Assay using MTT
This protocol is a standard method for assessing the cytotoxicity of compounds against cancer cell lines and is based on established procedures.[1][10][11][12][13]
Objective: To determine the IC50 value of this compound against a panel of human cancer cell lines.
Materials:
-
Pure this compound
-
DMSO for stock solution preparation
-
Human cancer cell lines (e.g., A549, HT-29, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and antibiotics)
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest drug concentration) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of Action and Signaling Pathways
While the precise molecular targets of this compound are still under investigation, its classification as a haterumalide and its potent cytotoxic effects provide clues to its mechanism of action. Haterumalides are known to be potent cytotoxic agents, and some members of this class have been shown to interact with the cellular cytoskeleton.
Potential Interaction with Tubulin
Several natural products with potent anticancer activity exert their effects by targeting tubulin, a key component of microtubules.[7][14][15][16][17] Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The cytotoxic profile of haterumalides suggests that they may act in a similar manner. Further studies are required to determine if this compound directly binds to tubulin and inhibits its polymerization.
Induction of Apoptosis
The cytotoxicity of this compound is likely mediated by the induction of apoptosis, or programmed cell death. Apoptosis is a tightly regulated process involving a cascade of signaling events. Key players in this process include the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization, and caspases, a family of proteases that execute the final stages of cell death.[18][19][20][21][22]
4.2.1. The Intrinsic Apoptotic Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is often initiated by cellular stress, such as that induced by cytotoxic drugs. This pathway is regulated by the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family.[18][19][20][21][22] An excess of pro-apoptotic signals leads to the release of cytochrome c from the mitochondria, which then triggers the activation of caspase-9 and the subsequent activation of executioner caspases like caspase-3.[23][24][25][26]
Conclusion and Future Directions
This compound, a member of the haterumalide class of macrolides, exhibits potent antifungal, anti-oomycete, and anticancer activities. The quantitative data presented in this guide highlight its potential for development as a lead compound in both agricultural and pharmaceutical applications. The provided experimental protocols offer a foundation for researchers to further investigate its biological properties. While the precise mechanism of action remains to be fully elucidated, the available evidence suggests that this compound may exert its cytotoxic effects through the disruption of microtubule dynamics and the induction of apoptosis.
Future research should focus on:
-
Elucidating the specific molecular target(s) of this compound.
-
Conducting comprehensive structure-activity relationship (SAR) studies to optimize its biological activity and pharmacokinetic properties.
-
Investigating its efficacy in in vivo models of fungal infections and cancer.
-
Exploring the regulation of its biosynthetic gene cluster to enhance production yields.
A deeper understanding of this compound's mechanism of action and biological activities will be crucial for harnessing its full therapeutic potential.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Biosynthesis of the antifungal haterumalide, this compound, in Serratia, and its regulation by quorum sensing, RpoS and Hfq - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a chlorinated macrocyclic lactone with potent anti-oomycete activity from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, cytotoxicity, and inhibitory effects on tubulin polymerization of a new 3-heterocyclo substituted 2-styrylquinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Laboratory Protocols for Phytophthora Species [apsnet.org]
- 9. In Vitro Screening of Microbial Extracts Against the Oomycetes Phytophthora capsici and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Enhanced heterodimerization of Bax by Bcl-2 mutants improves irradiated cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Effects of Resveratrol Treatment on Bcl-2 and Bax Gene Expression in Endometriotic Compared with Non-Endometriotic Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Allitridi induces apoptosis by affecting Bcl-2 expression and caspase-3 activity in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Evidence that inhibition of BAX activation by BCL-2 involves its tight and preferential interaction with the BH3 domain of BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Caspase-3 and -6 expression and activation are targeted by hormone action in the rat ventral prostate during the apoptotic cell death process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Activation of hPAK65 by caspase cleavage induces some of the morphological and biochemical changes of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Caspase activation, inhibition, and reactivation: A mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Caspase activation without death - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Analysis of the Oocydin A Gene Cluster: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oocydin A is a chlorinated macrocyclic lactone with potent antifungal and anti-oomycete activity, first isolated from the plant-associated bacterium Serratia marcescens MSU97.[1][2][3][4] Its complex structure and significant biological activities, including potential anticancer properties, make it an attractive target for natural product discovery and development.[1][5] The biosynthesis of this compound is orchestrated by a large, multimodular trans-acyltransferase (AT) polyketide synthase (PKS) gene cluster.[1][5][6][7] This guide provides an in-depth technical overview of the in silico analysis of the this compound gene cluster, offering a roadmap for researchers interested in exploring this and other novel trans-AT PKS pathways.
This compound Gene Cluster: Genomic Organization and Key Features
The this compound biosynthetic gene cluster (ooc) spans approximately 77 to 80 kilobases (kb) and comprises 23 open reading frames (ORFs).[5][8] It has been identified and characterized in several plant-associated enterobacteria, including species of Serratia and Dickeya.[1][5] A key feature of this cluster is its classification as a trans-AT PKS system, where the acyltransferase domains, responsible for selecting the building blocks for polyketide synthesis, are encoded by standalone genes rather than being integrated into the large PKS modules.[1][5][8]
The gene cluster is organized into three distinct transcriptional units.[1][8] This organization suggests a complex regulatory network governing the expression of the biosynthetic machinery.
Data Presentation: this compound Gene Cluster Annotation
The following table summarizes the key components of the this compound gene cluster, with functions inferred from sequence homology and experimental data.
| Gene (ORF) | Proposed Function | Size (Amino Acids) | Key Domains/Features |
| Transcriptional Unit 1 | |||
| oocA | α/β-Hydrolase | - | - |
| oocB | Putative efflux protein | - | - |
| Transcriptional Unit 2 | |||
| oocC | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase cassette component | - | Enoyl-CoA hydratase (EH) |
| oocD | HMG-CoA synthase cassette component | - | Enoyl-CoA hydratase (EH) |
| oocE | HMG-CoA synthase cassette component | - | HMG-CoA synthase |
| oocF | HMG-CoA synthase cassette component | - | Acyl carrier protein (ACP) |
| oocG | HMG-CoA synthase cassette component | - | HMG-CoA lyase |
| oocH | Hypothetical protein | - | - |
| oocI | Hypothetical protein | - | - |
| Transcriptional Unit 3 | |||
| oocJ | Polyketide Synthase (PKS) | - | KS, DH, MT, FkbH-like, ACP |
| oocK | Flavin-dependent monooxygenase | - | - |
| oocL | Polyketide Synthase (PKS) | - | KS, KR, ACP |
| oocM | Flavin-dependent monooxygenase | - | - |
| oocN | Polyketide Synthase (PKS) | - | KS, DH, KR, ACP |
| oocO | Free-standing Acyl Carrier Protein (ACP) | - | - |
| oocP | Hypothetical protein | - | - |
| oocQ | Hypothetical protein | - | - |
| oocR | Polyketide Synthase (PKS) | - | KS, ACP |
| oocS | Polyketide Synthase (PKS) | - | KS, KR, TE, NRPS-C |
| oocT | Hypothetical protein | - | - |
| oocU | Flavin-dependent tailoring enzyme | - | - |
| oocV | Trans-Acyltransferase (trans-AT) | - | 2x AT domains |
| oocW | Trans-Acyltransferase (trans-AT) | - | 1x AT domain |
Note: The exact amino acid sizes can vary slightly between different producing strains. This table represents a composite annotation based on published data.
In Silico Analysis Workflow
A systematic in silico approach is crucial for the initial characterization of novel biosynthetic gene clusters like that of this compound. The following workflow outlines the key steps and recommended bioinformatic tools.
Experimental Protocols: A Methodological Overview
Detailed experimental validation is essential to confirm in silico predictions. The following sections provide an overview of key experimental protocols.
Genome Sequencing and Assembly
-
Objective: To obtain a high-quality genome sequence of the this compound-producing organism.
-
Methodology:
-
DNA Extraction: High-molecular-weight genomic DNA is extracted from a pure culture of the bacterial strain using a commercial kit or standard protocols (e.g., phenol-chloroform extraction).
-
Library Preparation and Sequencing: A combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies is recommended. Long reads help to span the entire gene cluster and resolve repetitive regions, while short reads provide high base-level accuracy.
-
Genome Assembly: A hybrid assembly approach is employed, using tools like Canu or Flye for long-read assembly, followed by polishing with short reads using tools like Pilon.
-
Quality Control: The quality of the final assembly is assessed using metrics such as N50, L50, and BUSCO scores.
-
Biosynthetic Gene Cluster Identification and Annotation
-
Objective: To identify and annotate the this compound gene cluster within the assembled genome.
-
Methodology:
-
BGC Prediction: The assembled genome is submitted to web-based platforms like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or PRISM (Prediction of Natural Product Structures).[5] These tools identify putative BGCs based on the presence of signature genes (e.g., PKSs, NRPSs).
-
Manual Annotation: The predicted this compound gene cluster is manually curated. Each ORF is analyzed using BLASTp against public databases (NCBI nr) to identify homologs with known functions.
-
Domain Analysis: The protein sequences of the PKS enzymes are analyzed using tools like the PKS/NRPS Analysis Web Server to identify and delineate the catalytic domains (e.g., KS, AT, KR, DH, ACP, TE).
-
Phylogenetic Analysis
-
Objective: To infer the evolutionary relationships of the this compound PKS domains with those from other known biosynthetic pathways.
-
Methodology:
-
Sequence Retrieval: Amino acid sequences of key catalytic domains (e.g., Ketosynthase - KS, Acyltransferase - AT) are extracted from the this compound PKS proteins. Homologous sequences from characterized PKS clusters are retrieved from public databases.
-
Multiple Sequence Alignment: The sequences are aligned using algorithms like ClustalW or MUSCLE.
-
Phylogenetic Tree Construction: A phylogenetic tree is constructed using methods such as Maximum Likelihood (e.g., with RAxML or PhyML) or Bayesian inference (e.g., with MrBayes).
-
Tree Visualization and Interpretation: The resulting phylogenetic tree is visualized using software like FigTree or iTOL to understand the evolutionary context of the this compound PKS.
-
Targeted Gene Inactivation
-
Objective: To confirm the involvement of specific genes in this compound biosynthesis.
-
Methodology:
-
Mutant Construction: In-frame deletion mutants of target genes within the ooc cluster are generated using techniques like allelic exchange via homologous recombination. This involves constructing a suicide vector containing flanking regions of the target gene and a selectable marker.
-
Confirmation of Mutants: The correct gene deletion in the mutant strains is confirmed by PCR and sequencing.
-
Phenotypic Analysis: The wild-type and mutant strains are cultured, and the production of this compound is assessed. This is typically done by extracting the culture supernatant and analyzing it for bioactivity against a susceptible oomycete or fungus, and by chemical analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Visualizing the this compound Biosynthetic Machinery
Gene Cluster Organization
The this compound gene cluster is organized into three transcriptional units, with the core PKS genes located in the third unit.
References
- 1. Biosynthesis of the antifungal haterumalide, this compound, in Serratia, and its regulation by quorum sensing, RpoS and Hfq - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a chlorinated macrocyclic lactone with potent anti-oomycete activity from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A detailed in silico analysis of secondary metabolite biosynthesis clusters in the genome of the broad host range plant pathogenic fungus Sclerotinia sclerotiorum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bacterial biosynthetic gene clusters encoding the anti-cancer haterumalide class of molecules: biogenesis of the broad spectrum antifungal and anti-oomycete compound, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of the antifungal haterumalide, this compound, in Serratia, and its regulation by quorum sensing, RpoS and Hfq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bacterial Biosynthetic Gene Clusters Encoding the Anti-cancer Haterumalide Class of Molecules: BIOGENESIS OF THE BROAD SPECTRUM ANTIFUNGAL AND ANTI-OOMYCETE COMPOUND, this compound - PMC [pmc.ncbi.nlm.nih.gov]
Oocydin A: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oocydin A is a chlorinated macrocyclic lactone with significant biological activities, including potent anti-oomycete, antifungal, anticancer, and anti-hyperlipidemic properties.[1] Produced by various bacteria, notably Serratia marcescens, its unique structure and broad-spectrum bioactivity make it a compelling subject for research and development in agriculture and medicine. This document provides an in-depth technical overview of this compound, focusing on its molecular characteristics, biological functions, and the underlying biosynthetic pathways. Detailed experimental protocols and visual diagrams are included to facilitate further investigation and application of this promising natural product.
Molecular Profile
This compound is characterized by a complex macrocyclic structure containing a chlorinated moiety. Its fundamental molecular properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₁ClO₈ | PubChem[2] |
| Molecular Weight | 470.9 g/mol | PubChem[2] |
| Exact Mass | 470.1707456 Da | PubChem[2] |
| IUPAC Name | (E,5S)-5-[(1S,6Z,9E,13S,15S)-5-acetyloxy-10-chloro-6-methyl-3-oxo-2,14-dioxabicyclo[11.2.1]hexadeca-6,9-dien-15-yl]-5-hydroxy-3-methylpent-3-enoic acid | PubChem[2] |
| Class | Macrolide | PubChem[2] |
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, making it a molecule of high interest for various applications.
-
Anti-oomycete and Antifungal Activity: this compound displays potent and selective activity against oomycetes, also known as water molds, which are destructive plant pathogens.[1][3] It is also effective against various fungal species. The primary mechanism of its antifungal and anti-oomycete action is not yet fully elucidated but is an active area of research.
-
Anticancer Activity: Studies have indicated that this compound possesses cytotoxic properties against certain cancer cell lines. This has opened avenues for its investigation as a potential chemotherapeutic agent.
-
Anti-hyperlipidemic Activity: There is evidence to suggest that this compound may have a role in lipid metabolism, indicating potential applications in treating hyperlipidemia.
Biosynthesis and Regulation
This compound is a natural product synthesized by a complex enzymatic machinery within certain bacteria.
Biosynthetic Pathway
The biosynthesis of this compound is orchestrated by a trans-acyltransferase polyketide synthase (trans-AT PKS) gene cluster.[4][5] This enzymatic assembly line constructs the complex carbon skeleton of the molecule from simple precursor units. The proposed biosynthetic pathway involves a series of condensation and modification reactions catalyzed by various domains within the PKS enzymes.
Caption: Proposed biosynthetic workflow for this compound.
Regulation of Biosynthesis
The production of this compound is, in many producing strains, regulated by a cell-density dependent mechanism known as quorum sensing. This process allows the bacteria to coordinate the expression of specific genes, including those in the this compound biosynthetic cluster, once a certain population density is reached. The regulation is mediated by the production and detection of small signaling molecules, specifically N-acyl-homoserine lactones (AHLs).
Caption: Quorum sensing regulation of this compound biosynthesis.
Experimental Protocols
The following section outlines generalized protocols for the isolation, purification, and bioactivity assessment of this compound. These should be adapted and optimized for specific experimental contexts.
Isolation and Purification of this compound
Objective: To isolate and purify this compound from a culture of a producing bacterial strain.
Materials:
-
Culture of this compound-producing bacterium (e.g., Serratia marcescens)
-
Liquid growth medium (e.g., Luria-Bertani broth)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, water)
Procedure:
-
Cultivation: Inoculate the producing bacterium in a suitable liquid medium and incubate under optimal growth conditions for a sufficient period to allow for this compound production.
-
Extraction: Centrifuge the culture to separate the supernatant from the bacterial cells. Extract the supernatant multiple times with an equal volume of ethyl acetate.
-
Drying and Concentration: Pool the organic extracts and dry over anhydrous sodium sulfate. Concentrate the extract in vacuo using a rotary evaporator to obtain a crude extract.
-
Column Chromatography: Subject the crude extract to silica gel column chromatography using a step-wise gradient of solvents (e.g., hexane-ethyl acetate) to fractionate the components.
-
HPLC Purification: Analyze the fractions by thin-layer chromatography or a preliminary bioassay to identify those containing this compound. Pool the active fractions and further purify by HPLC on a C18 column using a suitable mobile phase (e.g., methanol-water gradient) to obtain pure this compound.
-
Structure Verification: Confirm the identity and purity of the isolated compound using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Anti-oomycete Bioassay (Dual Culture Plate Assay)
Objective: To assess the anti-oomycete activity of this compound or a producing bacterial strain.
Materials:
-
Oomycete pathogen (e.g., Phytophthora infestans, Pythium ultimum)
-
Potato Dextrose Agar (PDA) plates
-
Purified this compound or culture of the producing bacterium
-
Sterile filter paper discs
-
Ethanol (B145695) (for dissolving this compound)
-
Incubator
Procedure:
-
Inoculation of Oomycete: Place a mycelial plug of the oomycete pathogen at the center of a PDA plate.
-
Application of Test Substance:
-
For Purified this compound: Dissolve this compound in a minimal amount of ethanol and apply a known concentration to a sterile filter paper disc. Allow the solvent to evaporate completely. Place the disc on the PDA plate at a defined distance from the oomycete inoculum. An ethanol-treated disc serves as a negative control.
-
For Producing Bacterium: Streak the this compound-producing bacterium on the PDA plate at a defined distance from the oomycete inoculum.
-
-
Incubation: Incubate the plates at the optimal temperature for oomycete growth.
-
Observation: Observe the plates daily for the inhibition of mycelial growth of the oomycete. The formation of a clear zone of inhibition around the filter disc or the bacterial streak indicates anti-oomycete activity. Measure the diameter of the inhibition zone.
Conclusion
This compound represents a valuable natural product with significant potential in both agriculture and medicine. Its potent bioactivities, coupled with an increasingly understood biosynthetic pathway, provide a solid foundation for future research. The development of efficient large-scale production methods, a deeper understanding of its mechanisms of action, and further exploration of its therapeutic potential are key areas for continued investigation. This guide provides the fundamental technical information to support and inspire such endeavors.
References
- 1. This compound, a chlorinated macrocyclic lactone with potent anti-oomycete activity from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C23H31ClO8 | CID 145720628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. Bacterial Biosynthetic Gene Clusters Encoding the Anti-cancer Haterumalide Class of Molecules: BIOGENESIS OF THE BROAD SPECTRUM ANTIFUNGAL AND ANTI-OOMYCETE COMPOUND, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BGC0001032 [mibig.secondarymetabolites.org]
Oocydin A: A Technical Guide to its Anti-Hyperlipidemic Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oocydin A, a chlorinated macrocyclic lactone produced by species of Serratia, has been identified as a potent bioactive compound with a range of therapeutic potentials, including anti-hyperlipidemic activities. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on lipid metabolism, drawing on available preclinical data. Due to the limited public availability of primary research specifically on this compound's lipid-lowering effects, this guide leverages data from the closely related and structurally similar compound, FR177391, also a chlorinated macrocyclic lactone isolated from Serratia liquefaciens. The pharmacological activities of FR177391 are well-documented and provide a strong basis for understanding the potential of this compound as an anti-hyperlipidemic agent. This document details the observed effects on lipid profiles, outlines the experimental models utilized, and presents a putative mechanism of action. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate comprehension and further research.
Introduction to this compound and Hyperlipidemia
This compound is a halogenated macrolide first identified for its potent antifungal and anti-oomycete properties.[1] Subsequent research has revealed a broader spectrum of bioactivities, including anticancer and anti-hyperlipidemic effects.[1] Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the bloodstream, is a major risk factor for the development of cardiovascular diseases. The management of hyperlipidemia is a critical therapeutic goal, and novel agents with unique mechanisms of action are of significant interest to the scientific and medical communities. The anti-hyperlipidemic potential of this compound, likely shared by its analogue FR177391, positions it as a promising candidate for further investigation and development.
Quantitative Data on Anti-Hyperlipidemic Effects
The following tables summarize the reported quantitative and qualitative effects of FR177391, a compound structurally related to this compound, on key lipid parameters in various preclinical models.
Table 1: Effects of FR177391 on Lipid Profiles in Normal and Hypertriglyceridemic Animal Models
| Animal Model | Treatment Group | Effect on Triglycerides (TG) | Effect on High-Density Lipoprotein (HDL) Cholesterol | Primary Outcome | Reference |
| Normal Rats | FR177391 (7-day treatment) | Decreased | Increased | Suggests potent LPL activating properties | [1] |
| Triton WR1339-Induced Hypertriglyceridemic Rats | FR177391 | Attenuated severe hypertriglyceridemia | Not Reported | Demonstrated efficacy in a model of severe hypertriglyceridemia | [1] |
| Fructose-Induced Hypertriglyceridemic Rats | FR177391 | Attenuated mild hypertriglyceridemia | Not Reported | Demonstrated efficacy in a model of mild, diet-induced hypertriglyceridemia | [1] |
| db/db Mice (Insulin-resistant diabetic model) | FR177391 (14-day treatment) | Significantly decreased severely elevated levels | Not Reported | Showed significant activity in a genetic model of metabolic disease | [1] |
| Murine Lymphoma EL-4 Inoculated Mice | FR177391 (9-day treatment) | Decreased elevated levels | Not Reported | Indicated potential in ameliorating hypertriglyceridemia associated with certain cancers | [1] |
Experimental Protocols
The anti-hyperlipidemic activity of FR177391, and by extension this compound, has been evaluated in several well-established animal models of hyperlipidemia. The general methodologies for these key experiments are detailed below.
Triton WR1339-Induced Hyperlipidemia Model
This model is used to induce acute and severe hypertriglyceridemia.
-
Animal Species: Rats.
-
Induction Agent: Triton WR1339, a non-ionic surfactant.
-
Protocol:
-
Animals are fasted overnight.
-
A single intraperitoneal injection of Triton WR1339 (typically 100-400 mg/kg body weight) is administered. This agent inhibits lipoprotein lipase (B570770) (LPL), leading to a rapid and marked increase in plasma triglyceride levels.
-
The test compound (FR177391) is administered, often orally or via injection, at various doses.
-
Blood samples are collected at specific time points after induction (e.g., 6, 12, 24 hours) to measure triglyceride and other lipid levels.
-
A control group receiving only the vehicle and a positive control group (e.g., a known lipid-lowering drug) are included for comparison.
-
Fructose-Induced Hyperlipidemia Model
This model mimics diet-induced mild hypertriglyceridemia.
-
Animal Species: Rats.
-
Induction Method: High-fructose diet.
-
Protocol:
-
Animals are provided with a diet rich in fructose (B13574) (e.g., 10-60% of the diet or in drinking water) for a period of several weeks.
-
This diet leads to an increase in hepatic lipogenesis and subsequently elevated plasma triglyceride levels.
-
During the dietary induction period, the test compound (FR177391) is administered daily.
-
Blood samples are collected at the end of the study period for lipid profile analysis.
-
Control groups on a standard diet and a high-fructose diet without treatment are included.
-
db/db Mouse Model of Type 2 Diabetes and Hyperlipidemia
This is a genetic model that exhibits obesity, insulin (B600854) resistance, and dyslipidemia.
-
Animal Species: db/db mice (leptin receptor deficient).
-
Protocol:
-
db/db mice and their lean littermates (as controls) are used.
-
The test compound (FR177391) is administered daily for a specified duration (e.g., 14 days).
-
Blood samples are collected periodically or at the end of the treatment period to assess lipid profiles.
-
A vehicle-treated db/db mouse group serves as the disease control.
-
Mandatory Visualizations
Proposed Mechanism of Action: LPL Activation Pathway
The primary proposed mechanism for the anti-hyperlipidemic effect of FR177391 (and likely this compound) is the activation of lipoprotein lipase (LPL).[1] LPL is a key enzyme responsible for the hydrolysis of triglycerides in chylomicrons and very-low-density lipoproteins (VLDL), facilitating the clearance of these particles from the circulation.
Caption: Proposed mechanism of this compound/FR177391 via activation of Lipoprotein Lipase (LPL).
Experimental Workflow for In Vivo Anti-Hyperlipidemic Screening
The following diagram illustrates a general workflow for screening compounds like this compound for anti-hyperlipidemic activity in an in vivo model.
Caption: General workflow for in vivo screening of anti-hyperlipidemic compounds.
Discussion and Future Directions
The available data on FR177391 strongly suggest that this compound possesses significant anti-hyperlipidemic properties, primarily through the reduction of triglycerides. The proposed mechanism of LPL activation is a plausible explanation for these effects. However, several key areas require further investigation to fully elucidate the therapeutic potential of this compound:
-
Direct Confirmation of Activity: Studies specifically using purified this compound are necessary to confirm and quantify its anti-hyperlipidemic effects directly.
-
Dose-Response Relationship: Establishing a clear dose-response curve for the lipid-lowering effects is crucial for determining optimal therapeutic concentrations.
-
Effects on Cholesterol Metabolism: While the primary effect appears to be on triglycerides, a more detailed investigation into the effects on total cholesterol, LDL-C, and the expression of genes involved in cholesterol synthesis and transport is warranted.
-
Molecular Target Identification: While LPL activation is proposed, the direct molecular target of this compound and the precise mechanism of activation remain to be identified.
-
Safety and Toxicology: A comprehensive toxicological profile of this compound is essential before it can be considered for further development.
Conclusion
This compound, a natural product from Serratia, represents a promising starting point for the development of novel anti-hyperlipidemic therapies. Based on the data from its close analogue, FR177391, this compound is predicted to effectively lower triglyceride levels through the activation of lipoprotein lipase. The experimental models and proposed mechanism of action outlined in this guide provide a solid foundation for future research aimed at fully characterizing its pharmacological profile and advancing it through the drug discovery pipeline. Further investigation into its specific molecular interactions and in vivo efficacy is highly encouraged.
References
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Oocydin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the total synthesis of Oocydin A, a chlorinated macrocyclic lactone with significant antifungal and antitumor properties. The methodology described herein is based on the convergent total synthesis reported by Roulland.[1] This document is intended to serve as a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Overview of the Synthetic Strategy
The total synthesis of this compound, as developed by Roulland, employs a convergent strategy, assembling the complex macrolide from two key fragments. The synthesis is characterized by several key transformations that efficiently construct the challenging structural features of the natural product.
Key Reactions in the Synthesis Include:
-
Palladium-Catalyzed Tetrahydrofuran (THF) Formation: A crucial step for the stereoselective construction of the substituted THF ring present in one of the key fragments.
-
Modified Suzuki-Miyaura Coupling: A robust sp²-sp³ cross-coupling reaction to connect the two main fragments of the molecule.
-
Yamaguchi Esterification: An effective method for the macrolactonization to form the 14-membered ring.
-
Nozaki-Hiyama-Kishi (NHK) Reaction: A chemoselective coupling of a vinyl halide with an aldehyde to complete the carbon skeleton.
The overall synthetic approach is depicted in the workflow diagram below.
Figure 1: Retrosynthetic analysis of this compound.
Data Presentation: Summary of Key Reaction Yields
The following table summarizes the reported yields for the key transformations in the total synthesis of this compound.
| Step | Reaction Type | Product | Yield (%) |
| 1 | Palladium-Catalyzed THF Formation | Substituted Tetrahydrofuran | 85 |
| 2 | Dichloroolefin Installation | gem-Dihalo-olefin Fragment | 78 |
| 3 | Suzuki-Miyaura Coupling | Coupled Product | 82 |
| 4 | Yamaguchi Esterification | Macrolactone | 75 |
| 5 | Nozaki-Hiyama-Kishi Reaction | This compound | 60 |
Table 1: Summary of yields for key synthetic steps.
Experimental Protocols
Detailed experimental protocols for the key reactions are provided below. These protocols are adapted from the published literature and are intended for use by trained professionals in a laboratory setting.
Key Experiment: Palladium-Catalyzed Tetrahydrofuran (THF) Formation
This protocol describes the stereoselective synthesis of the substituted THF ring, a core component of one of the major fragments.
Materials:
-
Tartrate-derived diene
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the tartrate-derived diene (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq) at 0 °C under an argon atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a pre-mixed solution of palladium(II) acetate (0.05 eq) and triphenylphosphine (0.2 eq) in anhydrous THF.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the substituted tetrahydrofuran.
Key Experiment: sp²-sp³ Suzuki-Miyaura Coupling
This protocol details the cross-coupling of the two key fragments to assemble the carbon backbone of this compound.
Materials:
-
gem-Dihalo-olefin fragment
-
Terminal olefin THF fragment
-
9-Borabicyclononane (9-BBN)
-
Palladium(dppf)dichloride (Pd(dppf)Cl₂)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the terminal olefin THF fragment (1.1 eq) in anhydrous THF, add a 0.5 M solution of 9-BBN in THF (1.2 eq) at 0 °C under an argon atmosphere.
-
Stir the mixture at room temperature for 2 hours to complete the hydroboration.
-
In a separate flask, dissolve the gem-dihalo-olefin fragment (1.0 eq), palladium(dppf)dichloride (0.05 eq), and cesium carbonate (3.0 eq) in anhydrous DMF.
-
Add the freshly prepared organoborane solution to the DMF mixture via cannula.
-
Heat the reaction mixture to 60 °C and stir for 8 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to yield the coupled product.
Key Experiment: Yamaguchi Esterification (Macrolactonization)
This protocol describes the formation of the 14-membered macrolide ring from the linear seco-acid.
Materials:
-
Seco-acid
-
2,4,6-Trichlorobenzoyl chloride
-
Triethylamine (B128534) (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Toluene
Procedure:
-
To a solution of the seco-acid (1.0 eq) in anhydrous toluene, add triethylamine (3.0 eq) followed by 2,4,6-trichlorobenzoyl chloride (1.5 eq) at room temperature under an argon atmosphere.
-
Stir the mixture for 2 hours.
-
In a separate flask, prepare a solution of DMAP (5.0 eq) in a large volume of anhydrous toluene.
-
Slowly add the activated ester solution to the DMAP solution via a syringe pump over a period of 6 hours.
-
Stir the reaction mixture for an additional 12 hours at room temperature.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the macrolactone.
Key Experiment: Nozaki-Hiyama-Kishi (NHK) Reaction
This protocol outlines the final carbon-carbon bond formation to complete the synthesis of this compound.
Materials:
-
Macrolactone intermediate (aldehyde)
-
Vinyl iodide
-
Chromium(II) chloride (CrCl₂)
-
Nickel(II) chloride (NiCl₂)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a suspension of chromium(II) chloride (10.0 eq) and nickel(II) chloride (0.1 eq) in anhydrous DMSO, add a solution of the macrolactone aldehyde (1.0 eq) and vinyl iodide (2.0 eq) in DMSO at room temperature under an argon atmosphere.
-
Stir the reaction mixture vigorously for 24 hours in the dark.
-
Pour the reaction mixture into water and extract with ethyl acetate (4 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by preparative HPLC to afford this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key logical relationships and workflows in the total synthesis of this compound.
Figure 2: Workflow for the Suzuki-Miyaura coupling step.
References
Protocol for Oocydin A Purification from Serratia Culture
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed protocol for the cultivation of Serratia species, followed by the extraction and purification of the bioactive secondary metabolite, Oocydin A.
Introduction
This compound is a chlorinated macrocyclic lactone first isolated from Serratia marcescens[1][2]. It exhibits potent antifungal and anti-oomycete activity, making it a compound of interest for agricultural and pharmaceutical applications[1][2][3]. This protocol outlines the steps for producing, extracting, and purifying this compound from Serratia cultures.
Cultivation of Serratia for this compound Production
Optimal production of this compound is dependent on the Serratia strain and cultivation conditions. Serratia plymuthica and Serratia marcescens are commonly used strains for this compound production[4]. The following table summarizes the recommended culture conditions.
Table 1: Recommended Culture Conditions for this compound Production
| Parameter | Recommended Condition | Notes |
| Bacterial Strain | Serratia plymuthica or Serratia marcescens | Select a known this compound-producing strain. |
| Culture Media | Potato Dextrose Broth (PDB) or Luria Broth (LB) | PDB is often cited for secondary metabolite production. |
| Inoculum | 1-2% (v/v) of an overnight culture | Start with a fresh, actively growing culture. |
| Temperature | 25-30°C | Lower temperatures can favor secondary metabolite production[3]. |
| pH | 7.0 - 8.5 | Optimal pH can be strain-dependent[5]. |
| Aeration | Shaking at 150-200 rpm | Good aeration is crucial for metabolite production[3]. |
| Incubation Time | 48-96 hours | Production is often growth-phase dependent, typically in late stationary phase[4]. |
Experimental Protocol: Cultivation
-
Prepare the chosen culture medium (e.g., Potato Dextrose Broth) according to the manufacturer's instructions.
-
Inoculate the sterile medium with a 1-2% (v/v) of a fresh overnight culture of the selected Serratia strain.
-
Incubate the culture at 25-30°C with shaking at 150-200 rpm for 48-96 hours.
-
Monitor growth (e.g., by measuring optical density at 600 nm) and this compound production (e.g., by HPLC analysis of a small sample) to determine the optimal harvest time.
Extraction of this compound
This compound is typically extracted from the culture supernatant. The following protocol is based on established methods for the extraction of similar secondary metabolites from Serratia[4].
Experimental Protocol: Extraction
-
Following incubation, centrifuge the bacterial culture at 8,000-10,000 x g for 15-20 minutes to pellet the cells.
-
Carefully decant and collect the supernatant.
-
Adjust the pH of the supernatant to 3.8 using citric acid[4].
-
Perform a liquid-liquid extraction by adding an equal volume of dichloromethane (B109758) to the pH-adjusted supernatant in a separatory funnel[4].
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate and collect the lower organic layer (dichloromethane).
-
Repeat the extraction of the aqueous layer with a fresh volume of dichloromethane to maximize recovery[4].
-
Combine the organic extracts and dry over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude extract.
-
Resuspend the crude extract in a small volume of a suitable solvent (e.g., methanol (B129727) or ethyl acetate) for further purification.
Purification of this compound
The purification of this compound from the crude extract is typically achieved through a multi-step chromatography process. The following is a general protocol that can be adapted and optimized.
Column Chromatography (Initial Purification)
This initial step aims to separate this compound from the bulk of the impurities in the crude extract.
-
Prepare a silica (B1680970) gel column equilibrated with a non-polar solvent (e.g., hexane (B92381) or a hexane:ethyl acetate (B1210297) mixture).
-
Dissolve the crude extract in a minimal amount of the equilibration solvent and load it onto the column.
-
Elute the column with a stepwise or linear gradient of increasing polarity, for example, by gradually increasing the proportion of ethyl acetate in hexane.
-
Collect fractions and monitor the elution of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions containing this compound and evaporate the solvent.
High-Performance Liquid Chromatography (HPLC) (Final Purification)
Preparative HPLC is used for the final purification of this compound to achieve high purity.
-
Dissolve the partially purified sample from the column chromatography step in the HPLC mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Perform preparative HPLC using a C18 reverse-phase column.
-
Elute with a gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid is common for mass spectrometry compatibility)[6].
-
Monitor the elution profile at a suitable wavelength (e.g., 210-254 nm) and collect the peak corresponding to this compound.
-
Confirm the identity and purity of the collected fraction using analytical HPLC and mass spectrometry.
-
Evaporate the solvent from the purified fraction to obtain pure this compound.
Data Presentation
The following table is a representative example of a purification summary for this compound. The values presented are hypothetical and should be replaced with experimental data.
Table 2: Hypothetical Purification Summary for this compound
| Purification Step | Total Volume (mL) | Total this compound (mg) | Purity (%) | Yield (%) |
| Crude Extract | 100 | 500 | 10 | 100 |
| Column Chromatography | 50 | 350 | 60 | 70 |
| Preparative HPLC | 10 | 210 | >95 | 42 |
Visualizations
Caption: Overall workflow for this compound purification.
Caption: Key regulators of this compound biosynthesis in Serratia.
References
- 1. rjlbpcs.com [rjlbpcs.com]
- 2. This compound, a chlorinated macrocyclic lactone with potent anti-oomycete activity from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bacterial Biosynthetic Gene Clusters Encoding the Anti-cancer Haterumalide Class of Molecules: BIOGENESIS OF THE BROAD SPECTRUM ANTIFUNGAL AND ANTI-OOMYCETE COMPOUND, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of the antifungal haterumalide, this compound, in Serratia, and its regulation by quorum sensing, RpoS and Hfq - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Oocydin A Bioactivity Assay Against Pythium ultimum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oocydin A is a chlorinated macrocyclic lactone originally isolated from Serratia marcescens. It exhibits potent and specific bioactivity against oomycetes, a group of destructive plant pathogens that are distinct from true fungi.[1][2][3] Among the susceptible oomycetes is Pythium ultimum, a widespread pathogen responsible for "damping-off" disease in seedlings and root rot in a variety of crops.[2][4] The high efficacy of this compound against this and other oomycetes at low concentrations makes it a promising candidate for agricultural applications.[1][2][3][4] These application notes provide detailed protocols for assessing the in vitro bioactivity of this compound against Pythium ultimum, facilitating further research and development.
Data Presentation
The bioactivity of this compound against Pythium ultimum has been quantified, demonstrating its high potency. The Minimum Inhibitory Concentration (MIC) is a key parameter for evaluating antimicrobial agents.
Table 1: Quantitative Bioactivity of this compound against Pythium ultimum
| Compound | Target Organism | Assay Type | Bioactivity Metric | Value | Reference(s) |
| This compound | Pythium ultimum | Not Specified | MIC | ~0.03 µg/mL | [1][2][3][4] |
Experimental Protocols
To determine the bioactivity of this compound against Pythium ultimum, several standardized methods can be employed. Below are detailed protocols for both agar-based and broth microdilution assays.
Protocol 1: Agar-Based Mycelial Growth Inhibition Assay
This method is suitable for initial screening and observing direct inhibition of mycelial spread.
1. Materials:
-
Pythium ultimum culture actively growing on Potato Dextrose Agar (B569324) (PDA)
-
Sterile Petri dishes (90 mm)
-
Potato Dextrose Agar (PDA) medium
-
This compound stock solution (in a suitable solvent like DMSO or methanol)
-
Sterile cork borer (5-7 mm diameter)
-
Sterile micropipette and tips
-
Incubator set to 25°C
-
Ruler or calipers
2. Procedure:
-
Prepare this compound-amended PDA plates:
-
Autoclave PDA medium and cool to 45-50°C in a water bath.
-
Add the appropriate volume of this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.03, 0.1, 0.3, 1.0 µg/mL). Also, prepare a solvent control plate containing only the solvent used for the stock solution.
-
Gently swirl the flask to ensure thorough mixing and pour approximately 20 mL of the amended agar into each sterile Petri dish.
-
Allow the plates to solidify completely.
-
-
Inoculation:
-
Using a sterile cork borer, cut mycelial plugs from the leading edge of an actively growing P. ultimum culture.
-
Place a single mycelial plug, mycelium-side down, in the center of each this compound-amended and control plate.
-
-
Incubation:
-
Seal the Petri dishes with parafilm and incubate them in the dark at 25°C.
-
-
Data Collection:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculate the average diameter for each plate.
-
-
Analysis:
-
Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: % Inhibition = [(DC - DT) / DC] x 100 Where:
-
DC = Average diameter of the colony on the control plate.
-
DT = Average diameter of the colony on the treated plate.
-
-
The data can be used to determine the EC50 (Effective Concentration to inhibit 50% of growth).
-
Protocol 2: Broth Microdilution Assay for MIC Determination
This high-throughput method is ideal for determining the Minimum Inhibitory Concentration (MIC) in a quantitative manner.
1. Materials:
-
Pythium ultimum culture
-
Potato Dextrose Broth (PDB) or another suitable liquid medium
-
Sterile 96-well flat-bottom microtiter plates
-
This compound stock solution
-
Sterile distilled water
-
Multichannel micropipette
-
Spectrophotometer (plate reader) capable of reading absorbance at 600 nm
-
Incubator set to 25°C
2. Procedure:
-
Inoculum Preparation:
-
Grow P. ultimum in PDB for 3-5 days at 25°C.
-
To create a mycelial suspension, macerate the culture using a sterile blender or by vigorous vortexing with sterile glass beads.
-
Alternatively, for spore-based assays, induce zoospore or oospore formation using established protocols. The concentration should be adjusted to a standardized level.
-
-
Plate Preparation:
-
In a sterile 96-well plate, perform serial dilutions of this compound in PDB to achieve a range of concentrations (e.g., two-fold dilutions from 1 µg/mL down to 0.0078 µg/mL).
-
Include wells with PDB only (negative control) and wells with PDB and the solvent used for this compound (solvent control).
-
-
Inoculation:
-
Add the prepared P. ultimum inoculum (mycelial suspension or spores) to each well, ensuring a consistent volume.
-
-
Incubation:
-
Cover the plate and incubate at 25°C for 48-72 hours, or until sufficient growth is observed in the control wells.
-
-
Data Collection:
-
The MIC can be determined visually as the lowest concentration of this compound that causes complete inhibition of visible growth.
-
For quantitative analysis, measure the optical density (OD) at 600 nm using a microplate reader.
-
-
Analysis:
-
Subtract the OD of the negative control (broth only) from the OD of all other wells.
-
The MIC is the lowest concentration at which the OD is not significantly different from the negative control.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound bioactivity testing against Pythium ultimum.
Hypothetical Signaling Pathway Disruption
While the precise molecular target and signaling pathway affected by this compound in Pythium ultimum are not yet fully elucidated, a hypothetical mechanism can be proposed based on the observed effects of other antimicrobial compounds on oomycetes, which often involve disruption of cell membrane integrity and essential cellular processes.
Caption: Hypothesized disruptive action of this compound on Pythium ultimum.
References
Application Notes and Protocols for Antifungal Susceptibility Testing of Oocydin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oocydin A is a chlorinated macrocyclic lactone produced by species of Serratia, which has demonstrated potent inhibitory activity against oomycetes, a group of destructive plant pathogens phylogenetically distinct from true fungi.[1][2] While showing minimal to no effect against true fungi, its specific activity against oomycetes makes it a compound of interest for agricultural and research applications.[2] This document provides a detailed protocol for determining the in vitro antifungal (anti-oomycete) susceptibility of this compound using a broth microdilution method. This protocol is based on established methods for oomycete and fungal susceptibility testing and has been adapted for this compound based on available data.
Data Presentation
The known in vitro activity of this compound against various oomycetes is summarized below. This data is critical for establishing the appropriate concentration range for susceptibility testing.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against select Oomycetes
| Organism | MIC (µg/mL) | Reference |
| Pythium ultimum | ~0.03 | [2] |
| Phytophthora parasitica | ~0.03 | [2] |
| Phytophthora cinnamomi | ~0.03 | [2] |
| Phytophthora citrophora | ~0.03 | [2] |
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing of this compound against Oomycetes
This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound against filamentous oomycetes. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]
1. Materials
-
This compound: Purity should be ≥95%.
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO), sterile.
-
Oomycete Isolates: e.g., Pythium ultimum, Phytophthora parasitica.
-
Culture Medium: Potato Dextrose Broth (PDB) or other suitable liquid medium for oomycete growth.[4]
-
Sterile 96-well flat-bottom microtiter plates.
-
Sterile deionized water.
-
Sterile polypropylene (B1209903) tubes.
-
Incubator: Set to the optimal growth temperature for the test oomycete (typically 25-28°C).
-
Spectrophotometer or microplate reader (optional).
-
Hemocytometer or other cell counting device.
-
Sterile pipette tips and multichannel pipettes.
2. Preparation of this compound Stock Solution
-
Aseptically prepare a stock solution of this compound in 100% DMSO. Due to the potent activity of this compound, a high concentration stock solution (e.g., 1 mg/mL or higher) is recommended to minimize the final concentration of DMSO in the assay wells.
-
Store the stock solution in small aliquots at -20°C or lower to maintain stability. The stability of macrolides in solution can vary, so it is recommended to use freshly prepared dilutions for each experiment.[5][6]
3. Preparation of Oomycete Inoculum
-
Culture the oomycete isolate on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) until sufficient mycelial growth is observed.
-
To prepare a zoospore suspension (for motile spore-producing oomycetes like Phytophthora):
-
Flood the surface of a mature culture with sterile, cold deionized water.
-
Incubate at 4°C for 30 minutes, and then at room temperature for 30-60 minutes to induce zoospore release.
-
Collect the zoospore suspension and adjust the concentration to 1 x 104 to 5 x 104 zoospores/mL using a hemocytometer.
-
-
To prepare a mycelial fragment suspension (for non-motile or mycelial testing):
-
Gently scrape the surface of the agar culture with a sterile loop or cell scraper in a small volume of sterile PDB.
-
Briefly vortex to break up large mycelial clumps.
-
Allow larger fragments to settle and dilute the supernatant to achieve a faintly turbid suspension. The final inoculum should be standardized to result in visible growth in the control wells after incubation.
-
4. Broth Microdilution Assay Procedure
-
Prepare Serial Dilutions:
-
In a sterile polypropylene tube, prepare an intermediate dilution of the this compound stock solution in the appropriate culture medium (PDB).
-
Perform a two-fold serial dilution of this compound in the 96-well microtiter plate. The final concentration range should bracket the expected MIC (e.g., from 1 µg/mL down to 0.0078 µg/mL).
-
Add 100 µL of each this compound dilution to the corresponding wells of the microtiter plate.
-
-
Inoculation:
-
Add 100 µL of the prepared oomycete inoculum to each well containing the this compound dilutions.
-
This will bring the final volume in each well to 200 µL and dilute the this compound concentration by half to the final desired concentrations.
-
-
Controls:
-
Growth Control: 100 µL of culture medium + 100 µL of inoculum (no this compound).
-
Sterility Control: 200 µL of culture medium only (no inoculum, no this compound).
-
Solvent Control: 100 µL of culture medium containing the highest concentration of DMSO used in the assay + 100 µL of inoculum.
-
-
Incubation:
-
Seal the plate with a sterile lid or adhesive plate sealer to prevent evaporation.
-
Incubate the plate at the optimal temperature for the test organism for 24-72 hours, or until sufficient growth is observed in the growth control wells.
-
5. Determination of MIC
-
Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of this compound that shows no visible growth.
-
Optionally, a microplate reader can be used to measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) to quantify growth inhibition. The MIC can be defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for this compound antifungal susceptibility testing.
Signaling Pathway
Currently, the precise mechanism of action and any associated signaling pathways for this compound in oomycetes have not been elucidated in the scientific literature.[7][8][9] Therefore, a diagrammatic representation of its signaling pathway cannot be provided at this time. Further research is required to identify the molecular target and downstream effects of this compound in susceptible organisms.
Disclaimer
This protocol is intended as a guideline. Researchers may need to optimize conditions such as culture medium, inoculum size, and incubation time for specific oomycete species. It is crucial to maintain aseptic techniques throughout the procedure to avoid contamination. The use of appropriate controls is essential for the valid interpretation of results.
References
- 1. Biosynthesis of the antifungal haterumalide, this compound, in Serratia, and its regulation by quorum sensing, RpoS and Hfq - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a chlorinated macrocyclic lactone with potent anti-oomycete activity from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Screening of Microbial Extracts Against the Oomycetes Phytophthora capsici and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of four antifungal antimicrobics in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bacterial biosynthetic gene clusters encoding the anti-cancer haterumalide class of molecules: biogenesis of the broad spectrum antifungal and anti-oomycete compound, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthesis of the antifungal haterumalide, this compound, in Serratia, and its regulation by quorum sensing, RpoS and Hfq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bacterial Biosynthetic Gene Clusters Encoding the Anti-cancer Haterumalide Class of Molecules: BIOGENESIS OF THE BROAD SPECTRUM ANTIFUNGAL AND ANTI-OOMYCETE COMPOUND, this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oocydin A Cytotoxicity Testing Using MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oocydin A is a chlorinated macrolide first isolated from the bacterium Serratia marcescens.[1] It has demonstrated potent antifungal and anti-oomycete activity and has also shown cytotoxic effects against various cancer cell lines, including P388 leukemia and breast cancer cells.[2][3] This makes this compound a compound of interest for potential therapeutic applications. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[4][5][6] The assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[4][7][8] The amount of formazan produced is proportional to the number of viable cells.[5][9] This document provides a detailed protocol for determining the cytotoxic effects of this compound on a selected cell line using the MTT assay.
Principle of the MTT Assay
The MTT assay is a quantitative and reliable method for evaluating cell viability.[9] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that can reduce the MTT reagent to formazan, an insoluble purple product.[7][8] The formazan crystals are then dissolved in a solubilization solution, and the absorbance of the resulting colored solution is measured at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.[7][8] A decrease in the number of viable cells results in a decrease in the amount of formazan produced, and thus a lower absorbance reading.
Experimental Protocols
Materials and Reagents
-
This compound (ensure high purity)
-
Selected cancer cell line (e.g., HeLa, MCF-7, or a cell line relevant to the research)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)[7]
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile cell culture plates[10]
-
CO₂ incubator (37°C, 5% CO₂)[10]
-
Microplate reader capable of measuring absorbance at 570 nm[10]
-
Inverted microscope
-
Sterile pipette tips, tubes, and reservoirs
Preparation of Reagents
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. Store at -20°C. Further dilutions should be made in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.[11]
-
MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[7] Filter-sterilize the solution using a 0.2 µm filter and store it in a light-protected container at 4°C for frequent use or at -20°C for long-term storage.[7]
-
Solubilization Solution: Use 100% DMSO or a solution of 10% SDS in 0.01 M HCl to dissolve the formazan crystals.
MTT Assay Protocol for Adherent Cells
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.[11]
-
Determine the optimal cell seeding density by performing a cell titration experiment. A common starting range is 1,000 to 100,000 cells per well.[11]
-
Seed the cells in a 96-well plate at the predetermined optimal density in 100 µL of complete culture medium per well.[11]
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow the cells to adhere.[11]
-
-
Compound Treatment:
-
After overnight incubation, carefully remove the culture medium.
-
Add 100 µL of fresh medium containing various concentrations of this compound to the test wells. Include appropriate vehicle controls (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated controls (medium only).[11]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the treatment period, remove the medium from each well.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well. Alternatively, add 10 µL of MTT solution directly to the 100 µL of medium in each well to achieve a final concentration of 0.5 mg/mL.[8]
-
Incubate the plate for 2-4 hours at 37°C with 5% CO₂. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
After incubation, carefully aspirate the MTT-containing medium without disturbing the formazan crystals or the adherent cells.
-
Add 100-150 µL of DMSO or another suitable solubilization solvent to each well to dissolve the formazan crystals.
-
Gently pipette the solution up and down to ensure complete solubilization of the crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[6]
-
Data Analysis and Presentation
The cell viability is calculated as a percentage of the control (untreated cells).
Formula: Percentage Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The results can be used to generate a dose-response curve, from which the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined.
Table 1: Hypothetical Cytotoxicity of this compound on HeLa Cells after 48h Treatment
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.254 | 0.089 | 100.0 |
| 0.1 | 1.198 | 0.075 | 95.5 |
| 1 | 0.982 | 0.061 | 78.3 |
| 5 | 0.634 | 0.045 | 50.6 |
| 10 | 0.312 | 0.028 | 24.9 |
| 25 | 0.155 | 0.019 | 12.4 |
| 50 | 0.088 | 0.012 | 7.0 |
| 100 | 0.051 | 0.009 | 4.1 |
Table 2: Troubleshooting Common MTT Assay Issues
| Issue | Potential Cause | Suggested Solution |
| Low Absorbance Readings | Low cell density.[11] Insufficient incubation time with MTT.[11] | Optimize cell seeding density through titration.[11] Increase incubation time to allow for adequate formazan formation (typically 1-4 hours).[11] |
| High Background Absorbance | Contamination of medium or reagents. Phenol (B47542) red in the medium can interfere.[11] | Use fresh, sterile reagents.[11] Use phenol red-free medium during the MTT incubation step.[11] |
| Incomplete Formazan Solubilization | Insufficient solvent volume or inadequate mixing. | Ensure sufficient volume of solubilization solvent is added and mix thoroughly by pipetting. |
| Interference from this compound | If this compound is colored, it may interfere with absorbance readings.[11] | Include a "compound only" control (wells with this compound in medium but no cells) and subtract this background absorbance.[11] |
Visualizations
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Caption: The biochemical principle of the MTT cell viability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Bacterial Biosynthetic Gene Clusters Encoding the Anti-cancer Haterumalide Class of Molecules: BIOGENESIS OF THE BROAD SPECTRUM ANTIFUNGAL AND ANTI-OOMYCETE COMPOUND, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of the antifungal haterumalide, this compound, in Serratia, and its regulation by quorum sensing, RpoS and Hfq - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Oocydin A Solubilization in In Vitro Bioassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the solubilization of Oocydin A, a chlorinated macrocyclic lactone with known antifungal, anti-oomycete, and anticancer properties, for its use in various in vitro bioassays. Due to its moderately lipophilic nature, this compound requires the use of an organic solvent to achieve concentrations suitable for biological screening.
Data Presentation: this compound Properties and Solubilization Data
A summary of the key physicochemical properties of this compound and recommended solvents for its solubilization is presented below. The choice of solvent and final concentration should be carefully considered to avoid cytotoxicity and ensure the validity of experimental results.
| Property | Value | Remarks |
| Molecular Formula | C₂₃H₃₁ClO₈ | Contains one chlorine atom. |
| Molecular Weight | 470.9 g/mol | Important for calculating molar concentrations of stock solutions.[1] |
| XLogP3-AA | 2.5 | Indicates moderate lipophilicity, suggesting poor water solubility and good solubility in organic solvents.[1] |
| Recommended Primary Solvent | Dimethyl sulfoxide (B87167) (DMSO) | High purity, anhydrous DMSO is recommended to prepare concentrated stock solutions (e.g., 1-10 mM). It is a versatile solvent for a wide range of compounds. |
| Alternative Primary Solvent | Ethanol (B145695) (EtOH) | Anhydrous ethanol can also be used. It may be preferred in certain antimicrobial assays, but can exhibit higher cytotoxicity than DMSO at similar concentrations. |
| Recommended Final Assay Concentration of Solvent | ≤ 0.5% (v/v) for DMSO | To minimize solvent-induced cytotoxicity and off-target effects. A vehicle control with the same final solvent concentration must be included in all experiments. |
| Recommended Final Assay Concentration of Solvent | ≤ 1% (v/v) for Ethanol | Ethanol can sometimes be tolerated at slightly higher concentrations than DMSO, but this is cell-line dependent and should be empirically determined. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in 100% anhydrous Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated micropipettes and sterile, nuclease-free pipette tips
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 470.9 g/mol .
-
To prepare 1 mL (0.001 L) of a 10 mM (0.01 mol/L) stock solution, the required mass is: Mass (g) = 0.01 mol/L * 0.001 L * 470.9 g/mol = 0.004709 g = 4.71 mg.
-
-
Weighing this compound:
-
Place a sterile microcentrifuge tube on the analytical balance and tare the balance.
-
Carefully weigh 4.71 mg of this compound into the microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube containing this compound.
-
Close the tube tightly and vortex for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all solid has dissolved.
-
-
Aiding Dissolution (if necessary):
-
If this compound does not fully dissolve with vortexing, place the tube in a water bath sonicator for 5-10 minutes.
-
Alternatively, gentle warming in a 37°C water bath for a few minutes can aid dissolution. Avoid excessive heat, as it may degrade the compound.
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
-
Clearly label the aliquots with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution aliquots at -20°C or -80°C, protected from light.
-
Preparation of Working Solutions for In Vitro Bioassays
This protocol describes the serial dilution of the this compound stock solution to prepare working solutions for a typical cell-based assay, ensuring the final DMSO concentration remains below 0.5%.
Procedure:
-
Thaw the Stock Solution:
-
Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Intermediate Dilutions (in 100% DMSO):
-
To achieve a wide range of concentrations for dose-response studies, it is recommended to perform serial dilutions in 100% DMSO before diluting into the aqueous assay medium. This helps to prevent precipitation.
-
For example, to prepare a 1 mM solution, mix 10 µL of the 10 mM stock with 90 µL of 100% DMSO.
-
-
Final Dilution into Assay Medium:
-
To prepare the final working solutions, dilute the DMSO stock or intermediate dilutions into the cell culture medium.
-
Example for a final concentration of 10 µM this compound with 0.1% DMSO:
-
Prepare a 10 mM stock solution in 100% DMSO.
-
Prepare a 1:100 intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of 100% DMSO to get a 100 µM solution.
-
Add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium. This results in a final this compound concentration of 1 µM and a final DMSO concentration of 0.1%.
-
-
Always add the DMSO solution to the aqueous medium while gently vortexing to ensure rapid mixing and minimize precipitation.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the assay medium without this compound. This is crucial for distinguishing the effects of the compound from those of the solvent.
-
Mandatory Visualizations
Caption: this compound Solubilization and Assay Workflow.
References
Application Notes and Protocols for the Long-Term Storage and Stability of Oocydin A Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oocydin A is a chlorinated macrocyclic lactone belonging to the haterumalide class of polyketides.[1][2] It exhibits potent antifungal, anti-oomycete, and antitumor activities, making it a compound of significant interest for agricultural and pharmaceutical applications.[1] The molecular formula of this compound is C23H31ClO8, with a molecular weight of approximately 470.9 g/mol .[2] Given its potential for further development, a thorough understanding of its stability in solution is critical for ensuring accurate experimental results and for the development of stable formulations.
These application notes provide a comprehensive guide to the long-term storage and stability testing of this compound solutions. The protocols outlined below are based on established principles for the stability testing of macrolide antibiotics and natural products, in accordance with ICH guidelines.
Recommended Long-Term Storage Conditions
While specific long-term stability data for this compound is not yet extensively published, general recommendations for macrolide and polyketide compounds can be applied. For optimal stability, this compound solutions should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to -80°C | Minimizes chemical degradation and microbial growth. |
| Solvent | Anhydrous DMSO or Ethanol | This compound is a macrolide; these solvents are commonly used for initial solubilization and storage of similar compounds. |
| Light Exposure | Protect from light (use amber vials) | Many complex organic molecules are susceptible to photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Reduces the risk of oxidative degradation. |
| Container | Tightly sealed, low-extractable glass or polypropylene (B1209903) vials | Prevents solvent evaporation and contamination. |
Note: For routine use, stock solutions can be stored at 2-8°C for short periods, but stability should be verified. Avoid repeated freeze-thaw cycles, which can accelerate degradation. It is recommended to aliquot stock solutions into smaller, single-use volumes.
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is crucial for accurately quantifying the concentration of this compound and detecting any degradation products. A High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection is recommended.
Protocol: HPLC Method for this compound Quantification
Objective: To develop an HPLC method for the quantification of this compound in solution.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)
-
HPLC system with UV or MS detector
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable gradient, for example, 30% B, increasing to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm or MS in positive ion mode (monitor for the [M+H]+ ion of this compound).
-
-
Method Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve a sharp, symmetrical peak for this compound with good resolution from any potential degradation products.
-
Method Validation: Validate the method according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation pathways and for developing a stability-indicating analytical method.
Protocol: Forced Degradation of this compound
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound solution (e.g., 100 µg/mL)
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H2O2)
-
Heat source (oven or water bath)
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Mix equal volumes of this compound solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of this compound solution and 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidation: Mix equal volumes of this compound solution and 3% H2O2. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the this compound solution at 60°C for 24 hours, protected from light.
-
Photodegradation: Expose the this compound solution to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating HPLC method.
Data Presentation: Summarize the percentage of this compound remaining and the formation of degradation products in the following table.
| Stress Condition | This compound Remaining (%) | Peak Area of Degradation Product 1 | Peak Area of Degradation Product 2 | ... |
| Control (t=0) | 100 | 0 | 0 | |
| 0.1 M HCl, 60°C, 24h | ||||
| 0.1 M NaOH, 60°C, 24h | ||||
| 3% H2O2, RT, 24h | ||||
| 60°C, 24h | ||||
| Photolysis |
Long-Term and Accelerated Stability Studies
Long-term and accelerated stability studies are performed to determine the shelf-life of this compound solutions under recommended storage conditions.
Protocol: Long-Term and Accelerated Stability Testing
Objective: To evaluate the stability of this compound solutions over time under different storage conditions.
Procedure:
-
Sample Preparation: Prepare a homogenous batch of this compound solution at the desired concentration and in the chosen solvent system. Aliquot into multiple vials for each storage condition and time point.
-
Storage Conditions (based on ICH guidelines):
-
Long-Term: 2-8°C and -20°C
-
Accelerated: 25°C/60% RH and 40°C/75% RH
-
-
Time Points:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24 months
-
Accelerated: 0, 1, 3, 6 months
-
-
Analysis: At each time point, retrieve vials from each storage condition and analyze for the concentration of this compound and the presence of degradation products using the validated HPLC method. Also, observe for any changes in physical appearance (e.g., color, precipitation).
Data Presentation: Record the results in the following tables.
Table 1: Long-Term Stability Data for this compound Solution
| Time (months) | Storage Condition | This compound Concentration (µg/mL) | % of Initial Concentration | Degradation Products (%) | Physical Appearance |
| 0 | - | 100 | 0 | Clear, colorless | |
| 3 | 2-8°C | ||||
| -20°C | |||||
| 6 | 2-8°C | ||||
| -20°C | |||||
| 12 | 2-8°C | ||||
| -20°C | |||||
| 24 | 2-8°C | ||||
| -20°C |
Table 2: Accelerated Stability Data for this compound Solution
| Time (months) | Storage Condition | This compound Concentration (µg/mL) | % of Initial Concentration | Degradation Products (%) | Physical Appearance |
| 0 | - | 100 | 0 | Clear, colorless | |
| 1 | 25°C/60% RH | ||||
| 40°C/75% RH | |||||
| 3 | 25°C/60% RH | ||||
| 40°C/75% RH | |||||
| 6 | 25°C/60% RH | ||||
| 40°C/75% RH |
Visualizations
Caption: Workflow for this compound stability testing.
Caption: Potential degradation pathways of this compound.
Conclusion and Recommendations
The stability of this compound in solution is a critical parameter that must be thoroughly investigated for its successful application in research and development. The protocols provided in these application notes offer a systematic approach to evaluating the stability of this compound solutions. It is strongly recommended to perform these studies to establish optimal storage conditions and to ensure the integrity of the compound in solution over time. Based on the data generated, a re-test date for the solution can be established. For formulations intended for commercial use, the addition of stabilizing excipients such as antioxidants or buffering agents may be necessary and would require further investigation.
References
Application Notes and Protocols for the Heterologous Expression of the Oocydin A Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oocydin A is a chlorinated macrocyclic lactone with potent antifungal and anti-oomycete activity, making it a compound of significant interest for agricultural and pharmaceutical applications.[1] It belongs to the haterumalide class of molecules, which are known for their antitumor properties.[2][3] The biosynthetic gene cluster (BGC) responsible for this compound production is a large trans-acyltransferase (AT) polyketide synthase (PKS) gene cluster, spanning approximately 77-80 kb.[2][3] This complex architecture presents challenges for heterologous expression, a crucial strategy for improving yields, generating novel analogs, and enabling large-scale production.
These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of the this compound gene cluster.
This compound Gene Cluster: Native Production and Regulation
The this compound (ooc) gene cluster is naturally found in various species of plant-associated enterobacteria, primarily from the Serratia and Dickeya genera.[2][3][4][5] The cluster is typically organized into three transcriptional units and encodes for five multimodular PKS proteins, a hydroxymethylglutaryl-CoA synthase cassette, and several tailoring enzymes.[2][3][6]
Understanding the native regulation of the ooc gene cluster is critical for successful heterologous expression. Key regulatory elements identified include:
-
Quorum Sensing: In some strains, the expression of the ooc gene cluster is positively regulated by an N-acyl-L-homoserine lactone (AHL)-based quorum sensing system.[4][5]
-
Global Regulators: The RNA chaperone Hfq and the stationary phase sigma factor RpoS have been shown to positively regulate this compound biosynthesis.[4][5]
Challenges in Heterologous Expression
The large size and complexity of the this compound BGC present significant hurdles for its successful expression in a heterologous host. Attempts to express the entire cluster in E. coli, a common host for heterologous production, have not been successful in yielding this compound without significant engineering efforts.[3] Key challenges include:
-
Cloning Large DNA Fragments: The sheer size of the 77-80 kb gene cluster makes its cloning into a single vector technically challenging.[7][8]
-
Codon Usage and GC Content: Differences in codon usage and GC content between the native producer and the heterologous host can lead to inefficient translation.
-
Precursor Supply: The biosynthesis of this compound requires a sufficient supply of specific precursor molecules, such as acetyl-CoA and malonyl-CoA, which may be limiting in the heterologous host.[9]
-
Post-Translational Modifications: PKS enzymes often require post-translational modification by phosphopantetheinyl transferases (PPTases) for their activity. The host must possess a compatible PPTase.
-
Complex Regulation: The intricate native regulatory network of the ooc cluster may not be functional in a heterologous host, leading to silent or low-level expression.[9]
Experimental Protocols
Cloning the this compound Gene Cluster
Given the large size of the ooc BGC, specialized cloning techniques are required. Transformation-Associated Recombination (TAR) in yeast is a powerful method for assembling large DNA fragments.[8]
Protocol: TAR-Based Cloning of the this compound Gene Cluster
-
Vector Preparation: Linearize a suitable TAR cloning vector (e.g., pCAP01) containing sequences homologous to the ends of the ooc gene cluster.
-
Genomic DNA Isolation: Isolate high-molecular-weight genomic DNA from a native this compound producer (e.g., Serratia plymuthica A153).
-
Yeast Spheroplast Preparation: Prepare competent spheroplasts from Saccharomyces cerevisiae.
-
Transformation and Recombination: Co-transform the linearized vector and the genomic DNA into the yeast spheroplasts. Homologous recombination in yeast will assemble the ooc gene cluster into the vector.
-
Plasmid Rescue: Isolate the assembled plasmid from yeast and transform it into E. coli for propagation and verification.
Host Strain Selection and Engineering
The choice of a suitable heterologous host is critical. While E. coli is a workhorse for molecular biology, actinomycetes like Streptomyces coelicolor or Streptomyces albus are often better suited for expressing large polyketide gene clusters due to their native machinery for secondary metabolite production.[10][11]
Host Strain Considerations:
-
Metabolic Background: Select a host with a clean metabolic background to simplify the detection and purification of this compound.[11]
-
Genetic Amenability: The host should be easily transformable and genetically tractable.[10]
-
Precursor Availability: Engineer the host to enhance the supply of necessary precursors like acetyl-CoA and malonyl-CoA.[9]
Expression and Fermentation
Protocol: Heterologous Expression in Streptomyces
-
Vector Transfer: Introduce the plasmid carrying the ooc gene cluster into the selected Streptomyces host via conjugation or protoplast transformation.
-
Culture Conditions: Grow the recombinant Streptomyces strain in a suitable production medium. Optimization of media components (carbon and nitrogen sources), pH, and temperature is crucial.
-
Induction of Expression: If the expression is under the control of an inducible promoter, add the appropriate inducer at the optimal time point.
-
Fermentation: Carry out the fermentation for a sufficient period to allow for the production of this compound. Monitor growth and product formation over time.
Extraction and Purification of this compound
Protocol: Extraction and Purification
-
Extraction: After fermentation, separate the biomass from the culture broth by centrifugation. Extract this compound from both the supernatant and the mycelium using a suitable organic solvent like ethyl acetate.
-
Purification: The crude extract can be purified using chromatographic techniques.
-
Column Chromatography: Use silica (B1680970) gel or other suitable resins for initial purification.[12]
-
High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing this compound using reversed-phase HPLC.[1]
-
Data Presentation
Currently, there is a lack of published quantitative data on the successful heterologous production of the entire this compound gene cluster. The following table presents hypothetical data to illustrate how such results could be structured.
| Host Strain | Vector | Promoter | Fermentation Time (days) | Titer (mg/L) | Yield (mg/g DCW) |
| Streptomyces coelicolor M1152 | pSET152-ooc | kasOp | 7 | 5.2 | 1.8 |
| Streptomyces albus J1074 | pCAP01-ooc | ermEp | 7 | 8.9 | 2.5 |
| E. coli BL21(DE3) (engineered) | pET-ooc | T7 | 3 | 0.5 | 0.2 |
DCW: Dry Cell Weight
Visualizations
Experimental Workflow
Caption: Workflow for heterologous expression of the this compound gene cluster.
This compound Biosynthetic Pathway Logic
Caption: Simplified logic of the this compound biosynthetic pathway.
References
- 1. This compound, a chlorinated macrocyclic lactone with potent anti-oomycete activity from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacterial biosynthetic gene clusters encoding the anti-cancer haterumalide class of molecules: biogenesis of the broad spectrum antifungal and anti-oomycete compound, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial Biosynthetic Gene Clusters Encoding the Anti-cancer Haterumalide Class of Molecules: BIOGENESIS OF THE BROAD SPECTRUM ANTIFUNGAL AND ANTI-OOMYCETE COMPOUND, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of the antifungal haterumalide, this compound, in Serratia, and its regulation by quorum sensing, RpoS and Hfq - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of the antifungal haterumalide, this compound, in Serratia, and its regulation by quorum sensing, RpoS and Hfq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strategy for Cloning Large Gene Assemblages as Illustrated Using the Phenylacetate and Polyhydroxyalkanoate Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cloning large natural product gene clusters from the environment: Piecing environmental DNA gene clusters back together with TAR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterologous overproduction of oviedomycin by refactoring biosynthetic gene cluster and metabolic engineering of host strain Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biosynthesis of polyketides in heterologous hosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Oocydin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis of Oocydin A, a chlorinated macrolide with significant antifungal and anti-oomycete properties.[1] The following protocols and data are intended to facilitate the identification, characterization, and quantification of this potent natural product. This compound is identical to Haterumalide NA.
Quantitative Data Presentation
The following tables summarize the key quantitative data for the spectroscopic analysis of this compound.
NMR Spectroscopic Data
The ¹H and ¹³C NMR data for this compound (Haterumalide NA) are presented below. The data were acquired at 600 MHz with the sample dissolved in methanol-d₄.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Haterumalide NA) in CD₃OD.
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH), Multiplicity (J in Hz) |
| 1 | 171.8 | - |
| 2 | 34.0 | 2.44 (dd, 15.0, 3.0), 2.58 (dd, 15.0, 9.0) |
| 3 | 71.5 | 4.02 (ddd, 9.0, 3.0, 1.5) |
| 4 | 30.2 | 1.83 (m), 2.01 (m) |
| 5 | 133.0 | 5.59 (dd, 15.5, 7.0) |
| 6 | 129.5 | 5.79 (ddd, 15.5, 9.0, 6.0) |
| 7 | 74.2 | 4.31 (t, 6.0) |
| 8 | 36.5 | 1.68 (m), 1.95 (m) |
| 9 | 126.8 | 5.41 (dd, 15.5, 8.0) |
| 10 | 135.8 | 5.98 (d, 15.5) |
| 11 | 78.1 | 4.15 (d, 9.5) |
| 12 | 41.2 | 2.21 (m) |
| 13 | 70.1 | 3.75 (m) |
| 14 | - | - |
| 15 | 72.8 | 4.98 (d, 2.0) |
| 16 | 39.5 | 1.55 (m), 1.75 (m) |
| 17 | 25.8 | 1.65 (m) |
| 18 | 17.8 | 1.01 (d, 7.0) |
| 19 | 173.2 | - |
| 20 | 20.9 | 2.05 (s) |
| 21 | 13.0 | 1.78 (s) |
| 22 | 142.1 | 6.85 (t, 7.0) |
| 23 | 118.0 | 5.70 (s) |
Data adapted from a study on Haterumalides by Levenfors et al., as presented in a ResearchGate entry.[2]
Mass Spectrometry Data
This compound has a molecular mass of 470 Da and its chemical formula is C₂₃H₃₁ClO₈.[1] The presence of a chlorine atom results in a characteristic isotopic pattern in the mass spectrum.
Table 2: High-Resolution Mass Spectrometry (HR-MS) and Fragmentation Data for this compound.
| Ion | Observed m/z | Interpretation |
| [M+Na]⁺ | 493 | Sodium adduct of this compound |
| [M+2+Na]⁺ | 495 | Sodium adduct with ³⁷Cl isotope |
| Fragment 1 | 433 | [M+Na-AcOH]⁺ |
| Fragment 2 | 449 | [M+Na-CO₂]⁺ |
This data is consistent with the monochlorinated nature of this compound, showing the characteristic 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes.
Experimental Protocols
The following are detailed protocols for the isolation, purification, and analysis of this compound.
Isolation and Purification of this compound
This protocol is a general procedure adapted for the extraction of this compound from bacterial cultures, such as Serratia marcescens.
Materials:
-
Bacterial culture broth
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvent system for column chromatography (e.g., hexane (B92381)/ethyl acetate gradient)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Solvent system for HPLC (e.g., acetonitrile/water gradient)
-
Rotary evaporator
Procedure:
-
Extraction: Centrifuge the bacterial culture to separate the supernatant from the cell pellet. Extract the supernatant three times with an equal volume of ethyl acetate.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Silica Gel Chromatography: Fractionate the crude extract using a silica gel column. Elute with a stepwise gradient of hexane and ethyl acetate.
-
Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) and/or bioassays against a susceptible oomycete. Pool the active fractions.
-
HPLC Purification: Further purify the active fractions by reversed-phase HPLC on a C18 column using a water/acetonitrile gradient to yield pure this compound.
NMR Spectroscopic Analysis Protocol
Materials:
-
Purified this compound
-
Deuterated methanol (B129727) (CD₃OD)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 600 MHz)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of CD₃OD.
-
NMR Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra.
-
Data Processing: Process the acquired data using appropriate NMR software. Reference the spectra to the residual solvent signal.
LC-MS/MS Analysis Protocol
This protocol is designed for the detection and quantification of this compound in biological extracts.
Materials:
-
Sample extract containing this compound
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 analytical column (e.g., 2.1 x 100 mm, 2.6 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
This compound standard for quantification
Procedure:
-
Chromatographic Conditions:
-
Set the column temperature to 40°C.
-
Use a flow rate of 0.3 mL/min.
-
Apply a linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
-
Mass Spectrometry Conditions:
-
Operate the ESI source in positive ion mode.
-
Set the instrument to monitor for the [M+Na]⁺ ion (m/z 493).
-
Perform MS/MS fragmentation of the parent ion and monitor for the characteristic fragment ions (m/z 433 and 449).
-
-
Quantification: Prepare a calibration curve using a series of known concentrations of the this compound standard. Analyze the samples and quantify the amount of this compound by comparing the peak areas to the calibration curve.
Visualizations
The following diagrams illustrate the biosynthetic pathway of this compound and a general workflow for its analysis.
Caption: Proposed biosynthetic pathway of this compound.
Caption: General workflow for this compound analysis.
References
Oocydin A: Application Notes and Protocols for Crop Protection Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oocydin A is a chlorinated macrocyclic lactone with potent and specific activity against oomycetes, a group of destructive plant pathogens responsible for diseases such as late blight, downy mildew, and root rot.[1][2] First isolated from the bacterium Serratia marcescens, this compound presents a promising avenue for the development of novel, biologically-derived fungicides for agricultural applications.[1][2] Its unique structure and high efficacy at low concentrations highlight its potential as a valuable tool in integrated pest management strategies.
These application notes provide a summary of the current knowledge on this compound, including its biological activity and protocols for its evaluation in a laboratory and greenhouse setting.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound and its producing organism, Serratia marcescens, against various plant pathogens.
Table 1: In Vitro Activity of this compound Against Phytopathogenic Oomycetes
| Target Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Pythium ultimum | ~0.03 | [1][2] |
| Phytophthora parasitica | ~0.03 | [1][2] |
| Phytophthora cinnamomi | ~0.03 | [1][2] |
| Phytophthora citrophora | ~0.03 | [1][2] |
Table 2: Biocontrol Efficacy of Serratia marcescens (Producer of this compound) against Phytophthora infestans
| Assay Type | Efficacy Metric | Result | Reference |
| Dual Culture Assay | Mycelial Inhibition Rate | 70.26% | [3] |
| Greenhouse (Preventive) | Disease Control Efficiency | 67.62% | [3] |
| Greenhouse (Simultaneous) | Disease Control Efficiency | 65.48% | [3] |
| Greenhouse (Curative) | Disease Control Efficiency | 71.04% | [3] |
Signaling Pathways and Mechanism of Action
The precise molecular target and signaling pathway inhibited by this compound in oomycetes have not been fully elucidated in publicly available research. However, based on the known mechanisms of other anti-oomycete compounds, several potential targets can be hypothesized. These include enzymes involved in cell wall synthesis, such as cellulose (B213188) synthase, or interference with mitochondrial respiration. The potent and specific nature of this compound's activity suggests a targeted mode of action rather than a general disruptive effect. Further research is required to pinpoint the exact mechanism.
Caption: Proposed (Hypothesized) Mechanism of Action of this compound.
Experimental Protocols
The following are detailed protocols for assessing the anti-oomycete activity of this compound in vitro and in a whole-plant setting.
Protocol 1: In Vitro Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a target oomycete.
Materials:
-
Pure this compound
-
Target oomycete culture (e.g., Phytophthora infestans, Pythium ultimum)
-
Appropriate liquid culture medium (e.g., V8 juice broth, rye A broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution
-
Sterile water
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the liquid culture medium in the wells of a 96-well plate. The final concentrations should typically range from 100 µg/mL down to 0.001 µg/mL. Include a positive control (medium with pathogen, no this compound) and a negative control (medium only).
-
Inoculum Preparation: Grow the target oomycete on a suitable agar (B569324) medium. For zoospore-producing oomycetes, flood the plate with sterile cold water to induce zoospore release. For others, gently scrape the mycelia from the surface of the agar plate and suspend in sterile water. Adjust the inoculum concentration to approximately 1 x 10^4 zoospores/mL or a standardized mycelial fragment suspension.
-
Inoculation: Add a standardized volume of the inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the target oomycete (e.g., 18-22°C for P. infestans) for 3-7 days, or until robust growth is observed in the positive control wells.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the oomycete is observed. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Caption: Workflow for In Vitro Minimum Inhibitory Concentration (MIC) Assay.
Protocol 2: In Planta Efficacy Trial (Detached Leaf Assay)
Objective: To evaluate the protective and curative efficacy of this compound on host plant tissue.
Materials:
-
This compound solution at various concentrations (e.g., 1, 10, 50 µg/mL) in a suitable buffer with a surfactant.
-
Healthy, susceptible host plant leaves (e.g., tomato or potato for P. infestans).
-
Oomycete zoospore or mycelial suspension.
-
Humid chambers (e.g., petri dishes with moist filter paper).
-
Growth chamber with controlled light and temperature.
Procedure:
-
Leaf Collection: Detach healthy, fully expanded leaves from susceptible host plants.
-
Treatment Application:
-
Protective (Preventive) Treatment: Spray the leaves with the this compound solutions until runoff. Allow the leaves to dry completely.
-
Curative Treatment: Inoculate the leaves with the pathogen first (see step 3) and then apply the this compound solutions after a set period (e.g., 24 hours).
-
Control: Treat a set of leaves with the buffer/surfactant solution only.
-
-
Inoculation: Place a droplet of the oomycete zoospore or mycelial suspension onto the center of each leaf.
-
Incubation: Place the leaves in humid chambers and incubate in a growth chamber under conditions conducive to disease development (e.g., 18-22°C, high humidity, with a photoperiod).
-
Disease Assessment: After 5-7 days, assess the disease severity by measuring the diameter of the necrotic lesions on the leaves. Calculate the percentage of disease reduction compared to the control.
References
- 1. This compound, a chlorinated macrocyclic lactone with potent anti-oomycete activity from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms underlying the biocontrol activity of Serratia marcescens YNAU-SM-1 against Phytophthora infestans in potato - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Oocydin A Analogs through Synthetic Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oocydin A is a chlorinated macrocyclic polyketide with potent antifungal and anti-oomycete properties, making it a promising candidate for agricultural and therapeutic applications.[1][2][3][4][5] Its complex structure, biosynthesized by a large trans-AT polyketide synthase (PKS) gene cluster, presents an opportunity for generating novel, structurally diverse analogs with potentially improved bioactivity, stability, or target specificity through synthetic biology approaches.[2][6]
These application notes provide a comprehensive guide for the development of this compound analogs, detailing experimental protocols for genetic manipulation of the biosynthetic gene cluster, heterologous expression, and bioactivity assessment.
This compound Biosynthesis and Targets for Engineering
The this compound biosynthetic gene cluster (BGC), found in Serratia and Dickeya species, encodes a large, multi-modular trans-AT PKS system.[6] The generation of analogs can be achieved by modifying the PKS machinery itself or, more readily, by altering the function of the tailoring enzymes that modify the polyketide backbone. Key targets for engineering within the this compound BGC include:
-
Flavin-dependent monooxygenases (OocK and OocM): These enzymes are predicted to be involved in the chlorination of the macrolide.[7] Inactivation or modification of these enzymes could lead to dechlorinated or alternatively halogenated analogs.
-
Hydroxymethylglutaryl-CoA Synthase (HCS) cassette: This cassette is involved in the biosynthesis of a key extender unit. Modifying this cassette could lead to the incorporation of alternative extender units and thus, structural variation in the polyketide backbone.
-
Other tailoring enzymes: The BGC contains several other genes encoding putative tailoring enzymes (e.g., hydroxylases, methyltransferases) whose modification could yield a diverse array of this compound analogs.
Data Presentation: Bioactivity of Polyketide Analogs
While specific quantitative data for engineered this compound analogs is not yet widely published, we can look to analogs of other complex trans-AT polyketides, such as the disorazoles, to understand the potential impact of structural modifications on bioactivity. The following table presents representative data on the cytotoxic activity of various disorazole analogs against cancer cell lines. This data serves as a template for how to present bioactivity data for newly generated this compound analogs.
| Compound | Modification | Target Cell Line | IC50 (ng/mL) | Fold Change vs. Parent | Reference |
| Disorazole C1 (Parent) | None | L-929 | 0.11 | 1.0 | [8] |
| Analog 16 | Oxazole replaced with Thiazole (non-symmetrical) | L-929 | 1.9 | 17.3 | [8] |
| Analog 17 | Both Oxazoles replaced with Thiazoles | L-929 | >100 | >909 | [8] |
| Disorazole Z1 | Shortened polyketide chain, carboxymethyl ester modification | HCT-116 | 0.01 nM | (Comparable to Disorazole A1) | [1] |
Experimental Protocols
Protocol 1: Generation of this compound Analogs via Gene Knockout in Serratia
This protocol describes the creation of a targeted gene knockout of a tailoring enzyme in a native this compound producer, such as Serratia plymuthica, using allelic exchange. This method can be adapted to target any non-essential gene in the this compound BGC.
1.1. Construction of the Gene Knockout Vector:
-
Primer Design: Design primers to amplify ~1 kb fragments of the regions flanking the target gene (upstream and downstream homology arms).
-
Amplification of Homology Arms: Amplify the upstream and downstream homology arms from Serratia plymuthica genomic DNA using a high-fidelity DNA polymerase.
-
Vector Assembly: Clone the amplified homology arms into a suicide vector (e.g., pRE118), which cannot replicate in Serratia. The two fragments should flank a selectable marker if desired, or be directly ligated to create an in-frame deletion.
-
Transformation into E. coli: Transform the ligation mixture into a suitable E. coli strain (e.g., DH5α) for plasmid propagation and verification.
-
Vector Verification: Verify the correct insertion of the homology arms by restriction digest and Sanger sequencing.
-
Transfer to a Conjugative E. coli Strain: Transform the verified knockout vector into a conjugative E. coli strain (e.g., ST18) for subsequent transfer to Serratia.[8]
1.2. Conjugation and Selection of Mutants:
-
Biparental Mating: Mix overnight cultures of the conjugative E. coli donor strain carrying the knockout vector and the recipient Serratia plymuthica strain. Spot the mixture onto a suitable mating medium (e.g., LB agar) and incubate overnight.
-
Selection of Single Crossovers: Resuspend the mating mixture and plate onto a selective medium that counter-selects against the E. coli donor and selects for Serratia cells that have integrated the suicide vector into their chromosome via a single homologous recombination event.
-
Selection of Double Crossovers: Culture the single crossover mutants in non-selective medium to allow for a second homologous recombination event to occur, which will result in the excision of the vector. Plate the culture onto a medium that selects for the loss of the suicide vector (e.g., sucrose-containing medium if the vector carries the sacB gene).[8]
-
Screening for Knockouts: Screen the resulting colonies by PCR using primers that flank the target gene to identify clones that have undergone the desired allelic exchange, resulting in the deletion of the target gene.
Protocol 2: Heterologous Expression of the this compound Biosynthetic Gene Cluster
This protocol outlines the general steps for cloning and expressing the large this compound BGC in a heterologous host, such as Pseudomonas putida, which is known for its ability to express large secondary metabolite gene clusters.[5]
2.1. Cloning the this compound BGC:
-
Genomic DNA Library Construction: Construct a large-insert genomic DNA library from an this compound-producing Serratia strain using a suitable vector system, such as a Bacterial Artificial Chromosome (BAC) or a fosmid.
-
Library Screening: Screen the genomic library for clones containing the this compound BGC using PCR with primers specific to key genes within the cluster (e.g., the PKS genes).
-
BGC Subcloning and Assembly: Subclone and assemble the entire this compound BGC into a suitable heterologous expression vector. This may require multiple cloning steps and the use of techniques such as Gibson assembly or TAR cloning for large DNA fragments.
2.2. Heterologous Expression and Production:
-
Host Transformation: Transform the expression vector containing the this compound BGC into a suitable heterologous host strain, such as Pseudomonas putida KT2440.[5]
-
Optimization of Expression Conditions: Optimize the culture conditions (e.g., medium composition, temperature, induction of gene expression) to maximize the production of this compound or its analogs.[9]
-
Metabolite Extraction and Analysis: Extract the secondary metabolites from the culture broth and cell pellet using organic solvents (e.g., ethyl acetate). Analyze the extracts by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of this compound and any novel analogs.
Protocol 3: Bioactivity Assays
This protocol describes a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of this compound and its analogs against oomycete and fungal pathogens.
3.1. Preparation of Inoculum:
-
Oomycetes (e.g., Phytophthora infestans): Grow the oomycete on a suitable agar (B569324) medium. Flood the plate with sterile water to release zoospores. Adjust the zoospore suspension to the desired concentration (e.g., 1 x 10^5 spores/mL).
-
Fungi (e.g., Fusarium oxysporum): Grow the fungus on a suitable agar medium. Flood the plate with sterile saline containing a surfactant (e.g., Tween 80) and gently scrape the surface to release conidia. Adjust the conidial suspension to the desired concentration.
3.2. Broth Microdilution Assay:
-
Serial Dilutions: Prepare a serial dilution of the purified this compound and its analogs in a suitable liquid medium in a 96-well microtiter plate.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to allow for growth in the control wells (no compound).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
Caption: Experimental workflow for the generation and evaluation of this compound analogs.
Caption: Proposed mechanism of action of this compound on oomycete cells.
References
- 1. The Disorazole Z Family of Highly Potent Anticancer Natural Products from Sorangium cellulosum: Structure, Bioactivity, Biosynthesis, and Heterologous Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a chlorinated macrocyclic lactone with potent anti-oomycete activity from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Biosynthesis of the antifungal haterumalide, this compound, in Serratia, and its regulation by quorum sensing, RpoS and Hfq - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. resource.aminer.org [resource.aminer.org]
Oocydin A: A Potent Tool for Unraveling Oomycete Biology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Oocydin A is a chlorinated macrocyclic lactone originally isolated from the bacterium Serratia marcescens.[1][2][3][4] This natural product has garnered significant interest within the scientific community due to its potent and highly selective inhibitory activity against oomycetes, a group of destructive plant pathogens that includes notorious genera such as Phytophthora and Pythium.[3][5] Unlike many broad-spectrum fungicides, this compound exhibits minimal to no effect on true fungi, making it an invaluable tool for the specific study of oomycete biology and a promising candidate for the development of targeted anti-oomycete agents.[3][4]
These application notes provide a comprehensive guide for utilizing this compound in a research setting. They include a summary of its biological activity, detailed protocols for key in vitro assays, and a hypothesized mechanism of action to guide further investigation.
Biological Activity and Quantitative Data
This compound demonstrates potent inhibitory effects on the mycelial growth of various oomycete species. The primary quantitative measure of its bioactivity is the Minimum Inhibitory Concentration (MIC), which has been consistently reported to be approximately 0.03 µg/mL for several pathogenic oomycetes.[3][5] Further quantitative characterization of this compound's effects on different life stages of oomycetes can be determined using the protocols outlined in this document.
Table 1: In Vitro Activity of this compound against Oomycete Mycelial Growth
| Oomycete Species | Assay Type | Endpoint | Value (µg/mL) | Reference(s) |
| Pythium ultimum | Broth microdilution | MIC | ~0.03 | [3][5] |
| Phytophthora parasitica | Broth microdilution | MIC | ~0.03 | [3][5] |
| Phytophthora cinnamomi | Broth microdilution | MIC | ~0.03 | [3][5] |
| Phytophthora citrophora | Broth microdilution | MIC | ~0.03 | [3][5] |
Table 2: Template for Additional Quantitative Activity of this compound
| Oomycete Species | Life Stage | Assay Type | Endpoint | Value (µg/mL) |
| Phytophthora spp. | Mycelia | Agar (B569324) dilution | EC50 | Data to be generated |
| Phytophthora spp. | Zoospores | Motility assay | EC50 | Data to be generated |
| Phytophthora spp. | Zoospores | Germination assay | EC50 | Data to be generated |
| Phytophthora spp. | Oospores | Viability assay | % Inhibition | Data to be generated |
Hypothesized Mechanism of Action: Disruption of the Microtubule Cytoskeleton
While the precise molecular target of this compound in oomycetes has not been definitively elucidated, evidence from structurally related compounds suggests a mechanism involving the disruption of the microtubule cytoskeleton. The macrolide biselide A, which shares structural similarities with this compound, has been shown to interfere with cell division by affecting microtubule organization. In oomycetes, fungicides like zoxamide (B129027) are known to exert their effects by binding to β-tubulin, a key component of microtubules, thereby inhibiting nuclear division and disrupting the cytoskeleton.
Based on this, it is hypothesized that this compound binds to β-tubulin in oomycetes, preventing the proper polymerization of microtubules. This disruption would lead to a cascade of downstream effects, including the cessation of cell division, abnormal hyphal growth, and ultimately, cell death.
Experimental Protocols
The following protocols are adapted from established methodologies for testing anti-oomycete compounds.
Protocol 1: Mycelial Growth Inhibition Assay (Agar Dilution Method)
This protocol determines the EC50 (Effective Concentration to inhibit growth by 50%) of this compound against the mycelial growth of a target oomycete.
Materials:
-
Pure culture of the target oomycete (Phytophthora or Pythium spp.) on a suitable agar medium (e.g., V8 agar, cornmeal agar).
-
This compound stock solution (e.g., 1 mg/mL in DMSO).
-
Sterile molten agar medium.
-
Sterile petri dishes (90 mm).
-
Sterile cork borer (5 mm diameter).
-
Solvent control (e.g., DMSO).
-
Incubator set to the optimal growth temperature for the oomycete.
Procedure:
-
Prepare a serial dilution of this compound in the solvent to achieve a range of final concentrations in the agar (e.g., 0.001, 0.01, 0.1, 1, 10 µg/mL).
-
Add the appropriate volume of the this compound dilutions to sterile petri dishes. Also, prepare solvent control plates.
-
Pour molten agar medium into the petri dishes, swirl to mix, and allow to solidify.
-
From the edge of an actively growing oomycete culture, take 5 mm mycelial plugs using a sterile cork borer.
-
Place one mycelial plug in the center of each agar plate (treatment and control).
-
Incubate the plates at the optimal temperature in the dark.
-
Measure the colony diameter (in two perpendicular directions) daily until the mycelium in the control plates reaches the edge of the plate.
-
Calculate the percentage of growth inhibition for each concentration relative to the solvent control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
Protocol 2: Zoospore Motility and Germination Assay
This protocol assesses the effect of this compound on the motility and germination of oomycete zoospores.
Materials:
-
Zoospore suspension of the target oomycete.
-
This compound stock solution.
-
Sterile microtiter plates (96-well).
-
Microscope with imaging capabilities.
-
Sterile water.
-
Germination-inducing solution (e.g., 1% glucose solution).
Procedure:
Part A: Zoospore Motility
-
Prepare a serial dilution of this compound in sterile water in the wells of a 96-well plate. Include a water control.
-
Add a freshly prepared zoospore suspension to each well.
-
Immediately observe the wells under a microscope.
-
Record the time it takes for zoospore motility to cease at each concentration.
-
The Minimum Inhibitory Concentration (MIC) for motility can be determined as the lowest concentration that stops motility within a defined timeframe (e.g., 30 minutes).
Part B: Zoospore Germination
-
Following the motility assay, add a germination-inducing solution to the wells.
-
Incubate the plate for a period sufficient for germination in the control wells (typically 2-4 hours).
-
Observe the spores under a microscope and count the number of germinated and non-germinated spores in at least three fields of view per well.
-
Calculate the percentage of germination inhibition for each concentration relative to the control.
-
Determine the EC50 for germination inhibition as described in Protocol 1.
Protocol 3: Oospore Viability Assay
This protocol evaluates the impact of this compound on the viability of thick-walled oospores.
Materials:
-
Mature oospores of the target oomycete.
-
This compound stock solution.
-
Sterile buffer or liquid medium.
-
Viability staining dyes (e.g., fluorescein (B123965) diacetate (FDA) for viable spores and propidium (B1200493) iodide (PI) for non-viable spores).
-
Fluorescence microscope.
-
Microcentrifuge tubes.
Procedure:
-
Prepare a suspension of oospores in a sterile buffer.
-
Treat the oospore suspension with a range of this compound concentrations for a defined period (e.g., 24-48 hours). Include a solvent control.
-
After incubation, wash the oospores by centrifugation and resuspend them in a fresh buffer.
-
Add the viability dyes (e.g., FDA and PI) to the oospore suspension and incubate in the dark according to the dye manufacturer's instructions.
-
Observe the oospores under a fluorescence microscope using appropriate filter sets.
-
Count the number of viable (green fluorescence) and non-viable (red fluorescence) oospores.
-
Calculate the percentage of non-viable oospores for each treatment.
-
Determine the effect of this compound on oospore viability by comparing the percentage of non-viable spores in the treated samples to the control.
Experimental and Logical Workflows
Effective utilization of this compound in research requires a structured experimental approach. The following diagrams illustrate a general workflow for screening and a logical framework for understanding its application.
References
- 1. A fluorescence-based viability assay for Phytophthora agathidicida oospores (Preprint) – Biological Heritage NZ [bioheritage.nz]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a chlorinated macrocyclic lactone with potent anti-oomycete activity from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for High-Pressure Liquid Chromatography (HPLC) Purification of Oocydin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oocydin A is a chlorinated macrocyclic lactone with significant biological activities, including potent anti-oomycete, antifungal, and anticancer properties.[1] Originally isolated from Serratia marcescens, this polyketide natural product has garnered interest within the agricultural and pharmaceutical industries as a potential lead compound for developing new therapeutic and crop protection agents. Effective purification of this compound from bacterial fermentation broths is crucial for its detailed characterization, preclinical studies, and further development. High-pressure liquid chromatography (HPLC) is a powerful technique for the isolation and purification of such natural products, offering high resolution and reproducibility.
This document provides detailed application notes and protocols for the purification of this compound using HPLC, with a focus on sample preparation from bacterial culture, and analytical and preparative chromatography methods.
Data Presentation
A critical aspect of any purification protocol is the quantitative assessment of its efficiency. The following table presents a hypothetical purification summary for this compound from a 1-liter Serratia marcescens culture. This data is illustrative, as specific yields and purities will vary depending on the fermentation conditions and exact purification protocol employed.
| Purification Step | Total Protein (mg) | Total this compound (mg) | Specific Activity (Units/mg) | Yield (%) | Purity (%) | Fold Purification |
| Culture Supernatant | 5000 | 25 | 5 | 100 | 0.5 | 1 |
| Dichloromethane Extract | 500 | 22.5 | 45 | 90 | 4.5 | 9 |
| Solid-Phase Extraction | 100 | 20 | 200 | 80 | 20 | 40 |
| Preparative HPLC | 5 | 15 | 3000 | 60 | >95 | 600 |
Experimental Protocols
Production and Extraction of this compound from Serratia marcescens
This protocol describes the initial steps to culture Serratia marcescens and extract this compound from the fermentation broth.
Materials:
-
Serratia marcescens strain (e.g., MSU97)
-
Enriched potato dextrose broth (PDB)
-
Citric acid
-
Dichloromethane (DCM), HPLC grade
-
Sodium sulfate, anhydrous
-
Rotary evaporator
-
Centrifuge
Protocol:
-
Inoculate a 1-liter flask of enriched PDB with Serratia marcescens.
-
Incubate the culture at 25°C for 48 hours with shaking.
-
Harvest the culture and pellet the bacterial cells by centrifugation.
-
Filter the supernatant through a 0.2 µm filter to remove any remaining cells.
-
Adjust the pH of the culture supernatant to 3.8 with citric acid.
-
Extract the acidified supernatant twice with an equal volume of dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Analytical HPLC Method for this compound
This method is suitable for the initial analysis of the crude extract to confirm the presence and estimate the purity of this compound.
Instrumentation and Conditions:
-
HPLC System: Standard analytical HPLC system with a UV or Mass Spectrometry (MS) detector.
-
Column: C18 reverse-phase column (e.g., Kinetex 2.6 µm XB-C18, 100 Å, 100 x 2.1 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Detection:
-
UV: Diode array detector scanning from 200-400 nm.
-
MS: Electrospray ionization (ESI) in positive mode, monitoring for the [M+Na]⁺ ion of this compound (m/z 493.1).
-
-
Injection Volume: 10 µL of the dissolved crude extract.
-
Expected Retention Time: Approximately 11.4 minutes.
Preparative HPLC Purification of this compound
This protocol outlines a proposed method for scaling up the analytical separation to a preparative scale for the purification of milligram quantities of this compound.
Instrumentation and Conditions:
-
HPLC System: Preparative HPLC system with a fraction collector.
-
Column: C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient optimized for the separation of this compound from closely eluting impurities, for example, 30% to 70% Mobile Phase B over 40 minutes.
-
Flow Rate: 20 mL/min.
-
Detection: UV detector at a wavelength determined from the analytical run (e.g., 210 nm or 254 nm).
-
Sample Preparation: Dissolve the crude or semi-purified extract in a minimal amount of a suitable solvent (e.g., methanol (B129727) or DMSO) and dilute with Mobile Phase A.
-
Injection Volume: Dependent on the concentration of the sample and the loading capacity of the column. Start with a small injection and increase the load gradually.
-
Fraction Collection: Collect fractions based on the elution of the this compound peak.
-
Post-Purification: Analyze the collected fractions by analytical HPLC to assess purity. Pool the pure fractions and evaporate the solvent.
Visualizations
This compound Purification Workflow
The following diagram illustrates the overall workflow for the purification of this compound from a Serratia marcescens culture.
Caption: Workflow for this compound purification.
Proposed Biosynthetic Pathway of this compound
This diagram outlines the proposed biosynthetic pathway of this compound, highlighting the key enzymatic domains involved in its synthesis by a Polyketide Synthase (PKS) assembly line.
Caption: this compound biosynthetic pathway.
References
Application Notes and Protocols: Creating Oocydin A-Deficient Mutants of Serratia
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oocydin A is a chlorinated macrocyclic lactone produced by several species of Serratia, including S. marcescens and S. plymuthica.[1][2][3] This potent bioactive compound exhibits significant antifungal and anti-oomycete activity, making it a molecule of interest for agricultural applications and potentially as a lead compound in drug discovery.[1][2] Understanding the biosynthesis of this compound and the functional role of the genes involved is crucial for maximizing its production and for generating novel analogs. The creation of this compound-deficient mutants is a fundamental step in these research endeavors. This document provides detailed protocols and application notes for generating and characterizing such mutants.
The biosynthesis of this compound is governed by a large trans-acyltransferase (AT) polyketide synthase (PKS) gene cluster, referred to as the ooc cluster.[1][4][5] Disruption of genes within this cluster has been shown to abolish this compound production and its associated bioactivity.[5] This allows for the functional characterization of individual genes and the elucidation of the complete biosynthetic pathway.
Data Presentation
The following table summarizes the reported effects of gene mutations within the ooc gene cluster on this compound production in Serratia plymuthica A153. This data is crucial for selecting target genes for knockout experiments to achieve a desired phenotype.
| Gene(s) Mutated | Mutant Strain | Reported this compound Production Level | Phenotype | Reference |
| oocV, oocW | MmnO10 | None | Loss of antifungal activity | Matilla et al., 2015[1] |
| ooc cluster disruption | - | Abolished | Loss of bioactivity against fungi and oomycetes | Matilla et al., 2012[5] |
| rpoS | - | Significantly reduced | Reduced antifungal and anti-oomycete properties | Matilla et al., 2015[1] |
| hfq | - | Significantly reduced | Key role in this compound biosynthesis at a post-transcriptional level | Matilla et al., 2015[4] |
Experimental Protocols
Two primary methods for creating gene-deficient mutants in Serratia are homologous recombination (allelic exchange) and CRISPR-Cas9-based genome editing.
Protocol 1: Gene Knockout via Homologous Recombination (Allelic Exchange)
This protocol is adapted from established methods for genome editing in Serratia and other bacteria, utilizing a suicide vector for allelic exchange.[6]
1. Construction of the Gene Knockout Vector: a. Primer Design: Design primers to amplify ~1 kb fragments of the regions flanking the target gene (homologous arms). The outer primers should incorporate restriction sites for cloning into the suicide vector (e.g., pRE118).[6] b. Amplification of Homologous Arms: Amplify the upstream and downstream homologous arms from Serratia genomic DNA using PCR. c. Assembly of the Knockout Cassette: Ligate the upstream and downstream fragments together, creating an in-frame deletion of the target gene. This can be achieved through techniques like splicing by overlap extension (SOE)-PCR. d. Cloning into Suicide Vector: Digest the assembled knockout cassette and the suicide vector (e.g., pRE118, which contains a sacB gene for counter-selection) with the chosen restriction enzymes. Ligate the cassette into the vector. e. Transformation into E. coli : Transform the ligation product into a suitable E. coli strain (e.g., ST18, an auxotrophic strain suitable for conjugation).[6] Verify the construct by restriction digest and sequencing.
2. Conjugation and Selection of Mutants: a. Conjugation: Perform biparental mating between the E. coli donor strain carrying the knockout vector and the recipient Serratia strain. b. First Crossover Selection: Plate the conjugation mixture on a selective medium that supports the growth of Serratia but not the E. coli donor, and contains an antibiotic for which the suicide vector confers resistance (e.g., kanamycin (B1662678) for pRE118).[6] Colonies growing on this medium are single-crossover integrants. c. Second Crossover Selection (Counter-selection): Inoculate single-crossover colonies into a non-selective liquid medium and grow overnight. Plate serial dilutions onto a medium containing sucrose (B13894) (e.g., 10% sucrose). The sacB gene on the integrated vector converts sucrose into a toxic product, thus selecting for cells that have undergone a second crossover event and lost the vector.[6] d. Screening for Mutants: Patch the resulting colonies onto plates with and without the antibiotic used for initial selection. Colonies that are sensitive to the antibiotic have lost the vector and are potential double-crossover mutants. e. Verification of Deletion: Confirm the deletion of the target gene by PCR using primers flanking the gene and by sequencing the PCR product.
Protocol 2: Gene Knockout using CRISPR-Cas9
This protocol provides a general framework for using CRISPR-Cas9 in Serratia, based on recently developed tools.[7]
1. Design and Construction of CRISPR-Cas9 Plasmids: a. sgRNA Design: Design a single guide RNA (sgRNA) specific to the target gene within the ooc cluster. b. Plasmid Construction: Synthesize and clone the sgRNA into a dual-plasmid CRISPR-Cas9 system for Serratia.[7] One plasmid typically expresses the Cas9 nuclease, and the other expresses the sgRNA and contains the editing template. c. Editing Template Design: The editing template should contain the desired deletion flanked by homologous arms.
2. Transformation and Mutant Selection: a. Co-transformation: Co-transform the Cas9-expressing plasmid and the sgRNA/editing template plasmid into electrocompetent Serratia cells. b. Selection and Induction: Plate the transformed cells on a selective medium for the plasmids. Induce the expression of the Cas9 nuclease and sgRNA according to the specific system used (e.g., using an inducible promoter).[7] c. Screening and Verification: Screen for mutants by PCR and sequencing of the target locus to confirm the deletion. The efficiency of editing can be over 80% with optimized systems.[7]
Protocol 3: Phenotypic Analysis of Mutants
1. Antifungal/Anti-oomycete Bioassay: a. Culture the wild-type Serratia strain and the generated mutants in a suitable liquid medium. b. On an appropriate agar (B569324) plate, place a plug of a fungal or oomycete pathogen (e.g., Verticillium dahliae or Pythium ultimum).[1] c. Spot equal volumes of the overnight cultures of the wild-type and mutant Serratia strains at a distance from the pathogen. d. Incubate the plates and observe the inhibition of pathogen growth. A clear zone of inhibition around the bacterial colony indicates the production of antifungal/anti-oomycete compounds. The absence or reduction of this zone in the mutant indicates a deficiency in this compound production.
Visualizations
This compound Biosynthesis Pathway
The following diagram illustrates the proposed biosynthetic pathway for this compound, highlighting the key gene products involved.
Caption: Proposed biosynthetic pathway of this compound in Serratia.
Experimental Workflow for Gene Knockout by Homologous Recombination
The diagram below outlines the key steps involved in generating a gene knockout mutant using the homologous recombination method.
Caption: Workflow for creating this compound-deficient mutants via homologous recombination.
References
- 1. Biosynthesis of the antifungal haterumalide, this compound, in Serratia, and its regulation by quorum sensing, RpoS and Hfq - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a chlorinated macrocyclic lactone with potent anti-oomycete activity from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of the antifungal haterumalide, this compound, in Serratia, and its regulation by quorum sensing, RpoS and Hfq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bacterial Biosynthetic Gene Clusters Encoding the Anti-cancer Haterumalide Class of Molecules: BIOGENESIS OF THE BROAD SPECTRUM ANTIFUNGAL AND ANTI-OOMYCETE COMPOUND, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Editing the Serratia proteamaculans Genome Using the Allelic Exchange Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Construction of a CRISPR-Cas9-Based Genetic Editing Tool for Serratia marcescens Using a Stationary Phase Promoter and Its Application in Putrescine Production - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RT-PCR Analysis of Oocydin A Gene Cluster Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oocydin A is a potent chlorinated macrolide with significant antifungal, anti-oomycete, and antitumor properties, making it a molecule of high interest for agricultural and pharmaceutical applications.[1] Its biosynthesis is orchestrated by a large and complex ooc gene cluster found in several plant-associated enterobacteria, most notably species of Serratia and Dickeya.[1][2] The expression of this gene cluster is tightly regulated, and understanding its transcriptional control is crucial for optimizing the production of this compound.
This document provides detailed application notes and protocols for the analysis of this compound gene cluster expression using Reverse Transcription Polymerase Chain Reaction (RT-PCR). It includes methodologies for RNA extraction from Serratia spp., complementary DNA (cDNA) synthesis, and quantitative RT-PCR (qRT-PCR) to measure the transcript levels of key genes within the cluster.
Data Presentation: Quantitative Analysis of ooc Gene Expression
The expression of the this compound (ooc) gene cluster is influenced by various factors, including cell density (quorum sensing), growth phase, and the presence of other microorganisms. The following tables summarize quantitative data from a study on Serratia plymuthica UBCF_13, which investigated the expression of two key genes, oocE and oocO, in response to co-culturing with the pathogenic fungus Colletotrichum gloeosporioides.[3][4]
Table 1: Relative Expression of the oocE Gene in Serratia plymuthica UBCF_13
The oocE gene is essential for this compound biosynthesis.[3][4] Its expression was analyzed at different time points in both single culture and in co-culture with C. gloeosporioides. The data reveals an upregulation of oocE in the presence of the fungus, particularly at later stages of growth.
| Culture Condition | Time Point (days) | Relative Expression Level (Fold Change) |
| Single Culture | 4 | 1.00 (Baseline) |
| Co-culture | 4 | 1.23 |
| Single Culture | 8 | 1.56 |
| Co-culture | 8 | 2.15 |
| Single Culture | 12 | 2.01 |
| Co-culture | 12 | 3.45 |
Data adapted from Azizah et al. (2023). The relative expression is normalized to the single culture at day 4.
Table 2: Relative Expression of the oocO Gene in Serratia plymuthica UBCF_13
The oocO gene, another crucial component of the biosynthesis pathway, shows a different expression pattern. Its expression is reportedly under the control of quorum sensing and the stationary phase sigma factor RpoS.[3][4] In the co-culture experiment, its expression was observed to decrease in the presence of the fungus.
| Culture Condition | Time Point (days) | Relative Expression Level (Fold Change) |
| Single Culture | 4 | 1.00 (Baseline) |
| Co-culture | 4 | 0.85 |
| Single Culture | 8 | 1.21 |
| Co-culture | 8 | 0.72 |
| Single Culture | 12 | 1.45 |
| Co-culture | 12 | 0.61 |
Data adapted from Azizah et al. (2023). The relative expression is normalized to the single culture at day 4.
Experimental Protocols
The following protocols provide a detailed methodology for the RT-PCR analysis of the this compound gene cluster expression.
Protocol 1: RNA Extraction from Serratia spp.
This protocol is optimized for the extraction of high-quality total RNA from Serratia cultures for downstream applications such as qRT-PCR.
Materials:
-
Serratia spp. culture grown to the desired optical density.
-
RNAprotect Bacteria Reagent (Qiagen) or similar.
-
Lysozyme solution (15 mg/mL in TE buffer).
-
RNeasy Mini Kit (Qiagen) or equivalent silica-based RNA extraction kit.
-
β-mercaptoethanol.
-
Ethanol (B145695) (70% and 100%).
-
RNase-free water.
-
Microcentrifuge and RNase-free tubes.
Procedure:
-
Cell Harvesting and Stabilization:
-
Take a 1 mL aliquot of the bacterial culture.
-
Add 2 volumes of RNAprotect Bacteria Reagent, vortex for 5 seconds, and incubate for 5 minutes at room temperature.
-
Centrifuge for 10 minutes at 5000 x g.
-
Discard the supernatant and store the cell pellet at -80°C or proceed directly to lysis.
-
-
Cell Lysis:
-
Resuspend the bacterial pellet in 100 µL of TE buffer containing 15 mg/mL lysozyme.
-
Incubate for 10-15 minutes at room temperature with occasional vortexing.
-
-
RNA Purification:
-
Add 350 µL of Buffer RLT (from the RNeasy kit) containing 10 µL/mL β-mercaptoethanol to the lysate. Vortex vigorously.
-
Add 250 µL of 100% ethanol and mix immediately by pipetting.
-
Transfer the sample to an RNeasy spin column placed in a 2 mL collection tube. Centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.
-
Add 700 µL of Buffer RW1 to the spin column and centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.
-
Add 500 µL of Buffer RPE to the spin column and centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.
-
Add another 500 µL of Buffer RPE and centrifuge for 2 minutes at ≥8000 x g to dry the membrane.
-
Place the spin column in a new 1.5 mL collection tube.
-
-
RNA Elution:
-
Add 30-50 µL of RNase-free water directly to the center of the spin column membrane.
-
Centrifuge for 1 minute at ≥8000 x g to elute the RNA.
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Protocol 2: cDNA Synthesis
This protocol describes the reverse transcription of the extracted RNA to generate cDNA.
Materials:
-
Total RNA (up to 1 µg).
-
Random hexamers or gene-specific primers.
-
dNTP mix (10 mM).
-
Reverse transcriptase (e.g., SuperScript III, Invitrogen).
-
5X First-Strand Buffer.
-
0.1 M DTT.
-
RNase inhibitor (e.g., RNaseOUT, Invitrogen).
-
RNase-free water.
Procedure:
-
Reaction Setup:
-
In an RNase-free tube, combine:
-
Total RNA: 1 µg
-
Random hexamers (50 ng/µL): 1 µL
-
dNTP mix (10 mM): 1 µL
-
RNase-free water: to a final volume of 10 µL
-
-
Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
-
Reverse Transcription:
-
Prepare a master mix by combining:
-
5X First-Strand Buffer: 4 µL
-
0.1 M DTT: 1 µL
-
RNase inhibitor: 1 µL
-
Reverse transcriptase: 1 µL
-
-
Add 7 µL of the master mix to the RNA/primer mixture.
-
Incubate at 25°C for 5 minutes, followed by 50°C for 60 minutes.
-
Inactivate the enzyme by heating at 70°C for 15 minutes.
-
-
RNase H Treatment (Optional but Recommended):
-
Add 1 µL of RNase H to the reaction and incubate at 37°C for 20 minutes to remove the RNA template.
-
The resulting cDNA can be stored at -20°C.
-
Protocol 3: Quantitative RT-PCR (qRT-PCR)
This protocol outlines the setup for a SYBR Green-based qRT-PCR assay to quantify the expression of target genes in the this compound cluster.
Materials:
-
cDNA template.
-
Forward and reverse primers for target and reference genes (10 µM each).
-
2X SYBR Green qPCR Master Mix.
-
Nuclease-free water.
-
qPCR instrument and compatible plates/tubes.
Procedure:
-
Primer Design:
-
Design primers for the genes of interest within the ooc cluster (e.g., oocA, oocG, oocJ to represent the three transcriptional units) and for a validated reference gene (e.g., gyrB or rpoD for Serratia).
-
Aim for an amplicon size of 100-200 bp and a melting temperature of ~60°C.
-
-
Reaction Setup:
-
Prepare a reaction mixture for each primer set in triplicate. For a 20 µL reaction:
-
2X SYBR Green qPCR Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
cDNA template (diluted): 2 µL
-
Nuclease-free water: 7 µL
-
-
Include no-template controls (NTC) for each primer set to check for contamination.
-
-
Thermal Cycling:
-
A typical thermal cycling profile is as follows:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
-
Visualizations
This compound Biosynthesis and Regulation Workflow
Caption: Experimental workflow for RT-PCR analysis of this compound gene expression.
Signaling Pathway for this compound Gene Cluster Regulation
Caption: Regulatory network of the this compound gene cluster expression.
References
- 1. Biosynthesis of the antifungal haterumalide, this compound, in Serratia, and its regulation by quorum sensing, RpoS and Hfq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Biosynthesis of the antifungal haterumalide, this compound, in Serratia, and its regulation by quorum sensing, RpoS and Hfq - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Serratia marcescens OxyR Homolog Mediates Surface Attachment and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Oocydin A Chemical Synthesis
Welcome to the technical support center for the chemical synthesis of Oocydin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, particularly low reaction yields, encountered during the synthesis of this complex macrolide. Here, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), and detailed experimental insights to help optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: Why is the total synthesis of this compound generally associated with low overall yields?
A1: The total synthesis of this compound is a significant challenge due to its complex molecular architecture. The molecule features a strained 14-membered macrocyclic lactone, multiple stereocenters, a chlorinated vinyl group, and a tetrahydrofuran (B95107) ring.[1] Low overall yields are common because of the lengthy multi-step sequences required, where even moderate yields at each step compound to a very low final yield.[2] Key steps like macrocyclization and complex fragment couplings are inherently difficult and often produce significant side products, further reducing the yield.[3][4][5]
Q2: What are the most critical, yield-sensitive steps in a typical this compound synthesis?
A2: The most yield-critical steps are generally the late-stage carbon-carbon bond formations and the macrocyclization. Specifically:
-
Macrocyclization: Forming the 14-membered ring is entropically disfavored and prone to competitive intermolecular reactions like dimerization.[6][7] Methods like the Yamaguchi esterification are employed, but yields can be sensitive to reaction conditions.[8][9]
-
Nozaki-Hiyama-Kishi (NHK) Coupling: This reaction is often used to couple complex fragments to form the final carbon skeleton. Its success is highly dependent on the quality of the chromium salts and often requires specific workup procedures to achieve acceptable yields.[8][10]
-
Suzuki or Stille Couplings: These palladium-catalyzed reactions are used to construct the diene systems within the molecule. They can be sensitive to the catalyst, ligands, base, and purity of the substrates.[8][9][11]
Q3: How important is the protecting group strategy for a successful synthesis?
A3: A robust and efficient protecting group strategy is paramount. This compound's structure contains multiple hydroxyl groups and a carboxylic acid that must be selectively masked and unmasked throughout the synthesis. An ideal strategy uses orthogonal protecting groups that can be removed under specific conditions without affecting others. A poorly planned strategy can lead to undesired deprotection, side reactions, and a significant decrease in the yield of key intermediates.
Q4: What are some common purification challenges that contribute to product loss?
A4: Purification can be a major source of yield loss. Key challenges include:
-
Structurally Similar Byproducts: Failed macrocyclization can lead to dimers or oligomers that have similar polarity to the desired product, making chromatographic separation difficult.
-
Stereoisomers: If key reactions are not perfectly stereoselective, the resulting diastereomers can be very difficult to separate.
-
Product Instability: The complex structure of this compound and its precursors can be sensitive to acidic or basic conditions sometimes used in chromatography, leading to degradation.
Troubleshooting Guides
This section addresses specific problems you might encounter during key synthetic steps.
Problem 1: Low Yield in Yamaguchi Macrolactonization
-
Question: My Yamaguchi macrolactonization of the seco-acid is resulting in low yields (<30%) of the desired macrocycle, with significant amounts of unreacted starting material and what appears to be a dimer. How can I optimize this step?
-
Answer: Low yield in this critical step is a common issue. Consider the following troubleshooting points:
-
High Dilution is Crucial: The primary goal is to favor the intramolecular reaction over the intermolecular one. Ensure you are operating under strict high-dilution conditions (typically ≤0.005 M). Use a syringe pump for the slow addition of the activated seco-acid to the reaction flask containing DMAP over several hours.
-
Reagent Quality: The 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) must be of high purity.[12] Use a freshly opened bottle or distill it before use. Triethylamine (B128534) (TEA) and 4-dimethylaminopyridine (B28879) (DMAP) should also be pure and dry.
-
Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the mixed anhydride (B1165640) intermediate. Ensure all glassware is oven-dried, and solvents (typically toluene) are anhydrous.
-
Temperature Control: The formation of the mixed anhydride is typically done at room temperature, while the final cyclization often requires heating (e.g., refluxing toluene).[12] Optimize the temperature for the cyclization step; too high a temperature can cause decomposition.
-
Substrate Conformation: The conformation of the seco-acid can influence its propensity to cyclize. Some complex seco-acids may be resistant to cyclization due to unfavorable conformations. While difficult to change, this can be a limiting factor.[7]
-
Problem 2: Inefficient Nozaki-Hiyama-Kishi (NHK) Coupling
-
Question: The NHK coupling between my vinyl halide and aldehyde fragments is sluggish, incomplete, or gives a low yield of the desired alcohol. What factors should I investigate?
-
Answer: The NHK reaction's success hinges on the precise preparation and reactivity of the organochromium species.[10][13][14]
-
Chromium(II) Chloride Source and Purity: The reactivity of CrCl₂ is notoriously variable between suppliers and even batches. Use high-purity, anhydrous CrCl₂. Some protocols call for pre-treatment or generation in situ to ensure reactivity.
-
Nickel(II) Co-catalyst: The reaction is now almost universally run as the Nozaki-Hiyama-Kishi (NHK) reaction, which includes a catalytic amount of a Ni(II) salt (e.g., NiCl₂).[15] This nickel co-catalyst is essential for high yields with vinyl halides.[15] Ensure it is added and is of good quality.
-
Solvent and Additives: Anhydrous, polar aprotic solvents like DMF or DMSO are typically required to dissolve the chromium salts.[15] Ensure your solvent is rigorously dried.
-
Specialized Workup: In the total synthesis by Roulland, a special workup using sodium serinate was necessary to sequester chromium cations, which otherwise complicated purification and lowered the isolated yield.[8] If you are experiencing difficult purifications, consider a similar chelating workup.
-
Problem 3: Poor Yield in the sp²-sp³ Suzuki Coupling
-
Question: I am attempting the Suzuki coupling between a gem-dihalo-olefin and a 9-BBN derivative to build the backbone, as in the Roulland synthesis, but the yield is poor. What are the key parameters to check?
-
Answer: This specific type of Suzuki-Miyaura coupling has several critical parameters for success.[16]
-
Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligand is crucial.[17] For sterically hindered or complex fragments, a bulky, electron-rich ligand (e.g., SPhos, XPhos) may be required to promote efficient oxidative addition and reductive elimination.
-
Base Selection: The base (e.g., K₃PO₄, Cs₂CO₃) is not just a proton scavenger; it plays a key role in activating the organoboron species for transmetalation.[17] The strength and solubility of the base can dramatically affect the reaction rate and yield.
-
In Situ Hydroboration: The Roulland synthesis uses an in situ hydroboration of a terminal olefin to generate the 9-alkyl-9-BBN reagent.[8] Ensure the hydroboration step is complete before adding the palladium catalyst and coupling partner, as leftover borane (B79455) can interfere with the catalysis.
-
Temperature and Reaction Time: Suzuki couplings can be sensitive to temperature. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and to check for catalyst decomposition or product degradation at elevated temperatures.
-
Synthetic Workflow and Troubleshooting Logic
The following diagrams illustrate a generalized synthetic approach and a logical workflow for troubleshooting low-yield issues.
Caption: Generalized workflow for this compound total synthesis.
Caption: Logical workflow for troubleshooting low-yield reactions.
Quantitative Data from Published Syntheses
The following table summarizes reported yields for key transformations in successful total syntheses of this compound or its derivatives. This allows for a direct comparison of different strategies.
| Synthesis Step | Key Reagents & Conditions | Reported Yield (%) | Synthesis Reference |
| sp²-sp³ Suzuki Coupling | 1. 9-BBN, THF2. Fragment A, Pd(OAc)₂, SPhos, K₃PO₄, THF/H₂O | 81% | Roulland, 2008[8][16] |
| Stille Coupling | Fragment B, Pd₂(dba)₃, P(furyl)₃, NMP, 60 °C | 65% | Snider et al., 2003[9] |
| Yamaguchi Macrolactonization | 1. 2,4,6-Trichlorobenzoyl chloride, Et₃N, THF2. DMAP, Toluene (B28343) (reflux) | 78% | Roulland, 2008[8] |
| Yamaguchi Macrolactonization | 1. 2,4,6-Trichlorobenzoyl chloride, Et₃N2. DMAP, Toluene | 65% | Snider et al., 2003[9][18] |
| Nozaki-Hiyama-Kishi Coupling | Aldehyde, CrCl₂, NiCl₂, Na-serinate workup, THF/DMF | 68% | Roulland, 2008[8] |
| Nozaki-Hiyama-Kishi Coupling | Aldehyde, CrCl₂, NiCl₂, DMSO | Not explicitly stated for final step | Snider et al., 2003[9] |
Key Experimental Protocols
The following protocols are adapted from published literature and represent critical, high-impact steps.
Protocol: Yamaguchi Macrolactonization (Adapted from Roulland, 2008)
This procedure is for the cyclization of the seco-acid precursor to form the 14-membered lactone ring.
-
Preparation: In a flame-dried, three-neck flask under an argon atmosphere, dissolve the seco-acid (1.0 eq) in anhydrous toluene (to achieve a final concentration of ~0.05 M for this initial step). Add freshly distilled triethylamine (4.0 eq).
-
Mixed Anhydride Formation: To the stirred solution at room temperature, add a solution of 2,4,6-trichlorobenzoyl chloride (1.5 eq) in anhydrous toluene dropwise over 15 minutes. Stir the resulting mixture for 2 hours at room temperature.
-
Filtration: Filter the mixture through a pad of Celite under argon to remove the triethylammonium (B8662869) hydrochloride precipitate. Wash the pad with additional anhydrous toluene.
-
Cyclization: Prepare a separate, large, flame-dried flask containing a refluxing solution of 4-dimethylaminopyridine (DMAP, 7.0 eq) in anhydrous toluene. The volume of toluene should be calculated to bring the final concentration of the seco-acid to 0.005 M (high dilution).
-
Slow Addition: Add the filtered mixed anhydride solution to the refluxing DMAP solution very slowly via a syringe pump over a period of 12 hours.
-
Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 3 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the macrolactone.
Protocol: Nozaki-Hiyama-Kishi Coupling (Adapted from Roulland, 2008)
This protocol describes the coupling of the macrocyclic vinyl chloride with the aldehyde fragment.
-
Catalyst Preparation: In a flame-dried Schlenk flask under argon, add anhydrous CrCl₂ (10.0 eq) and catalytic NiCl₂ (0.1 eq). Add a mixture of anhydrous THF and DMF (e.g., 4:1 ratio). Stir the suspension vigorously for 30 minutes at room temperature.
-
Substrate Addition: To the suspension, add a solution of the macrocyclic vinyl chloride (1.0 eq) and the aldehyde fragment (1.5 eq) in anhydrous THF.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Specialized Workup: Upon completion, cool the reaction in an ice bath. Prepare a saturated aqueous solution of sodium serinate. Add the serinate solution to the reaction mixture and stir vigorously for 1 hour. This step is crucial for chelating the chromium salts and simplifying purification.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the coupled product.
References
- 1. This compound, a chlorinated macrocyclic lactone with potent anti-oomycete activity from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the antifungal haterumalide, this compound, in Serratia, and its regulation by quorum sensing, RpoS and Hfq - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Treasures old and new: what we can learn regarding the macrocyclic problem from past and present efforts in natural product total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01132K [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Total Synthesis of this compound by Roulland [organic-chemistry.org]
- 9. Synthesis of ent-haterumalide NA (ent-oocydin A) methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Yamaguchi reagent – Reagent of the month June - SigutLabs [sigutlabs.com]
- 13. Nozaki-Hiyama-Kishi Coupling [organic-chemistry.org]
- 14. Nozaki-Hiyama-Kishi (NHK) Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Nozaki–Hiyama–Kishi reaction - Wikipedia [en.wikipedia.org]
- 16. Total synthesis of (+)-oocydin A: application of the Suzuki-Miyaura cross-coupling of 1,1-dichloro-1-alkenes with 9-alkyl 9-BBN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Oocydin A Production in Serratia marcescens Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fermentation of Serratia marcescens to produce Oocydin A.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No this compound Production | Suboptimal Media Composition | Optimize the fermentation medium. While specific media for this compound are not extensively detailed, enriched media like Potato Dextrose Broth have been used.[1][2] For other Serratia secondary metabolites, media supplemented with specific carbon sources (e.g., maltose, sucrose) and nitrogen sources (e.g., peptone, casein hydrolysate) have shown to enhance production.[3][4][5][6] Consider performing a media optimization study using a design of experiments (DoE) approach. |
| Inappropriate Fermentation Temperature | Serratia marcescens produces secondary metabolites within a specific temperature range, often lower than its optimal growth temperature of 37°C.[7][8] For prodigiosin (B1679158), another secondary metabolite, production is often optimal between 25°C and 30°C.[4][6][9] Test a range of temperatures (e.g., 25°C, 28°C, 30°C) to determine the optimum for this compound production. | |
| Incorrect pH of the Medium | The pH of the fermentation medium is crucial for secondary metabolite production. For prodigiosin production, a neutral pH of around 7.0-7.5 is often optimal.[4][6] Monitor and control the pH of your fermentation broth throughout the experiment. | |
| Insufficient Aeration and Agitation | Oxygen supply is a critical factor in Serratia fermentation.[10] Inadequate aeration can limit cell growth and secondary metabolite synthesis. Optimize the agitation speed and aeration rate in your fermenter. For chitinase (B1577495) production in S. marcescens, varying aeration rates had a significant effect.[10] | |
| Suboptimal Growth Phase for Induction | This compound, like many secondary metabolites, is typically produced during the stationary phase of growth.[1][11] Ensure your fermentation runs long enough to allow the culture to enter the stationary phase. Monitor cell growth (e.g., by measuring optical density at 600 nm) to determine the growth phase. | |
| Inconsistent this compound Yields | Genetic Instability of the Strain | Repeated subculturing of Serratia marcescens can sometimes lead to a loss of secondary metabolite production.[9] It is advisable to use fresh cultures from a frozen stock for each fermentation experiment. Periodically re-streak the culture and select well-pigmented (if applicable to your strain) colonies for inoculation. |
| Variability in Inoculum Preparation | The age and density of the inoculum can impact the fermentation kinetics and final product yield. Standardize your inoculum preparation protocol, including the growth phase of the seed culture and the inoculum size. | |
| Difficulty in this compound Extraction | Inefficient Lysis of Bacterial Cells | If this compound is intracellular, inefficient cell lysis will result in low extraction yields. Consider using methods like sonication or homogenization to disrupt the bacterial cells before solvent extraction. |
| Incorrect Extraction Solvent | The choice of solvent is critical for efficient extraction of this compound. As a macrolide, it is likely soluble in organic solvents. Start with commonly used solvents for extracting secondary metabolites from bacterial cultures, such as ethyl acetate (B1210297) or methanol.[12] A two-step optimization of the extraction process, including solvent type and ratio, can significantly improve yields.[5] | |
| Issues with this compound Quantification | Co-elution with Other Metabolites in HPLC | The crude extract will contain a mixture of compounds. Co-elution of this compound with other metabolites can interfere with accurate quantification by HPLC. Optimize your HPLC method (e.g., gradient, column type) to achieve good separation. |
| Lack of a Pure Standard | Accurate quantification requires a pure standard of this compound. If a commercial standard is unavailable, you may need to purify a small amount from your fermentation broth and characterize it (e.g., by LC-MS/MS and NMR) to use as a reference.[12] |
Frequently Asked Questions (FAQs)
1. What is this compound and why is it important?
This compound is a chlorinated macrolide, a type of polyketide, produced by some strains of Serratia marcescens.[2][11][13] It exhibits potent antifungal and anti-oomycete activity, making it a promising candidate for agricultural applications in crop protection.[13][14] It has also been noted to have potential anticancer properties.[1]
2. What are the key regulatory pathways controlling this compound production?
The production of this compound in Serratia is a complex process regulated at multiple levels:[1][11]
-
Quorum Sensing: The expression of the this compound biosynthetic gene cluster (ooc) is positively regulated by an N-acyl-L-homoserine lactone (AHL)-based quorum sensing system.[1][11]
-
Stationary Phase Sigma Factor (RpoS): RpoS, a key regulator of stationary phase gene expression, positively influences this compound synthesis.[1][11]
-
RNA Chaperone (Hfq): At a post-transcriptional level, the RNA chaperone Hfq plays a crucial role in this compound biosynthesis, partially mediated by RpoS.[1][11]
3. What are the essential genes for this compound biosynthesis?
The biosynthesis of this compound is governed by a large trans-acyltransferase (AT) polyketide synthase (PKS) gene cluster, referred to as the ooc gene cluster.[2][11] This cluster contains genes encoding for the PKS enzymes, as well as other necessary enzymes like a hydroxymethylglutaryl-coenzyme A synthase, flavin-dependent tailoring enzymes, and a free-standing acyl carrier protein.[1][11]
4. What are some general characteristics of Serratia marcescens that are relevant to fermentation?
Serratia marcescens is a Gram-negative, rod-shaped bacterium belonging to the family Yersiniaceae.[15] It is a facultative anaerobe, meaning it can grow in the presence or absence of oxygen, though aerobic conditions are generally preferred for robust growth and secondary metabolite production.[10][15] It can utilize a variety of carbon sources for growth.[16] Some strains are known for producing a characteristic red pigment called prodigiosin.[15]
Experimental Protocols
General Fermentation Protocol for this compound Production
This protocol provides a general framework. Optimization of specific parameters is highly recommended.
-
Inoculum Preparation:
-
Aseptically transfer a single colony of Serratia marcescens from a fresh agar (B569324) plate to a flask containing a suitable liquid medium (e.g., Luria Broth or Potato Dextrose Broth).
-
Incubate the seed culture at 28-30°C with shaking (e.g., 180-200 rpm) until it reaches the late logarithmic phase of growth.
-
-
Fermentation:
-
Inoculate the production medium in the fermenter with the seed culture (a typical inoculum size is 2-5% v/v).
-
The production medium can be an enriched medium like Potato Dextrose Broth or a custom-defined medium.[1]
-
Maintain the fermentation at a controlled temperature (e.g., 25-30°C) and pH (e.g., 7.0-7.5).
-
Provide adequate aeration and agitation.
-
Run the fermentation for a sufficient duration (e.g., 48-96 hours) to allow for the production of this compound during the stationary phase.
-
-
Sampling and Analysis:
-
Periodically take samples from the fermenter to monitor cell growth (OD600) and this compound production.
-
This compound Extraction and Quantification Protocol
-
Extraction:
-
Centrifuge a sample of the fermentation broth to separate the supernatant and the cell pellet.
-
This compound may be present in both the supernatant and the cells. It is advisable to analyze both fractions initially.
-
For the supernatant, perform a liquid-liquid extraction with an equal volume of a suitable organic solvent (e.g., ethyl acetate).
-
For the cell pellet, resuspend in a buffer and lyse the cells (e.g., by sonication). Then, extract the lysate with an organic solvent.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Quantification by HPLC:
-
Dissolve the crude extract in a suitable solvent (e.g., methanol).
-
Analyze the sample by High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry).[12]
-
A C18 column is commonly used for the separation of such compounds.
-
Develop a gradient elution method using solvents like acetonitrile (B52724) and water (often with a modifier like formic acid) to achieve good separation.
-
Quantify this compound by comparing the peak area to a standard curve generated with a pure this compound standard.
-
Visualizations
Caption: Regulatory pathway of this compound production.
Caption: this compound production and analysis workflow.
References
- 1. Biosynthesis of the antifungal haterumalide, this compound, in Serratia, and its regulation by quorum sensing, RpoS and Hfq - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial Biosynthetic Gene Clusters Encoding the Anti-cancer Haterumalide Class of Molecules: BIOGENESIS OF THE BROAD SPECTRUM ANTIFUNGAL AND ANTI-OOMYCETE COMPOUND, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. d-nb.info [d-nb.info]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Scholarly Commons - Research & Creativity Showcase: Secondary metabolites of Serratia marcescens as potential antimicrobials [scholarlycommons.pacific.edu]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. Optimization of prodigiosin production by Serratia marcescens using crude glycerol and enhancing production using gamma radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. Biosynthesis of the antifungal haterumalide, this compound, in Serratia, and its regulation by quorum sensing, RpoS and Hfq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound, a chlorinated macrocyclic lactone with potent anti-oomycete activity from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Serratia marcescens - Wikipedia [en.wikipedia.org]
- 16. microbenotes.com [microbenotes.com]
Technical Support Center: Optimizing Oocydin A Biosynthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the culture conditions for Oocydin A production by Serratia species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which organism produces it?
A1: this compound is a chlorinated macrolide with potent antifungal and anti-oomycete properties.[1][2] It also exhibits anticancer activities.[3] This compound belongs to the haterumalide class of molecules and is a product of a trans-AT polyketide synthase (PKS) gene cluster.[3][4] this compound is naturally produced by various strains of Serratia, including Serratia marcescens and Serratia plymuthica.[1][2][3]
Q2: What are the general optimal growth conditions for Serratia species for secondary metabolite production?
A2: Serratia species are versatile and can grow in a range of conditions. For secondary metabolite production, including this compound, the following conditions are generally considered:
-
Temperature: Growth can occur between 5°C and 40°C, with enhanced production of some secondary metabolites at lower temperatures.[5][6][7] A temperature of 25°C has been noted to enhance this compound production.[8]
-
pH: The optimal pH range is typically between 5.0 and 9.0.[5][6][7]
-
Media: Serratia can be cultivated in various complex media such as Luria Broth (LB), Potato Dextrose Broth (PDB), and Tryptic Soy Broth (TSB).[6][9] Enriched potato dextrose medium has been used for enhanced this compound production.[8]
Q3: How is this compound biosynthesis regulated?
A3: The biosynthesis of this compound is a complex process regulated at multiple levels. The expression of the ooc gene cluster is influenced by:
-
Quorum Sensing: In some Serratia plymuthica strains, production is controlled by an N-acyl-L-homoserine lactone (AHL)-based quorum sensing system.[3][4]
-
Post-transcriptional Regulation: The RNA chaperone Hfq and the stationary phase sigma factor RpoS are key players in positively regulating this compound synthesis.[3][4]
-
Growth Phase: The production of this compound is often growth-phase dependent, with increased expression of the biosynthetic genes in the late stationary phase.[3]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low or No this compound Yield | 1. Suboptimal media composition. 2. Inappropriate culture temperature or pH. 3. Insufficient aeration. 4. Non-optimal growth phase at harvest. 5. Strain viability issues. | 1. Optimize carbon and nitrogen sources. See Table 1 for suggested media modifications. 2. Perform a temperature and pH optimization study. A temperature of 25-30°C and a pH of 6.0-7.0 is a good starting point.[8] 3. Increase shaking speed or use baffled flasks to improve oxygen transfer. 4. Harvest in the late stationary phase. Monitor growth curve and this compound production over time.[3] 5. Re-streak the culture from a frozen stock to ensure the viability of the producing strain. |
| Inconsistent Yields Between Batches | 1. Variability in media components. 2. Inconsistent inoculum preparation. 3. Fluctuations in incubator conditions. | 1. Use high-purity, consistent sources for all media components. Prepare media fresh for each experiment. 2. Standardize the age and cell density of the seed culture. 3. Calibrate and monitor incubator temperature and shaking speed. |
| Difficulty in this compound Detection/Purification | 1. Low concentration in the crude extract. 2. Co-elution with other compounds. 3. Degradation of the compound. | 1. Concentrate the supernatant before extraction. Adjust the pH of the culture supernatant to 3.8 with citric acid before extraction with a solvent like dichloromethane.[8] 2. Optimize the mobile phase for chromatography to improve separation. 3. Handle extracts at low temperatures and minimize exposure to light and extreme pH. |
Data on Culture Condition Optimization
Table 1: Effect of Carbon and Nitrogen Sources on this compound Production
| Carbon Source (1% w/v) | Relative Yield (%) | Nitrogen Source (0.5% w/v) | Relative Yield (%) |
| Glucose | 85 | Peptone | 100 |
| Sucrose | 100 | Yeast Extract | 120 |
| Maltose | 110 | Tryptone | 90 |
| Glycerol | 70 | Ammonium Sulfate | 50 |
| Note: This table presents hypothetical data based on common findings in secondary metabolite optimization studies for illustrative purposes. |
Table 2: Influence of Environmental Factors on this compound Yield
| Temperature (°C) | Relative Yield (%) | pH | Relative Yield (%) | Shaking Speed (rpm) | Relative Yield (%) |
| 20 | 75 | 5.0 | 60 | 150 | 80 |
| 25 | 100 | 6.0 | 90 | 200 | 100 |
| 30 | 90 | 7.0 | 100 | 250 | 95 |
| 37 | 50 | 8.0 | 80 | - | - |
| Note: This table presents hypothetical data based on common findings in secondary metabolite optimization studies for illustrative purposes. |
Experimental Protocols
Protocol 1: Media Optimization using One-Factor-at-a-Time (OFAT)
-
Baseline Culture: Prepare a basal medium (e.g., Potato Dextrose Broth).
-
Vary One Factor: Create a series of flasks where one media component (e.g., carbon source) is varied while keeping all other components constant.
-
Inoculation and Incubation: Inoculate all flasks with a standardized inoculum of Serratia and incubate under consistent conditions (e.g., 25°C, 200 rpm).
-
Extraction and Quantification: After a set incubation period (e.g., 48-72 hours), extract this compound from the culture supernatant and quantify the yield using a suitable method like LC-MS.[8][10]
-
Repeat: Repeat the process for other media components (e.g., nitrogen source, phosphate (B84403) concentration).
Protocol 2: Quantification of this compound by LC-MS
-
Sample Preparation:
-
Centrifuge the culture broth to pellet the cells.
-
Filter-sterilize the supernatant.
-
Adjust the pH of the supernatant to 3.8 using citric acid.[8]
-
Extract the supernatant twice with an equal volume of dichloromethane.[8]
-
Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., methanol) for LC-MS analysis.
-
-
LC-MS Analysis:
-
Use a C18 column for separation.
-
Employ a gradient elution with solvents such as water and acetonitrile, both with 0.1% formic acid.
-
Detect this compound using mass spectrometry in positive ion mode, monitoring for its characteristic mass-to-charge ratio.
-
Visual Guides
Caption: Experimental workflow for optimizing this compound production.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of the antifungal haterumalide, this compound, in Serratia, and its regulation by quorum sensing, RpoS and Hfq - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of the antifungal haterumalide, this compound, in Serratia, and its regulation by quorum sensing, RpoS and Hfq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. scispace.com [scispace.com]
- 8. Bacterial Biosynthetic Gene Clusters Encoding the Anti-cancer Haterumalide Class of Molecules: BIOGENESIS OF THE BROAD SPECTRUM ANTIFUNGAL AND ANTI-OOMYCETE COMPOUND, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Oocydin A stability issues in different solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Oocydin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments involving this compound in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, a chlorinated macrocyclic lactone, can be influenced by several factors.[1][2] Given its structure, which includes a lactone (a cyclic ester) and other functional groups, it is susceptible to degradation.[3] Key factors include:
-
pH: this compound is likely more stable in acidic to neutral conditions. Alkaline or strongly acidic conditions can catalyze the hydrolysis of the lactone ring, leading to an inactive, open-ring form.
-
Solvent Type: The choice of solvent significantly impacts stability. Protic solvents (e.g., methanol, ethanol, water) can participate in degradation reactions like hydrolysis. Aprotic solvents (e.g., DMSO, acetonitrile) are generally preferred for better stability, especially for long-term storage.[4][5]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[5] For this reason, stock solutions should be stored at low temperatures (-20°C or -80°C).
-
Light: Many complex organic molecules are sensitive to light. Exposure to UV or even ambient light can cause photodegradation.[4][6] It is crucial to store this compound solutions in amber vials or containers wrapped in aluminum foil.
-
Oxygen: Dissolved oxygen in solvents can lead to oxidative degradation of the molecule.[4] Using high-purity, degassed solvents can help minimize this risk.
Q2: I am observing inconsistent results in my biological assays with this compound. Could this be a stability issue?
A2: Yes, inconsistent results are a common indicator of compound instability.[6] If this compound degrades in your stock solution or in the assay medium, its effective concentration will decrease over time, leading to variable and non-reproducible data. It is crucial to assess the stability of this compound under your specific experimental conditions, including the buffer and cell culture media used.[6]
Q3: Which solvents are recommended for dissolving and storing this compound, and what is its expected stability?
A3: While specific, publicly available stability data for this compound is limited, general principles for macrocyclic lactones can be applied. Aprotic solvents are highly recommended for preparing stock solutions for long-term storage. The following tables summarize the expected stability based on general chemical principles.
Table 1: General Guidelines for this compound Stability in Common Solvents
| Solvent | Type | Expected Stability | Recommendations |
| DMSO | Aprotic | Good | Recommended for long-term stock solutions. Ensure it is anhydrous as it is hygroscopic. Store at -20°C or -80°C. |
| Acetonitrile (B52724) | Aprotic | Good | Good for stock solutions and as a solvent for analytical methods like HPLC. Store protected from light at low temperatures.[5] |
| Ethanol | Protic | Moderate | Suitable for short-term storage or immediate use. The hydroxyl group can slowly contribute to ester hydrolysis. |
| Methanol | Protic | Moderate to Poor | More reactive than ethanol; generally not recommended for long-term storage. Can lead to transesterification or hydrolysis. |
| Aqueous Buffers | Protic | Poor | Stability is highly pH-dependent. Prepare fresh solutions for each experiment and use them immediately. Avoid basic pH. |
Table 2: Recommended Storage Conditions for this compound
| Temperature | Form | Expected Stability | Recommendations |
| -80°C | Solid / in Aprotic Solvent | Very High | Recommended for long-term storage (months to years) of both the solid compound and stock solutions.[5] |
| -20°C | Solid / in Aprotic Solvent | High | Suitable for medium-term storage (weeks to months).[5] |
| 4°C | In Aprotic Solvent | Moderate | Suitable for very short-term storage (days), for example, in an autosampler for analysis.[5] |
| Room Temperature | In Solution | Low | Not recommended. Significant degradation can occur in a matter of hours to days.[5] |
Troubleshooting Guide
| Problem | Possible Causes & Solutions |
| Inconsistent experimental results or loss of biological activity. | 1. Compound Degradation: this compound may be unstable in your experimental buffer or media. Solution: Prepare fresh dilutions from a frozen, aprotic stock solution immediately before each experiment. Minimize the incubation time of the compound in aqueous media.[6] 2. Adsorption to Labware: The compound may be adsorbing to plastic surfaces, reducing its effective concentration. Solution: Consider using low-adhesion microplates or glass inserts where possible. |
| A significant decrease in the compound's peak area in HPLC/LC-MS analysis over time. | 1. Inappropriate Solvent/pH: The solvent or buffer is causing degradation (e.g., hydrolysis). Solution: Switch to a recommended aprotic solvent like DMSO or acetonitrile for storage.[4] If using aqueous solutions, ensure the pH is neutral or slightly acidic and analyze immediately after preparation. 2. Exposure to Light: Photodegradation is occurring. Solution: Always store solutions in amber vials or wrap containers in aluminum foil. Conduct experiments under subdued lighting when possible.[4] 3. Oxidation: Dissolved oxygen in the solvent is degrading the compound. Solution: Use high-purity, degassed solvents to prepare solutions, especially for long-term stability studies.[4] |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for performing forced degradation studies to understand the stability of this compound under various stress conditions, based on established guidelines for small molecules.[7][8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
2. Stress Conditions (Perform in parallel):
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[8]
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C.
-
At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.[8]
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light, for up to 24 hours.
-
Withdraw aliquots at various time points, dilute with the mobile phase, and analyze by HPLC.[8]
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a vial and expose it to dry heat at 80°C in an oven for 48 hours.
-
At appropriate time points, withdraw a sample, dissolve it in acetonitrile, dilute to a final concentration, and analyze by HPLC.[8]
-
-
Photolytic Degradation:
-
Expose a solution of this compound (in acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours.
-
A control sample should be kept in the dark in the same chamber.
-
After the exposure period, analyze both the exposed and control samples by HPLC.[8]
-
3. Analysis:
-
Use a validated stability-indicating HPLC or LC-MS method that can separate the intact this compound from its degradation products.
-
Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradants.
Visualizations
Caption: Workflow for this compound forced degradation study.
Caption: Factors leading to this compound degradation.
References
- 1. This compound, a chlorinated macrocyclic lactone with potent anti-oomycete activity from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. This compound | C23H31ClO8 | CID 145720628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 8. benchchem.com [benchchem.com]
Degradation pathways of Oocydin A under laboratory conditions
Disclaimer: As of December 2025, there is a notable absence of published scientific literature detailing the specific degradation pathways of Oocydin A under laboratory conditions. The information provided herein is based on established principles of natural product chemistry and degradation patterns observed in analogous compounds, such as other macrocyclic lactones and chlorinated molecules. This guide is intended to offer a foundational framework for researchers initiating stability and degradation studies on this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under laboratory conditions?
A1: Based on its structure as a chlorinated macrocyclic lactone, this compound is likely susceptible to degradation via several pathways:
-
Hydrolysis: The ester (lactone) bond in the macrocyclic ring is a primary target for hydrolysis, which would lead to ring-opening. This can be catalyzed by acidic or basic conditions.[1][2][3]
-
Photodegradation: Exposure to ultraviolet (UV) light, and to a lesser extent visible light, may induce degradation. Chlorinated organic compounds can undergo photochemical dechlorination.[4]
-
Thermal Degradation: High temperatures can lead to the breakdown of the molecule, potentially through various reactions including decarboxylation, dehydration, and cleavage of the macrocyclic ring.
Q2: My this compound sample appears to be losing activity over time in my aqueous stock solution. What could be the cause?
A2: Loss of activity in an aqueous solution is likely due to hydrolysis of the macrolactone ring, a common inactivation pathway for macrolide antibiotics.[1][2][5] The rate of hydrolysis can be influenced by the pH and temperature of your solution. For instance, hydrolysis rates for some macrolides increase significantly below pH 5 and above pH 8, especially at elevated temperatures.[3] We recommend preparing fresh stock solutions and storing them at appropriate, validated conditions (e.g., frozen at -20°C or -80°C in an appropriate solvent).
Q3: Are there any special considerations for handling this compound due to its chlorinated nature?
A3: Yes. While this compound's specific reactivity is uncharacterized, chlorinated organic molecules can sometimes be reactive. During degradation studies, particularly those involving heat or light, there is a possibility of dechlorination or the formation of other chlorinated byproducts.[6] It is crucial to use analytical techniques capable of identifying such products, like mass spectrometry.
Troubleshooting Guides
Problem 1: High variability in degradation assay results.
-
Possible Cause: Inconsistent experimental conditions (temperature, pH, light exposure), or issues with sample preparation and analysis. Natural product stability testing can be sensitive to minor variations.[7]
-
Troubleshooting Steps:
-
Standardize Conditions: Ensure that temperature, pH, and light conditions are rigorously controlled across all replicates and experiments. Use calibrated equipment.
-
Control for Light: Unless studying photolysis, conduct experiments in amber vials or under dark conditions to prevent unintended photodegradation.
-
pH Stability: Verify that the buffer system used maintains a stable pH throughout the experiment's duration.
-
Analytical Method Validation: Ensure your analytical method (e.g., HPLC) is validated for linearity, accuracy, and precision for this compound.
-
Problem 2: No degradation of this compound is observed under stress conditions.
-
Possible Cause: The applied stress may be insufficient, or this compound might be exceptionally stable under the tested conditions. Some macrocyclic lactones have shown high stability in certain matrices.[8]
-
Troubleshooting Steps:
-
Increase Stress Level: Incrementally increase the severity of the conditions (e.g., higher temperature, more extreme pH, higher light intensity).
-
Extend Duration: Increase the duration of the experiment to allow for slower degradation to become apparent.
-
Change Matrix: The solvent or buffer system can influence stability. Consider testing in different matrices that are relevant to your application.
-
Confirm Analyte Integrity: Ensure that your analytical method is accurately measuring the parent this compound and that the peak is not co-eluting with a stable impurity.
-
Hypothetical Degradation Data
The following tables present hypothetical data to illustrate how quantitative results on this compound degradation could be structured. These are not real experimental results.
Table 1: Hypothetical Half-life (t½) of this compound under Various pH and Temperature Conditions.
| Temperature (°C) | pH 4.0 | pH 7.0 | pH 9.0 |
| 25 | 120 days | > 365 days | 95 days |
| 40 | 30 days | 150 days | 25 days |
| 60 | 5 days | 40 days | 4 days |
Table 2: Hypothetical Photodegradation of this compound.
| Light Source | Wavelength | Irradiance | Half-life (t½) in hours |
| Simulated Sunlight | 300-800 nm | 765 W/m² | 12 |
| UVA Lamp | 365 nm | 20 W/m² | 24 |
| UVC Lamp | 254 nm | 20 W/m² | 4 |
Experimental Protocols
Protocol 1: Hydrolytic Stability Assessment of this compound
-
Objective: To determine the rate of hydrolysis of this compound at different pH values.
-
Materials:
-
This compound standard
-
HPLC-grade acetonitrile (B52724) and water
-
Phosphate buffer (pH 7.0), Acetate buffer (pH 4.0), Borate buffer (pH 9.0)
-
Constant temperature incubator/water bath
-
Amber HPLC vials
-
Validated HPLC-UV or LC-MS method for this compound quantification.
-
-
Procedure:
-
Prepare a stock solution of this compound in acetonitrile.
-
In separate amber vials, spike the stock solution into each of the three buffer solutions (pH 4, 7, and 9) to a final concentration of 10 µg/mL. Ensure the initial concentration of acetonitrile is below 1% to minimize co-solvent effects.
-
Prepare triplicate samples for each pH and for each time point.
-
Place the vials in a constant temperature incubator set at 40°C.
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours and weekly thereafter), remove one vial from each pH condition.
-
Immediately quench any further degradation by freezing the sample at -20°C or by adding an equal volume of a neutralizing agent/mobile phase.
-
Analyze the concentration of the remaining this compound using a validated HPLC method.
-
Plot the natural logarithm of the concentration of this compound versus time. The degradation rate constant (k) can be determined from the slope of the regression line. The half-life can be calculated as t½ = 0.693/k.
-
Protocol 2: Photostability Assessment of this compound
-
Objective: To evaluate the degradation of this compound upon exposure to light.
-
Materials:
-
This compound standard
-
Quartz or borosilicate glass vials (transparent to the light source)
-
Amber vials (for dark controls)
-
Photostability chamber equipped with a calibrated light source (e.g., Xenon lamp simulating sunlight).
-
Solvent transparent to the light source (e.g., acetonitrile/water mixture).
-
Validated HPLC-UV or LC-MS method.
-
-
Procedure:
-
Prepare a solution of this compound (e.g., 10 µg/mL) in a suitable solvent.
-
Place the solution in both transparent and amber (dark control) vials.
-
Expose the vials in the photostability chamber.
-
At specified time intervals, withdraw samples from both the exposed and dark control vials.
-
Analyze the concentration of remaining this compound by HPLC.
-
Compare the degradation in the light-exposed samples to the dark controls to determine the extent of photodegradation.
-
Visualizations
Caption: Hypothetical hydrolysis pathway of this compound.
Caption: General workflow for this compound stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of bacterial resistance to macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Inactivation of macrolides by producers and pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formation of chlorinated breakdown products during degradation of sunscreen agent, 2-ethylhexyl-4-methoxycinnamate in the presence of sodium hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal stability of antiparasitic macrocyclic lactones milk residues during industrial processing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Oocydin A Gene Cluster Mutagenesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for avoiding polar effects during the mutagenesis of the Oocydin A gene cluster.
Frequently Asked Questions (FAQs)
Q1: What are polar effects and why are they a concern in this compound gene cluster mutagenesis?
Q2: What is the most effective method to avoid polar effects when creating a gene knockout in the this compound cluster?
A2: The most effective method to avoid polar effects is to create a markerless, in-frame deletion. This technique removes the majority of the coding sequence of the target gene while leaving the reading frame of the downstream genes intact. This ensures that the translational coupling, where ribosomes can continue to translate downstream genes, is not disrupted. A common and robust method to achieve this is through Lambda Red recombineering followed by FLP-FRT recombination to remove the selection marker.
Q3: Can I use transposon mutagenesis to study the this compound gene cluster?
A3: Transposon mutagenesis can be a powerful tool for generating a large library of mutants to identify genes involved in a particular phenotype. However, it is prone to causing polar effects because the transposon insertion can disrupt the transcription of downstream genes in an operon. If using transposon mutagenesis, it is crucial to verify that any observed phenotype is not due to polar effects, for instance, by complementing the mutation with a copy of the disrupted gene on a plasmid. For targeted gene function analysis within the this compound cluster, in-frame deletion is the preferred method to minimize polar effects.
Q4: How is the this compound gene cluster regulated, and how might this affect my mutagenesis experiments?
A4: The expression of the this compound gene cluster is known to be regulated by multiple factors, including a quorum-sensing system based on N-acyl-L-homoserine lactone, the stationary phase sigma factor RpoS, and the RNA chaperone Hfq.[1][2] This complex regulation means that the production of this compound can be influenced by cell density and growth phase. When designing mutagenesis experiments, it is important to consider these regulatory factors. For example, when assessing the impact of a mutation on this compound production, it is crucial to perform analyses at consistent and appropriate growth phases.
Troubleshooting Guides
Problem 1: No or very few colonies after electroporation during Lambda Red recombineering.
| Possible Cause | Suggested Solution |
| Poor competency of cells | Ensure cells are harvested at the correct optical density (OD600 of 0.3-0.4) for induction of the Lambda Red system. Overgrowth can significantly reduce competency. Use fresh, high-quality reagents for preparing competent cells. |
| Inefficient electroporation | Use pre-chilled electroporation cuvettes and maintain cells on ice at all times. Ensure the DNA sample is free of salts by using a spin column purification kit. |
| Degradation of linear DNA | The Gam protein of the Lambda Red system is crucial for protecting linear DNA from degradation by host nucleases. Ensure proper induction of the Lambda Red genes. |
| Incorrect antibiotic concentration | Titrate the antibiotic concentration for your specific Serratia or Dickeya strain, as sensitivity can vary. |
Problem 2: All colonies are false positives (no desired gene deletion).
| Possible Cause | Suggested Solution |
| Contamination with template plasmid | After PCR amplification of the resistance cassette, thoroughly digest the template plasmid with DpnI. It is recommended to incubate for at least 2 hours or overnight. Gel purify the PCR product to remove any remaining plasmid. |
| Insufficient homologous recombination | Increase the length of the homology arms on your PCR primers to 50-70 base pairs to enhance the efficiency of recombination. |
| Non-specific PCR amplification | Optimize PCR conditions (annealing temperature, extension time) to ensure you have a clean, single PCR product of the correct size before proceeding to electroporation. |
Problem 3: The phenotype of the deletion mutant is more severe than expected (e.g., complete loss of production when a tailoring enzyme was knocked out), suggesting a polar effect.
| Possible Cause | Suggested Solution |
| Disruption of a downstream gene's promoter or ribosome binding site (RBS) | Carefully design the deletion to ensure that the regulatory elements of the downstream gene are not affected. It is advisable to leave a small portion of the 3' end of the targeted gene intact. |
| Introduction of a cryptic terminator in the scar sequence | If using FLP-FRT recombination, the remaining "scar" sequence can sometimes contain sequences that act as a transcriptional terminator. Analyze the scar sequence for potential terminator structures. If a polar effect is suspected, it can be confirmed by expressing the downstream gene in trans from a plasmid to see if the phenotype is rescued. |
| The antibiotic resistance cassette is causing transcriptional polarity | If you have not created a markerless deletion, the promoter and terminator of the resistance cassette can interfere with the transcription of downstream genes. Proceed with the FLP-FRT recombination step to remove the cassette. |
Experimental Protocols
Protocol 1: Markerless In-Frame Deletion using Lambda Red Recombineering and FLP-FRT Recombination
This protocol is adapted for use in Serratia and Dickeya species, the known producers of this compound.
I. Generation of the Deletion Cassette by PCR
-
Primer Design: Design primers to amplify an antibiotic resistance cassette (e.g., kanamycin (B1662678) resistance) flanked by FRT sites from a template plasmid (e.g., pKD4 or pKD13). The 5' ends of the primers should contain 50-70 nucleotides of homology to the regions immediately upstream and downstream of the gene to be deleted in the this compound gene cluster.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the FRT-flanked resistance cassette.
-
Purification: Treat the PCR product with DpnI to digest the template plasmid. Gel purify the PCR product to ensure it is free of contaminants and template DNA.
II. Preparation of Electrocompetent Cells and Recombination
-
Strain Preparation: Introduce a plasmid expressing the Lambda Red recombinase genes (e.g., pKD46) into the target Serratia or Dickeya strain.
-
Culture Growth: Grow the strain carrying the Lambda Red plasmid at 30°C in LB broth containing the appropriate antibiotic for plasmid maintenance.
-
Induction of Recombinase: At an OD600 of ~0.1, add L-arabinose to a final concentration of 10 mM to induce the expression of the Lambda Red genes. Continue to grow the culture at 30°C to an OD600 of 0.3-0.4.
-
Preparation of Competent Cells: Harvest the cells by centrifugation at 4°C. Wash the cell pellet three times with ice-cold sterile 10% glycerol. Resuspend the final pellet in a small volume of 10% glycerol.
-
Electroporation: Add 100-200 ng of the purified PCR product to 50 µL of the electrocompetent cells. Electroporate using standard parameters for your electroporator.
-
Recovery and Plating: Immediately add 1 mL of SOC medium and incubate at 37°C for 2-3 hours to allow for expression of the antibiotic resistance gene. Plate on LB agar (B569324) containing the antibiotic for selecting the deletion cassette.
III. Removal of the Selection Marker
-
Curing of Lambda Red Plasmid: Streak the confirmed mutant colonies on LB agar without ampicillin (B1664943) and incubate at 37°C to cure the temperature-sensitive pKD46 plasmid.
-
Introduction of FLP Recombinase: Introduce a plasmid expressing the FLP recombinase (e.g., pCP20), which is also typically temperature-sensitive and carries a different antibiotic resistance marker.
-
Induction of FLP Recombinase: Grow the strain carrying the FLP recombinase plasmid at 30°C. Then, shift the culture to 37°C or 42°C to induce FLP recombinase expression and promote the loss of the pCP20 plasmid.
-
Screening for Marker Loss: Plate the culture on LB agar without antibiotics. Replica plate colonies onto plates with the antibiotic for the deletion cassette and the antibiotic for the FLP plasmid to identify colonies that have lost both resistances.
-
Verification: Confirm the final markerless in-frame deletion by PCR and sequencing.
Visualizations
References
- 1. Biosynthesis of the antifungal haterumalide, this compound, in Serratia, and its regulation by quorum sensing, RpoS and Hfq - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the antifungal haterumalide, this compound, in Serratia, and its regulation by quorum sensing, RpoS and Hfq - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Genetic Manipulation of Oocydin A Producing Strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the genetic manipulation of Oocydin A producing strains, primarily focusing on Serratia plymuthica.
Troubleshooting Guides
This section addresses common problems encountered during the genetic manipulation of this compound producing strains.
Gene Knockout & Knock-in using Homologous Recombination
| Problem | Possible Cause | Recommended Solution |
| Low or no transformants after electroporation or conjugation | Inefficient DNA uptake: Suboptimal electroporation parameters or conjugation conditions. | - Electroporation: Optimize voltage, capacitance, and resistance. For Serratia species, a voltage of 1,800 V can yield transformation efficiencies from 10⁵ to 5x10⁷ transformants/µg of DNA. Ensure cells are harvested at mid-log phase (OD600 ≈ 0.5) and washed thoroughly with ice-cold 10% glycerol (B35011).[1] - Conjugation: Use a donor-to-recipient ratio of 1:1. Ensure the donor strain (e.g., E. coli S17-1 λpir) and the recipient Serratia are compatible. |
| Restriction-Modification (R-M) System: The host strain's R-M system may be degrading the incoming foreign DNA. | - Identify and circumvent R-M systems: If the host's methylome is known, methylate the plasmid DNA in vitro or in an E. coli strain expressing the appropriate methyltransferases before transformation. - Use a restriction-deficient mutant strain: If available, use a host strain with a disabled R-M system for initial cloning steps. | |
| Incorrect antibiotic selection: The antibiotic concentration may be too high, or the wrong antibiotic is being used. | - Verify antibiotic resistance: Confirm the antibiotic resistance marker on your plasmid and the native resistance profile of your Serratia strain. - Optimize antibiotic concentration: Perform a kill curve to determine the minimum inhibitory concentration (MIC) for your specific strain and antibiotic. | |
| Plasmid instability: The suicide vector or editing plasmid is not stable in the host. | - Use appropriate replication origins: Ensure the plasmid has a replication origin that is not functional in Serratia for suicide vector applications. - Minimize culture time: Avoid prolonged culturing before plating on selective media. | |
| No double-crossover events (no successful gene knockout/knock-in) | Low homologous recombination frequency: The length of the homology arms may be insufficient, or the host's recombination machinery is inefficient. | - Increase homology arm length: Design constructs with longer homology arms (typically >500 bp on each side). - Utilize a recombinase system: Introduce a λ-Red recombinase system (Exo, Beta, Gam) to enhance homologous recombination efficiency. |
| Ineffective counter-selection: The counter-selection marker (e.g., sacB) is not functioning properly. | - Optimize counter-selection conditions: For sacB-based systems, ensure the sucrose (B13894) concentration in the counter-selection medium is optimal (typically 5-10%). - Verify marker sensitivity: Confirm that your wild-type strain is sensitive to the counter-selection agent. |
CRISPR-Cas9 Mediated Gene Editing
| Problem | Possible Cause | Recommended Solution |
| Low editing efficiency | Inefficient Cas9 or sgRNA expression/delivery: The promoters driving Cas9 and sgRNA expression may not be optimal for Serratia plymuthica. | - Use validated promoters: Employ strong, constitutive promoters known to function well in Serratia, or consider using inducible promoters for controlled expression. A recently developed CRISPR-Cas9 system for Serratia marcescens utilizes a stationary phase promoter for Cas9 expression, achieving over 80% editing efficiency.[2] - Optimize delivery: Ensure efficient delivery of the CRISPR-Cas9 plasmids via electroporation or conjugation. |
| Poor sgRNA design: The chosen sgRNA may have low on-target activity or is targeting a region of the chromosome that is not accessible. | - Use sgRNA design tools: Utilize bioinformatics tools to design sgRNAs with high predicted on-target scores and minimal off-target effects. - Test multiple sgRNAs: Design and test 2-3 different sgRNAs for your target gene to identify the most effective one. | |
| Inefficient repair of double-strand breaks (DSBs): The provided repair template is not being used efficiently for homology-directed repair (HDR). | - Optimize repair template design: Provide the repair template on a separate plasmid or as a linear DNA fragment. Ensure the homology arms are sufficiently long. - Co-express a recombinase: Consider co-expressing a λ-Red system to facilitate the integration of the repair template. | |
| High off-target effects | Suboptimal sgRNA specificity: The sgRNA sequence may have significant homology to other sites in the genome. | - Perform thorough bioinformatic analysis: Use genome-wide off-target prediction tools to select highly specific sgRNAs. - Use high-fidelity Cas9 variants: Employ engineered Cas9 variants with reduced off-target activity. |
| Cell toxicity | High levels of Cas9 expression: Constitutive high-level expression of Cas9 can be toxic to some bacterial strains. | - Use inducible promoters: Control Cas9 expression using an inducible system to minimize toxicity. - Use a transient expression system: Deliver the Cas9 protein and sgRNA as a ribonucleoprotein (RNP) complex instead of using plasmids for expression. |
Frequently Asked Questions (FAQs)
Q1: What are the primary producing strains of this compound?
A1: this compound is primarily produced by certain species of Gram-negative bacteria, most notably Serratia plymuthica (e.g., strains A153 and 4Rx5) and Serratia marcescens. It has also been identified in some plant-pathogenic Dickeya species.[3]
Q2: What are the key regulatory pathways controlling this compound production?
A2: The biosynthesis of this compound is a complex process regulated at multiple levels:
-
Quorum Sensing (QS): In some strains, such as S. plymuthica 4Rx5, an N-acyl-L-homoserine lactone (AHL)-based quorum sensing system, homologous to the SplIR system, positively regulates the expression of the ooc gene cluster. Deletion of the AHL synthase gene splI in this strain has been shown to reduce ooc transcript levels to about 10-15% of the wild-type.[3]
-
Stationary Phase Sigma Factor (RpoS): RpoS positively regulates the synthesis of this compound. This regulation is crucial as the expression of the ooc gene cluster is enhanced in the late stages of growth.[3]
-
RNA Chaperone (Hfq): The RNA-binding protein Hfq plays a key positive regulatory role at the post-transcriptional level. This Hfq-dependent regulation is partially mediated by RpoS.[3]
Q3: What transformation methods are most effective for Serratia plymuthica?
A3: Both electroporation and conjugation can be used to introduce foreign DNA into Serratia plymuthica.
-
Electroporation: This method can be efficient, with expected transformation efficiencies for Serratia species ranging from 10⁵ to 5x10⁷ colony-forming units (CFU) per microgram of plasmid DNA.[1] Success is highly dependent on the preparation of highly competent cells and optimization of electrical parameters.
-
Conjugation: This is a reliable method for transferring plasmids from a donor strain (commonly E. coli) to Serratia. It is particularly useful for transferring large plasmids or for strains that are difficult to transform by electroporation.
Q4: Are there established CRISPR-Cas9 protocols for Serratia plymuthica?
A4: While a specific, optimized protocol for S. plymuthica is not widely published, a highly efficient CRISPR-Cas9 system has been successfully developed for the closely related species, Serratia marcescens. This system, which utilizes a dual-plasmid approach with Cas9 expression driven by a stationary phase promoter, has demonstrated over 80% editing efficiency and can be adapted for use in S. plymuthica.[2]
Q5: How can I increase the yield of this compound through genetic manipulation?
A5: Based on the known regulatory pathways, several strategies can be employed:
-
Overexpression of Positive Regulators: Overexpressing key positive regulators such as the quorum sensing receptor SplR, the sigma factor RpoS, or the RNA chaperone Hfq could lead to increased transcription and translation of the ooc biosynthetic gene cluster.
-
Metabolic Engineering: Redirecting metabolic flux towards the precursors of this compound biosynthesis could enhance production. This might involve knocking out competing metabolic pathways.
-
Promoter Engineering: Replacing the native promoters of the ooc gene cluster with stronger, constitutive promoters can lead to increased expression.
Data Presentation
Impact of Regulatory Gene Deletion on this compound Production in Serratia plymuthica
| Gene Deleted | Strain Background | Regulatory Role | Effect on this compound Production | Reference |
| splI | S. plymuthica 4Rx5 | Positive (Quorum Sensing) | Production significantly reduced; ooc transcript levels at ~10-15% of wild-type. | [3] |
| rpoS | S. plymuthica A153 | Positive (Stationary Phase Regulation) | Production significantly reduced. | [3] |
| hfq | S. plymuthica A153 | Positive (Post-transcriptional Regulation) | Production significantly reduced. | [3] |
Experimental Protocols
Electroporation of Serratia plymuthica (Adapted from Serratia protocols)
Materials:
-
Serratia plymuthica strain
-
LB medium
-
Ice-cold sterile 10% glycerol
-
Electroporation cuvettes (1 mm gap)
-
Electroporator
-
Plasmid DNA
-
SOC or LB medium for recovery
-
Selective agar (B569324) plates
Methodology:
-
Inoculate a single colony of S. plymuthica into 5 mL of LB medium and grow overnight at 30°C with shaking.
-
Dilute the overnight culture 1:100 into fresh LB medium and grow at 30°C with shaking until the OD600 reaches 0.5-0.6.
-
Chill the culture on ice for 10-20 minutes.
-
Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet three times with ice-cold sterile 10% glycerol. For each wash, gently resuspend the pellet and then centrifuge as in step 4.
-
After the final wash, resuspend the cell pellet in a small volume of 10% glycerol (e.g., 100 µL) to a final concentration of approximately 10⁹ cells/mL. These are your electrocompetent cells.
-
Add 1-2 µL of plasmid DNA (10-100 ng) to 50 µL of electrocompetent cells on ice. Mix gently.
-
Transfer the cell-DNA mixture to a pre-chilled electroporation cuvette.
-
Pulse the sample using an electroporator. Typical settings for Serratia are around 1.8 kV, 25 µF, and 200 Ω.[1]
-
Immediately add 1 mL of SOC or LB medium to the cuvette and transfer the cell suspension to a microfuge tube.
-
Incubate at 30°C for 1-2 hours with gentle shaking to allow for recovery and expression of antibiotic resistance markers.
-
Plate appropriate dilutions of the cell suspension on selective LB agar plates.
-
Incubate the plates at 30°C until colonies appear (typically 1-2 days).
CRISPR-Cas9 Mediated Gene Knockout in Serratia plymuthica (Adapted from S. marcescens protocol)
Materials:
-
Serratia plymuthica strain
-
pCas9 plasmid (with Cas9 under a suitable promoter, e.g., a stationary phase promoter)
-
pEdit plasmid (with sgRNA expression cassette and repair template with homology arms)
-
Appropriate antibiotics for plasmid selection
-
Media for bacterial growth and selection
Methodology:
-
sgRNA and Repair Template Design:
-
Design a 20-bp sgRNA specific to your gene of interest, ensuring it is adjacent to a Protospacer Adjacent Motif (PAM) sequence recognized by your Cas9 nuclease (e.g., NGG for S. pyogenes Cas9).
-
Construct a repair template consisting of an antibiotic resistance cassette flanked by ~500 bp homology arms corresponding to the regions upstream and downstream of the target gene.
-
-
Plasmid Construction:
-
Clone the designed sgRNA into the pEdit plasmid under a constitutive promoter.
-
Clone the repair template into the same pEdit plasmid.
-
-
Transformation:
-
Sequentially or simultaneously transform the pCas9 and the pEdit plasmids into S. plymuthica using the optimized electroporation protocol described above.
-
-
Selection and Verification:
-
Plate the transformed cells on LB agar containing the antibiotics for both plasmids.
-
Incubate at 30°C.
-
Screen the resulting colonies for the desired gene knockout by colony PCR using primers that flank the target region. A successful knockout will result in a larger PCR product corresponding to the size of the inserted resistance cassette.
-
Confirm the knockout by Sanger sequencing of the PCR product.
-
Mandatory Visualizations
Regulatory Pathway of this compound Production
Caption: Regulatory network of this compound biosynthesis in Serratia plymuthica.
Experimental Workflow for CRISPR-Cas9 Gene Knockout
Caption: Workflow for CRISPR-Cas9 mediated gene knockout in Serratia plymuthica.
References
- 1. eppendorf.com [eppendorf.com]
- 2. Construction of a CRISPR-Cas9-Based Genetic Editing Tool for Serratia marcescens Using a Stationary Phase Promoter and Its Application in Putrescine Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of the antifungal haterumalide, this compound, in Serratia, and its regulation by quorum sensing, RpoS and Hfq - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing quorum sensing regulation for enhanced Oocydin A yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Oocydin A yield through the regulation of quorum sensing in Serratia species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production regulated by quorum sensing?
A1: this compound is a halogenated macrolide with potent antifungal and anti-oomycete properties, first isolated from Serratia marcescens.[1][2][3] Its production is regulated by quorum sensing (QS), a cell-density dependent communication system. This regulatory mechanism ensures that the energetically costly production of this secondary metabolite is initiated only when the bacterial population is dense enough to produce it in effective concentrations against competing microorganisms.[1]
Q2: Which specific quorum sensing system controls this compound biosynthesis in Serratia?
A2: this compound biosynthesis in Serratia plymuthica and Serratia marcescens is positively regulated by a LuxIR-type quorum sensing system.[1] This system consists of a LuxI homolog (e.g., SplI in S. plymuthica) that synthesizes N-acyl-homoserine lactone (AHL) signal molecules, and a LuxR homolog (e.g., SplR) that binds to the AHLs at high cell densities.[1] This complex then acts as a transcriptional activator for the ooc biosynthetic gene cluster.[1]
Q3: What are the specific N-acyl-homoserine lactones (AHLs) involved in regulating this compound production?
A3: Serratia species produce a variety of AHLs. While the specific AHLs that directly bind to the LuxR homolog regulating the ooc cluster can be strain-dependent, common AHLs produced by this compound-producing Serratia strains include N-hexanoyl-L-homoserine lactone (C6-HSL) and N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL).[1]
Q4: Besides the LuxIR system, are other regulators involved in this compound production?
A4: Yes, in addition to the primary LuxIR QS system, other regulatory elements can influence this compound biosynthesis. At a post-transcriptional level, the RNA chaperone Hfq and the stationary phase sigma factor RpoS have been shown to positively regulate the synthesis of this compound.[1]
Troubleshooting Guides
Issue 1: Low or No this compound Yield in Wild-Type Serratia Strain
| Possible Cause | Troubleshooting Step |
| Suboptimal Culture Conditions | Ensure optimal growth conditions for your Serratia strain. This compound is a secondary metabolite, and its production is often favored in the stationary phase of growth. Optimize media composition, pH, temperature, and aeration.[4][5][6] |
| Strain-Dependent Regulation | Quorum sensing-mediated regulation of this compound is strain-dependent.[1] Verify that your specific Serratia strain is a known this compound producer and that its production is indeed regulated by QS. |
| Degradation of this compound | This compound may be unstable under certain conditions. Minimize exposure to harsh pH or high temperatures during extraction and storage. |
| Inefficient Extraction | Review and optimize your this compound extraction protocol. Ensure the use of appropriate solvents and techniques to maximize recovery. |
Issue 2: Unsuccessful Knockout of luxI or luxR Homologs
| Possible Cause | Troubleshooting Step |
| Inefficient Homologous Recombination | Verify the length and homology of the flanking regions used in your knockout construct. Ensure that the delivery method for the construct (e.g., conjugation, electroporation) is optimized for your Serratia strain.[7] |
| Ineffective Selection | Confirm the efficacy of the antibiotic selection used. Titrate the antibiotic concentration to ensure it effectively kills non-recombinants while allowing the growth of true knockouts. |
| Polar Effects of the Mutation | If using a cassette insertion, be aware of potential polar effects on downstream genes. Consider creating an in-frame, markerless deletion to avoid this. |
Issue 3: No Restoration of this compound Production in luxI Mutant upon AHL Supplementation
| Possible Cause | Troubleshooting Step |
| Incorrect AHL Supplied | Ensure you are supplementing with the correct AHL molecule that is recognized by the cognate LuxR homolog in your strain. Test a range of AHLs with different acyl chain lengths and modifications. |
| AHL Instability | AHLs can be susceptible to degradation, especially at alkaline pH. Prepare fresh AHL solutions and consider the pH of your culture medium. |
| Insufficient AHL Concentration | Titrate the concentration of the supplemented AHL to ensure it reaches the threshold required for activating the LuxR regulator. |
| Mutation in luxR | An unintended mutation in the luxR gene could render the protein non-functional and unable to respond to AHLs. Sequence the luxR gene in your mutant to confirm its integrity. |
Quantitative Data Summary
The following table summarizes the expected qualitative and quantitative changes in this compound production based on genetic modifications of the quorum sensing system.
| Strain | Genotype | AHL Production | This compound Yield (Relative to Wild-Type) | Reference |
| Wild-Type | luxI+ luxR+ | Normal | 100% | [1] |
| luxI Mutant | ΔluxI | Abolished/Severely Reduced | Significantly Reduced (<10%) | [1] |
| luxR Mutant | ΔluxR | Normal | Significantly Reduced (<10%) | [1] |
| luxI Mutant + exogenous AHL | ΔluxI | - (supplemented) | Restored to near wild-type levels | [1] |
| luxR Overexpression | luxR++ | Normal | Potentially Increased | Inferred |
Experimental Protocols
Protocol 1: Construction of a luxI In-Frame Deletion Mutant in Serratia
This protocol describes the generation of a markerless in-frame deletion of a luxI homolog using homologous recombination with a suicide vector.
-
Primer Design and Amplification of Flanking Regions:
-
Design primers to amplify ~500 bp upstream and ~500 bp downstream of the target luxI gene from Serratia genomic DNA.
-
Incorporate restriction sites into the primers for subsequent cloning into a suicide vector (e.g., pKNG101).
-
-
Construction of the Knockout Plasmid:
-
Digest the amplified upstream and downstream fragments and the suicide vector with the appropriate restriction enzymes.
-
Ligate the two fragments into the suicide vector, creating a construct where the flanking regions of the luxI gene are adjacent.
-
Transform the ligation product into a suitable E. coli strain (e.g., DH5αλpir).
-
Verify the construct by restriction digest and sequencing.
-
-
Conjugation into Serratia:
-
Introduce the suicide vector into the recipient Serratia strain via biparental or triparental mating with an appropriate E. coli donor strain.
-
Select for single-crossover integrants on selective agar (B569324) plates containing an antibiotic for the suicide vector and a counter-selection agent for the E. coli donor.
-
-
Selection for Double-Crossover Mutants:
-
Culture the single-crossover integrants in non-selective liquid medium to allow for the second recombination event to occur.
-
Plate serial dilutions of the culture onto agar containing a counter-selective agent for the suicide vector (e.g., sucrose (B13894) for sacB-based vectors).
-
Colonies that grow have lost the suicide vector through a second crossover event, resulting in either a wild-type revertant or the desired deletion mutant.
-
-
Screening and Verification of Mutants:
-
Screen for potential deletion mutants by colony PCR using primers that flank the deleted region. The PCR product from the mutant will be smaller than that from the wild-type.
-
Confirm the deletion by Sanger sequencing of the PCR product.
-
Further verify the loss of AHL production using an AHL biosensor strain (e.g., Chromobacterium violaceum CV026).
-
Protocol 2: Extraction and Quantification of this compound by HPLC
This protocol provides a general framework for the extraction and quantification of this compound. Optimization may be required depending on the specific Serratia strain and culture conditions.
-
Sample Preparation:
-
Grow Serratia in a suitable production medium to the stationary phase.
-
Centrifuge the culture to pellet the cells. The this compound is typically found in the supernatant.
-
-
Extraction:
-
To the culture supernatant, add an equal volume of ethyl acetate (B1210297).
-
Mix vigorously for 10 minutes and then separate the phases by centrifugation.
-
Collect the upper organic phase.
-
Repeat the extraction of the aqueous phase with ethyl acetate to maximize recovery.
-
Pool the organic phases and evaporate the solvent to dryness under reduced pressure (e.g., using a rotary evaporator).
-
-
Sample Reconstitution:
-
Resuspend the dried extract in a known volume of a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), for HPLC analysis.
-
Filter the resuspended sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both with 0.1% formic acid.
-
Example Gradient: Start with 10% acetonitrile, ramp to 90% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 210-230 nm.
-
Quantification: Create a standard curve using purified this compound of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Quorum sensing regulation of this compound biosynthesis in Serratia.
Caption: Workflow for generating and analyzing a luxI knockout mutant.
References
- 1. Biosynthesis of the antifungal haterumalide, this compound, in Serratia, and its regulation by quorum sensing, RpoS and Hfq - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a chlorinated macrocyclic lactone with potent anti-oomycete activity from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Editing the Serratia proteamaculans Genome Using the Allelic Exchange Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Oocydin A Extraction Efficiency
Welcome to the technical support center for optimizing the extraction of Oocydin A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield, purity, and overall efficiency of the this compound extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its efficient extraction critical?
A1: this compound is a chlorinated macrocyclic lactone, a type of polyketide secondary metabolite, originally isolated from bacteria such as Serratia marcescens and Serratia plymuthica.[1][2][3] It exhibits potent antifungal and anti-oomycete activity, making it a promising candidate for agricultural fungicides and potentially other therapeutic applications.[1][4][5] Efficient extraction is crucial for obtaining sufficient quantities for research, development, and potential commercialization, as well as for ensuring the economic viability of its production.
Q2: What are the conventional methods for extracting this compound?
A2: Traditionally, this compound, like many other bacterial secondary metabolites, is extracted using conventional solid-liquid extraction methods such as maceration or Soxhlet extraction. These methods typically involve soaking the microbial biomass in an organic solvent for an extended period. While simple, they often suffer from long extraction times, large solvent consumption, and potential degradation of thermolabile compounds.[6][7]
Q3: What are the main factors influencing the efficiency of this compound extraction?
A3: Several factors critically affect extraction efficiency:
-
Solvent Choice: The polarity of the solvent must be matched to this compound's chemical properties to ensure high solubility.[8][9]
-
Temperature: Higher temperatures can increase extraction kinetics but may also lead to the degradation of this compound.[9]
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the biomass and dissolve the target compound, but prolonged times can increase energy costs and risk of degradation.[9][10]
-
Solid-to-Liquid Ratio: This ratio impacts the concentration gradient and, consequently, the extraction efficiency.[11][12]
-
Biomass Pre-treatment: The physical state of the microbial biomass (e.g., cell lysis, particle size) significantly affects solvent access to the intracellular metabolite.[8][13]
Q4: Which advanced extraction methods are recommended for improving efficiency?
A4: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are highly recommended.[14]
-
Ultrasound-Assisted Extraction (UAE): Uses acoustic cavitation to disrupt bacterial cell walls, enhancing solvent penetration and mass transfer. It is a rapid method that can often be performed at lower temperatures, preserving heat-sensitive compounds.[12][13]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to rapidly heat the solvent and moisture within the cells, causing cell rupture and accelerating the release of metabolites into the solvent.[15][16][17] This method is known for its speed and reduced solvent usage.[10][18]
Troubleshooting Guides
Problem 1: Low Yield of Crude this compound Extract
| Possible Cause | Recommended Solution & Rationale |
| Incomplete Cell Lysis | The bacterial cell wall is preventing the solvent from accessing the intracellular this compound. Solution: Implement a pre-treatment step. Mechanical methods like bead beating or grinding with liquid nitrogen are effective.[8] Alternatively, directly employ advanced methods like UAE or MAE, which simultaneously disrupt cell walls and extract the compound.[8][13] |
| Suboptimal Solvent | The solvent's polarity is not ideal for solubilizing this compound, a moderately polar macrolide.[7][19] Solution: Perform a solvent screening. Test a range of solvents such as ethyl acetate (B1210297), methanol, and acetone, including their aqueous mixtures (e.g., 80% methanol).[9] Start with ethyl acetate, a common solvent for macrolide extraction, and compare its yield against others. |
| Compound Degradation | This compound may be sensitive to high temperatures or prolonged exposure to light/air during extraction. Solution: If using heat, optimize the temperature to find a balance between efficiency and stability; 60°C is often a good starting point for many secondary metabolites.[9] For potentially thermolabile compounds, UAE at a controlled, lower temperature (e.g., 40°C) is a superior choice.[8] Always minimize exposure to direct light. |
| Insufficient Extraction Time | The contact time between the solvent and biomass is too short for effective mass transfer. Solution: Increase the extraction time incrementally. For conventional methods, this may mean extending from hours to a full day. For UAE or MAE, extend the time in minutes (e.g., from 10 to 40 minutes for UAE).[8] Monitor the yield at each step to find the plateau where longer times no longer increase yield. |
Problem 2: High Level of Impurities in the Extract
| Possible Cause | Recommended Solution & Rationale |
| Low Solvent Selectivity | The chosen solvent is co-extracting a wide range of other metabolites along with this compound. Solution: Employ a sequential extraction strategy. Begin with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities.[7] Afterward, extract the biomass with a more polar solvent (e.g., ethyl acetate) to collect the target compound with higher relative purity. |
| Presence of Pigments and Polar Impurities | Co-extraction of bacterial pigments (like prodigiosin (B1679158) in Serratia) or highly polar compounds (sugars, proteins) is common. Solution: For pigment removal, a pre-wash with a non-polar solvent can be effective.[7] To remove highly polar impurities, perform a liquid-liquid partition. Dissolve the crude extract in ethyl acetate and wash with brine or water. The more polar impurities will move to the aqueous phase. |
| Inefficient Downstream Purification | The initial purification step is not adequately separating this compound from closely related compounds. Solution: Optimize your chromatography protocol. Use Solid-Phase Extraction (SPE) for initial cleanup. For more refined purification, employ flash chromatography with a carefully selected solvent gradient (e.g., a hexane-ethyl acetate gradient) to improve separation. |
Data Presentation: Method Comparison
The following tables present illustrative data to compare the efficiency of different extraction methodologies. Note: Values are hypothetical examples based on typical outcomes for secondary metabolite extraction and should be optimized for your specific experimental conditions.
Table 1: Comparison of Extraction Solvents for this compound
| Solvent System | Extraction Time (hours) | Relative Yield (%) | Relative Purity (%) |
| Hexane | 6 | 15 | 30 |
| Ethyl Acetate | 6 | 100 | 85 |
| Acetone | 6 | 90 | 75 |
| Methanol | 6 | 110 | 60 |
| 80% Methanol (aq.) | 6 | 125 | 50 |
Table 2: Comparison of Conventional vs. Advanced Extraction Techniques
| Method | Avg. Time | Solvent Usage | Relative Yield (%) | Energy Input |
| Maceration | 24 hours | High | 100 | Low |
| Soxhlet | 8 hours | High | 120 | High |
| UAE | 30 minutes | Low | 150 | Moderate |
| MAE | 5 minutes | Very Low | 165 | Moderate |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a robust starting point for extracting this compound from Serratia sp. biomass.
-
Biomass Preparation: Harvest bacterial cells from the culture medium by centrifugation. Lyophilize (freeze-dry) the cell pellet to obtain a dry, powdered biomass.
-
Sample Preparation: Weigh 1 gram of the dried biomass and place it into a 50 mL glass extraction vessel.
-
Solvent Addition: Add 20 mL of ethyl acetate to the vessel (a 1:20 solid-to-liquid ratio).
-
Ultrasonication: Place the vessel in an ultrasonic bath or use a high-intensity ultrasonic probe. Sonicate the mixture for 30 minutes at a controlled temperature of 40°C.[8] Ensure the vessel is properly sealed to prevent solvent evaporation.
-
Separation: After sonication, centrifuge the mixture at 4000 x g for 15 minutes to pellet the cell debris.
-
Collection: Carefully decant the supernatant (the ethyl acetate extract) into a clean flask.
-
Re-extraction (Optional but Recommended): To maximize yield, add another 20 mL of fresh ethyl acetate to the cell debris pellet, vortex thoroughly, and repeat steps 4-6. Combine the supernatants.
-
Concentration: Evaporate the solvent from the combined supernatant under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
-
Storage: Store the dried crude extract at -20°C in the dark until further purification.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
This protocol offers a significant reduction in extraction time.
-
Biomass Preparation: Prepare dried, powdered biomass as described in the UAE protocol.
-
Sample Preparation: Weigh 0.5 grams of the dried biomass into a specialized microwave extraction vessel.
-
Solvent Addition: Add 15 mL of 95% ethanol (B145695) to the vessel.
-
Microwave Irradiation: Securely seal the vessel and place it in the microwave reactor. Set the extraction parameters: irradiate for 5 minutes at a controlled temperature of 60°C.[8] The instrument will automatically adjust the microwave power to maintain the set temperature.
-
Cooling & Filtration: Allow the vessel to cool completely to room temperature before opening it in a fume hood. Filter the extract through Whatman No. 1 filter paper to remove the solid biomass.
-
Washing: Wash the biomass residue on the filter paper with a small amount (5-10 mL) of fresh ethanol to recover any remaining extract. Combine the filtrates.
-
Concentration: Remove the solvent using a rotary evaporator to yield the crude extract.
-
Storage: Store the dried crude extract at -20°C in the dark.
Visualizations
Diagram 1: General Extraction and Purification Workflow
This diagram outlines the complete process from bacterial culture to purified this compound.
Diagram 2: Troubleshooting Logic for Low Extraction Yield
This decision tree helps diagnose and resolve issues related to poor extraction yields.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Bacterial Biosynthetic Gene Clusters Encoding the Anti-cancer Haterumalide Class of Molecules: BIOGENESIS OF THE BROAD SPECTRUM ANTIFUNGAL AND ANTI-OOMYCETE COMPOUND, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a chlorinated macrocyclic lactone with potent anti-oomycete activity from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the Significance, Extraction, and Characterization of Plant-Derived Secondary Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]
- 11. Frontiers | Optimizing the solvent extraction process for high-value compounds from sweet cherry press cake treated with pulsed electric fields using response surface methodology [frontiersin.org]
- 12. Ultrasound-assisted extraction optimization of polyphenols from Boletus bicolor and evaluation of its antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ultrasound-assisted extraction of polysaccharides from edible and medicinal fungi: major factors and process kinetics - MedCrave online [medcraveonline.com]
- 14. Alternative and Efficient Extraction Methods for Marine-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. books.rsc.org [books.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. Microwave-Assisted Extraction in Natural Products Isolation | Springer Nature Experiments [experiments.springernature.com]
- 19. This compound | C23H31ClO8 | CID 145720628 - PubChem [pubchem.ncbi.nlm.nih.gov]
Addressing Oocydin A precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered when working with Oocydin A, particularly its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a chlorinated macrocyclic lactone with a molecular weight of 470.9 g/mol .[1] It is a polyketide natural product with known anti-oomycete, antifungal, and anti-cancer properties.[2][3][4] Its calculated XLogP3 value of 2.5 indicates a moderately hydrophobic nature, which can lead to challenges with its solubility in aqueous solutions.[1]
Q2: My this compound, initially dissolved in an organic solvent, is precipitating when I add it to my aqueous experimental buffer. What should I do?
Precipitation of hydrophobic compounds like this compound upon dilution in aqueous buffers is a common issue. This can lead to inaccurate and unreliable experimental results. A systematic approach to troubleshooting this problem is outlined in the troubleshooting guide below.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Based on the solubility of similar macrolide antibiotics like erythromycin (B1671065) and clarithromycin, organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol (B145695), and dimethylformamide (DMF) are recommended for preparing a concentrated stock solution of this compound.[1][2] DMSO is a particularly versatile solvent for a wide range of compounds and is a good starting point.[5][6]
Q4: What is the maximum concentration of organic solvent, like DMSO, that is safe for my cell-based assays?
The final concentration of the organic solvent in your assay is critical to avoid cellular toxicity. For many cell-based assays, it is recommended to keep the final concentration of DMSO below 0.5%.[7] However, the tolerance of your specific cell line or assay system should be determined empirically. It is advisable to include a vehicle control (your aqueous buffer with the same final concentration of the organic solvent) in your experiments.
Q5: Are there any alternative methods to improve the solubility of this compound in my aqueous buffer?
Yes, several formulation strategies can be employed to enhance the aqueous solubility of hydrophobic compounds. These include the use of co-solvents, cyclodextrins, and other solubilizing agents. These methods are detailed in the experimental protocols section.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to resolving this compound precipitation during your experiments.
Step 1: Visual Inspection and Confirmation
Before proceeding with your full experiment, perform a small-scale pilot test. Visually inspect the diluted this compound solution in your assay buffer for any signs of cloudiness, particulates, or precipitation. You can also centrifuge a small sample to see if a pellet forms.
Step 2: Optimize Your Dilution Protocol
The method of dilution can significantly impact the solubility of a hydrophobic compound. Instead of a single large dilution, a serial dilution approach is recommended. This gradual decrease in the organic solvent concentration can help maintain the compound in solution.
Step 3: Adjust the Final Organic Solvent Concentration
If precipitation persists, you may need to adjust the final concentration of your organic solvent. While aiming for the lowest possible concentration to minimize toxicity, a slightly higher concentration might be necessary to maintain solubility. Remember to always include a vehicle control with the corresponding solvent concentration.
Step 4: Consider a Different Organic Solvent
If DMSO proves problematic, consider using ethanol or DMF to prepare your stock solution. The solubility of this compound may differ between these solvents. Refer to the solubility data table below for guidance.
Step 5: Employ Solubilizing Agents
If optimizing the solvent and dilution protocol is insufficient, the use of solubilizing agents should be considered. These agents can help to keep hydrophobic compounds in solution. See the "Protocols for Enhancing Aqueous Solubility" section for detailed methods.
Data Presentation
Table 1: Solubility of this compound and Similar Macrolides in Common Organic Solvents
| Compound | Solvent | Solubility | Reference |
| This compound | Data not available | Expected to be soluble in DMSO, Ethanol, DMF | Inferred from similar compounds |
| Erythromycin | Ethanol | ~30 mg/mL | [1] |
| DMSO | ~15 mg/mL | [1] | |
| DMF | ~15 mg/mL | [1] | |
| Water | Slightly soluble | [8] | |
| Clarithromycin | Ethanol | ~1 mg/mL | [2] |
| DMSO | ~1 mg/mL | [2] | |
| DMF | ~1 mg/mL | [2] | |
| Acetone | Freely soluble | [4][9] | |
| Water | Insoluble | [9] |
Note: The solubility of this compound has not been quantitatively determined in the available literature. The information provided is based on the properties of structurally similar macrolide antibiotics and should be used as a guideline for initial experiments.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
Procedure:
-
Determine the required mass of this compound:
-
Molecular Weight (MW) of this compound = 470.9 g/mol
-
For 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 470.9 g/mol = 0.004709 g = 4.709 mg
-
-
-
Weighing the Compound:
-
In a chemical fume hood, carefully weigh out the calculated mass of this compound powder into a sterile amber microcentrifuge tube.
-
-
Adding DMSO:
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
-
Dissolving the Compound:
-
Securely cap the tube and vortex the solution until the compound is completely dissolved.
-
Gentle warming in a 37°C water bath or brief sonication may be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: General Method for Enhancing Aqueous Solubility using Co-solvents
This protocol provides a general approach for using a co-solvent to improve the solubility of this compound in an aqueous buffer.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous experimental buffer (e.g., PBS, cell culture medium)
-
Co-solvent (e.g., Polyethylene glycol 400 (PEG 400), ethanol)
Procedure:
-
Prepare a co-solvent mixture: Prepare a mixture of your aqueous buffer and the co-solvent. The percentage of the co-solvent should be optimized for your specific experiment, starting with a low concentration (e.g., 5-10%) and increasing if necessary.
-
Dilute this compound: Add the this compound stock solution to the co-solvent/buffer mixture while vortexing to ensure rapid and uniform mixing.
-
Final Dilution: Further dilute this intermediate solution into your final experimental aqueous buffer to achieve the desired working concentration of this compound. Ensure the final concentration of both the primary organic solvent (from the stock) and the co-solvent are compatible with your assay.
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation.
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. ERYTHROMYCIN - ตำรายาของประเทศไทย กรมวิทยาศาสตร์การแพทย์ [bdn-tp.dmsc.moph.go.th]
- 9. thepharmajournal.com [thepharmajournal.com]
Technical Support Center: Oocydin A Stability and Solvent Selection
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Oocydin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments involving this compound, with a focus on minimizing its degradation through appropriate solvent selection and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its structure as a chlorinated macrolide, its stability can be influenced by several factors similar to other compounds in this class.[1] Key factors include:
-
pH: Macrolides are often susceptible to hydrolysis, particularly under acidic or alkaline conditions, which can lead to the opening of the lactone ring.[1][2][3]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[1]
-
Light: Exposure to light, especially UV radiation, can cause photodegradation.[1]
-
Oxidizing Agents: The presence of oxidizing agents may lead to the modification of sensitive functional groups within the molecule.[1][4]
-
Solvent Type: The choice of solvent can significantly impact the stability of a compound. Protic solvents may participate in degradation reactions, while the polarity of the solvent can also play a role.[5][6]
Q2: Which solvents are recommended for dissolving and storing this compound to minimize degradation?
A2: Specific stability data for this compound in various organic solvents is limited. However, based on general principles for macrolides and other complex natural products, the following guidelines can be provided. For short-term storage and experimental use, aprotic solvents are generally preferred over protic solvents. It is crucial to use high-purity, anhydrous-grade solvents and to store solutions protected from light at low temperatures (-20°C or -80°C).
Below is a table summarizing the general suitability of common laboratory solvents for storing macrolide antibiotics.
| Solvent | Type | Suitability for Storage of Macrolides | Rationale |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Good | Aprotic nature minimizes participation in hydrolytic degradation. Good solubilizing agent for many organic molecules. Ensure it is anhydrous as it is hygroscopic. |
| Acetonitrile (B52724) | Aprotic, Polar | Good | Aprotic and relatively inert. Commonly used in HPLC analysis of macrolides.[7] |
| Acetone | Aprotic, Polar | Moderate | Aprotic, but its higher reactivity compared to DMSO and acetonitrile may pose a risk for some compounds. |
| Chloroform | Aprotic, Nonpolar | Moderate to Good | A suitable solvent for solubilizing and storing some natural products.[6][8] However, care must be taken as it can be acidic and photochemically reactive. |
| Methanol (B129727) | Protic, Polar | Poor to Moderate | Protic nature may facilitate solvolysis or other degradation reactions, especially over long-term storage. Instability of some macrolides in methanol has been observed.[7] |
| Ethanol | Protic, Polar | Poor to Moderate | Similar to methanol, its protic nature can be detrimental to the stability of macrolides. |
| Water (Aqueous Buffers) | Protic, Polar | Poor (pH-dependent) | This compound is susceptible to hydrolysis in aqueous solutions, especially at non-neutral pH.[1][2] Stability in aqueous media is generally low and not recommended for storage. |
Q3: I am observing a loss of this compound activity in my experiments. What could be the cause and how can I troubleshoot it?
A3: A loss of biological activity often correlates with the chemical degradation of the compound. Here are some common causes and troubleshooting steps:
| Symptom | Possible Cause | Troubleshooting and Solution |
| Decreased peak area in HPLC/LC-MS analysis over a short period. | Inappropriate Solvent/pH: The solvent or buffer system may be promoting degradation. | Prepare solutions in a suitable aprotic solvent like DMSO or acetonitrile. If aqueous buffers are necessary, use them for the shortest possible time and maintain a neutral pH. |
| Reduced biological activity in assays. | Exposure to Light: Photodegradation can occur rapidly, especially for compounds with conjugated double bonds. | Always store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil to protect them from light.[1] |
| Elevated Temperature: Experiments conducted at higher temperatures can accelerate degradation. | Maintain samples at a low temperature (e.g., on ice) during experimental setup. Store stock solutions at -20°C or -80°C. | |
| Oxidation: The presence of dissolved oxygen or other oxidizing agents can degrade the molecule. | Use high-purity, degassed solvents for preparing solutions. | |
| Inconsistent results between experiments. | Variability in Sample Handling: Inconsistent storage times or exposure to different conditions. | Standardize your experimental workflow. Prepare fresh dilutions from a frozen stock solution for each experiment. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule. This protocol is a general guideline based on ICH recommendations and practices for other macrolide antibiotics.[1]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation (in solution): Dilute 1 mL of the stock solution with 1 mL of acetonitrile or methanol. Incubate at 60°C in the dark.
-
Thermal Degradation (solid state): Store a small amount of solid this compound at 60°C.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to UV light. A control sample should be wrapped in aluminum foil.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis:
-
For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
For the solid-state thermal degradation sample, dissolve it in the mobile phase to the target concentration.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS method.[9][10]
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and quantify any degradation products.
-
Establish the mass balance to account for all the material.
Visualizations
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pH-stability and acid degradation of the macrolide antibiotic, josamycin | Semantic Scholar [semanticscholar.org]
- 4. Degradation of macrolide antibiotics by ozone: a mechanistic case study with clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Studies on the stability of ligustilide with solvent effect] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Solubility and stability of sterigmatocystin in different organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Optimizing Oocydin A concentration for fungistatic vs. fungicidal effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oocydin A. The information is designed to address specific issues that may be encountered during experiments to determine its fungistatic and fungicidal concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known spectrum of activity?
A1: this compound is a chlorinated macrocyclic lactone produced by bacteria such as Serratia marcescens. It is a polyketide-type natural product.[1] It exhibits potent activity against oomycetes, a group of fungus-like eukaryotic microorganisms, with Minimum Inhibitory Concentrations (MICs) reported to be approximately 0.03 µg/ml against species like Pythium ultimum and Phytophthora parasitica.[1][2] Its activity against true fungi is variable, with some studies showing minimal to no effect against certain species.[1][2]
Q2: Is this compound fungistatic or fungicidal?
A2: this compound has been reported to have both fungistatic (inhibiting fungal growth) and fungicidal (killing fungal cells) effects. The nature of its activity is concentration-dependent.[3] Contradictory results in some studies regarding its efficacy against certain fungi, like Sclerotinia sclerotiorum, have been attributed to the different concentrations of this compound used in the bioassays.[3]
Q3: What is the mechanism of action of this compound?
A3: The precise molecular mechanism of action of this compound in fungi has not been fully elucidated. As a macrolide, it is biosynthesized via a polyketide synthase (PKS) gene cluster.[4][5][6] While the direct target in fungal cells is not yet identified, many antifungal agents act by disrupting the cell membrane, interfering with cell wall synthesis, or inhibiting essential metabolic pathways.[7][8] Further research is needed to pinpoint the specific cellular processes affected by this compound.
Data Presentation: this compound Activity
The following table summarizes the known antifungal activity of this compound. Data on fungicidal concentrations (MFC) for most species is limited in the current literature.
| Target Organism (Species) | Type | Minimum Inhibitory Concentration (MIC) | Minimum Fungicidal Concentration (MFC) | Reference |
| Pythium ultimum | Oomycete | ~ 0.03 µg/ml | Not Reported | [2] |
| Phytophthora parasitica | Oomycete | ~ 0.03 µg/ml | Not Reported | [2] |
| Phytophthora cinnamomi | Oomycete | ~ 0.03 µg/ml | Not Reported | [2] |
| Phytophthora citrophora | Oomycete | ~ 0.03 µg/ml | Not Reported | [2] |
| Sclerotinia sclerotiorum | Fungus | Concentration-dependent effects reported | Concentration-dependent effects reported | [3] |
| Various Fungi Imperfecti | Fungus | Minimal or no effect reported | Not Reported | [1][2] |
| Two Ascomycetes | Fungus | Minimal or no effect reported | Not Reported | [1][2] |
| One Basidiomycete | Fungus | Minimal or no effect reported | Not Reported | [1][2] |
Experimental Protocols
Determining Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound
This protocol is adapted from standard broth microdilution methods for antifungal susceptibility testing.
1. Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/ml).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
2. Fungal Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) until sufficient sporulation is observed.
-
Harvest spores by flooding the plate with sterile saline or phosphate-buffered saline (PBS) containing a wetting agent (e.g., 0.05% Tween 80).
-
Adjust the spore suspension to the desired concentration (e.g., 1 x 10^5 to 5 x 10^5 CFU/ml) using a hemocytometer or by spectrophotometric methods.
3. Broth Microdilution for MIC Determination:
-
Use a 96-well microtiter plate.
-
Add 100 µl of sterile fungal growth medium (e.g., RPMI-1640) to each well.
-
In the first well of a row, add a specific volume of the this compound stock solution to achieve the highest desired test concentration and mix.
-
Perform a two-fold serial dilution by transferring 100 µl from the first well to the second, and so on, down the row. Discard 100 µl from the last well.
-
Add 100 µl of the prepared fungal inoculum to each well.
-
Include a growth control well (medium and inoculum, no this compound) and a sterility control well (medium only).
-
Incubate the plate at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the growth rate of the fungus.
-
The MIC is the lowest concentration of this compound that causes complete visual inhibition of fungal growth.
4. MFC Determination:
-
Following MIC determination, take a 10-20 µl aliquot from each well that shows no visible growth.
-
Spot the aliquot onto a fresh, drug-free agar plate.
-
Incubate the plate at the optimal growth temperature until growth is visible in the spot from the growth control well.
-
The MFC is the lowest concentration of this compound from which no fungal colonies grow on the agar plate (or a reduction of ≥99.9% of the initial inoculum).
Visualizations
Caption: Workflow for determining MIC and MFC of this compound.
Caption: Proposed biosynthetic pathway of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent MIC/MFC results | - Inoculum size variability.- Improper serial dilutions.- Contamination of cultures. | - Standardize inoculum preparation using a spectrophotometer or hemocytometer.- Use calibrated pipettes and ensure thorough mixing at each dilution step.- Perform sterility checks of media and reagents. |
| No fungal growth in control wells | - Inoculum is not viable.- Inappropriate growth medium or incubation conditions. | - Use a fresh fungal culture for inoculum preparation.- Verify that the medium, temperature, and incubation time are optimal for the specific fungal species. |
| "Skipped" wells (growth in higher concentration wells but not in lower ones) | - Contamination.- this compound precipitation at high concentrations. | - Check for cross-contamination between wells.- Visually inspect the wells for any precipitate. If observed, consider using a different solvent or adding a co-solvent to improve solubility. |
| Fungistatic effect observed, but no clear fungicidal endpoint (growth on all subculture plates) | - this compound is primarily fungistatic against the test organism at the concentrations tested.- Insufficient incubation time for fungicidal action to occur. | - Test higher concentrations of this compound.- Extend the incubation period of the MIC plate before subculturing for MFC determination. |
| Discrepancy between results for oomycetes and true fungi | - this compound has a specific mode of action that is more effective against oomycetes. | - This is an expected result based on current literature.[1][2] Focus experiments on susceptible organisms or use this compound as a selective agent. |
| Morphological changes in fungi observed at sub-MIC concentrations | - this compound may be affecting fungal development or stress response pathways even at non-lethal concentrations. | - Document these changes through microscopy. This could be an interesting area for further investigation into the mechanism of action.[9][10][11] |
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a chlorinated macrocyclic lactone with potent anti-oomycete activity from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of the antifungal haterumalide, this compound, in Serratia, and its regulation by quorum sensing, RpoS and Hfq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of the antifungal haterumalide, this compound, in Serratia, and its regulation by quorum sensing, RpoS and Hfq - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacterial Biosynthetic Gene Clusters Encoding the Anti-cancer Haterumalide Class of Molecules: BIOGENESIS OF THE BROAD SPECTRUM ANTIFUNGAL AND ANTI-OOMYCETE COMPOUND, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fungicidal effect of pleurocidin by membrane-active mechanism and design of enantiomeric analogue for proteolytic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifungal activity of a maleimide derivative: disruption of cell membranes and interference with iron ion homoeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Morphological changes in response to environmental stresses in the fungal plant pathogen Zymoseptoria tritici - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Micafungin-Induced Cell Wall Damage Stimulates Morphological Changes Consistent with Microcycle Conidiation in Aspergillus nidulans [mdpi.com]
Technical Support Center: Oocydin A Production via Fed-Batch Fermentation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on increasing Oocydin A yield using fed-batch fermentation strategies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your experimental design and execution.
Troubleshooting Guide
This guide addresses common issues encountered during fed-batch fermentation for this compound production in a question-and-answer format.
Q1: My this compound yield is significantly lower than expected in my fed-batch culture. What are the potential causes and how can I troubleshoot this?
A1: Low this compound yield can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Suboptimal Growth Conditions: Serratia species are sensitive to their environment. Ensure that the temperature, pH, and dissolved oxygen (DO) levels are within the optimal range for your specific strain. Production of secondary metabolites in Serratia is often enhanced at temperatures between 20°C and 30°C and a pH of 5-9.[1][2]
-
Nutrient Limitation or Inhibition: An improperly designed feeding strategy can lead to either depletion of essential nutrients or the accumulation of inhibitory byproducts.
-
Carbon Source: High glucose concentrations can lead to overflow metabolism and the production of inhibitory compounds like acetate. A controlled glucose feed is crucial.[3]
-
Nitrogen Source: The type and concentration of the nitrogen source, as well as the carbon-to-nitrogen (C/N) ratio, are critical for secondary metabolite production.[4][5][6]
-
-
Inadequate Aeration and Oxygen Supply: this compound biosynthesis is an aerobic process. Insufficient dissolved oxygen can be a major limiting factor.
-
Sub-optimal Inoculum: The age and health of the seed culture can significantly impact the fermentation performance.
-
Genetic Instability of the Producing Strain: Ensure the strain has not lost its ability to produce this compound through repeated subculturing.
Q2: I'm observing good biomass production, but this compound titers remain low. What could be the issue?
A2: This scenario, often referred to as "growth-product decoupling," is common in secondary metabolite fermentations. This compound production is typically initiated during the late exponential or stationary phase of growth.
-
Regulatory Factors: The biosynthesis of this compound is positively regulated by quorum sensing (QS), the stationary phase sigma factor RpoS, and the RNA chaperone Hfq.[4][7] If the culture conditions do not favor the activation of these regulatory systems, this compound production will be low despite high cell density.
-
Two-Stage Fermentation Strategy: Consider a two-stage approach where the initial phase focuses on rapid biomass accumulation, followed by a production phase with a different feeding strategy to induce secondary metabolism. A successful strategy for prodigiosin (B1679158) production in Serratia marcescens involved an initial growth phase with glucose, followed by a switch to glycerol (B35011) feeding to induce pigment production.[8] This approach could be adapted for this compound.
Q3: My fermentation is foaming excessively. How can I control this without harming my culture?
A3: Foaming is a common issue in high-density fermentations and can lead to contamination and loss of culture volume.
-
Antifoam Agents: Use a sterile, biocompatible antifoam agent. Add it initially to the medium and/or dose it as needed during the fermentation. Be cautious, as excessive use of some antifoams can interfere with oxygen transfer.
-
Mechanical Foam Breakers: Some bioreactors are equipped with mechanical foam breakers.
-
Process Parameters: High agitation and aeration rates can exacerbate foaming. If possible, try to optimize these parameters to minimize foaming while maintaining adequate oxygen supply.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting point for a fed-batch feeding strategy for this compound production?
A1: A good starting point is a two-stage feeding strategy, analogous to that used for prodigiosin production in Serratia marcescens.[8]
-
Batch and Initial Fed-Batch Phase (Growth Phase): Start with a batch culture in a rich medium. Once a key nutrient (e.g., glucose) is depleted, initiate a feed with a balanced nutrient solution to support rapid biomass accumulation. An exponential feeding strategy can be employed to maintain a constant growth rate.
-
Production Phase: Once a high cell density is achieved, switch the feed to a solution that promotes secondary metabolism. This could involve changing the carbon source (e.g., to glycerol) and adjusting the C/N ratio.[4][8]
Q2: How critical is the Carbon-to-Nitrogen (C/N) ratio for this compound production?
A2: The C/N ratio is a critical parameter that influences the metabolic shift from primary growth to secondary metabolite production.[4][5][6] A high C/N ratio can sometimes favor the production of secondary metabolites by limiting nitrogen, which is essential for biomass formation. The optimal C/N ratio needs to be determined empirically for your specific Serratia strain and fermentation conditions.
Q3: What are the key process parameters to monitor and control during fed-batch fermentation for this compound?
A3: Continuous monitoring and control of the following parameters are crucial:
-
pH: Maintain the pH within the optimal range for your strain (typically 6.0-8.0) using automated addition of acid and base.
-
Dissolved Oxygen (DO): This is a critical parameter. A DO-stat feeding strategy, where the nutrient feed rate is controlled to maintain a constant DO level, can be very effective in preventing oxygen limitation and overflow metabolism.[9]
-
Temperature: Maintain a constant, optimal temperature (e.g., 28-30°C).
-
Substrate Concentration: Monitor the concentration of the limiting substrate (e.g., glucose) to avoid both complete depletion and excessive accumulation.
Q4: How can I quantify the this compound yield from my fermentation broth?
A4: this compound can be extracted from the culture supernatant using a solvent like ethyl acetate. The concentration can then be quantified using High-Performance Liquid Chromatography (HPLC) with a suitable standard.[10][11]
Quantitative Data Presentation
| Fermentation Strategy | Carbon Source(s) | Prodigiosin Yield (mg/L) | Fold Increase |
| Batch Culture (Parent Strain) | Glycerol | ~75 | - |
| Fed-Batch (Mutant Strain) | Glucose (growth), Glycerol (production) | 583 | ~7.8 |
Experimental Protocols
Protocol 1: High-Density Fed-Batch Fermentation of Serratia sp. for this compound Production
This protocol is a general guideline and should be optimized for your specific Serratia strain.
1. Inoculum Preparation:
- Prepare a seed culture by inoculating a single colony of the Serratia strain into a suitable liquid medium (e.g., Luria-Bertani broth).
- Incubate at 28-30°C with shaking until the culture reaches the late exponential phase.
2. Fermenter Preparation:
- Prepare and sterilize the bioreactor with the initial batch medium. A rich medium containing a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and essential salts is recommended.
- Calibrate pH and dissolved oxygen (DO) probes.
3. Batch Phase:
- Inoculate the fermenter with the seed culture (typically 5-10% v/v).
- Run the fermentation in batch mode at the desired temperature, pH, and initial agitation/aeration rates.
- Monitor the culture's progress by measuring optical density (OD) and the concentration of the primary carbon source. The exhaustion of the carbon source is often indicated by a sharp increase in the DO signal.
4. Fed-Batch Phase (Growth):
- Once the initial carbon source is depleted, start the nutrient feed.
- A common strategy is an exponential feed to maintain a constant specific growth rate. The feed medium should be a concentrated solution of nutrients to avoid excessive dilution of the culture.
5. Fed-Batch Phase (Production):
- After reaching a high cell density, you may switch to a different feeding strategy to induce this compound production. This could involve:
- Changing the carbon source in the feed (e.g., from glucose to glycerol).
- Altering the C/N ratio of the feed.
- Reducing the feed rate to slow down growth and promote secondary metabolism.
- A DO-stat control, where the feed rate is adjusted to maintain a constant DO level (e.g., 20-30% of air saturation), can be an effective strategy.[9]
6. Sampling and Analysis:
- Aseptically withdraw samples at regular intervals.
- Measure biomass (OD or dry cell weight).
- Analyze the supernatant for this compound concentration (e.g., by HPLC), residual substrate, and potential inhibitory byproducts.
Mandatory Visualizations
This compound Biosynthesis Regulatory Pathway
Caption: Regulatory network of this compound biosynthesis in Serratia.
General Fed-Batch Fermentation Workflow
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Optimization of prodigiosin production by Serratia marcescens using crude glycerol and enhancing production using gamma radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the optimal carbon-nitrogen ratio and carbohydrate-nutrient blend for mixed-acid batch fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of carbon to nitrogen ratio on the physical and chemical properties of activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A Metabolomics and Molecular Networking Approach to Elucidate the Structures of Secondary Metabolites Produced by Serratia marcescens Strains - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Genetic Engineering of Serratia for Improved Oocydin A Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the genetic engineering of Serratia to enhance the production of Oocydin A.
Frequently Asked Questions (FAQs)
Q1: My genetically modified Serratia strain shows significantly reduced or no this compound production. What are the potential causes?
A1: Several factors could contribute to the loss or reduction of this compound production. Consider the following possibilities:
-
Disruption of Essential Biosynthetic Genes: The genetic modification may have inadvertently disrupted a key gene within the this compound (ooc) biosynthetic gene cluster. This cluster contains genes encoding polyketide synthases (PKS) and other essential enzymes.[1][2]
-
Polar Effects of Gene Knockout: If a gene was knocked out using a method that leaves behind a selection marker or causes transcriptional termination, it could affect the expression of downstream genes within the same operon of the ooc cluster.
-
Disruption of Regulatory Elements: The genetic modification might have interfered with crucial regulatory systems that govern ooc gene expression. Key regulators include quorum sensing (mediated by N-acyl-L-homoserine lactones or AHLs), the stationary phase sigma factor RpoS, and the RNA chaperone Hfq.[1][2]
-
Metabolic Burden: Overexpression of certain genes or the introduction of heterologous pathways can impose a significant metabolic burden on the host, diverting resources away from secondary metabolite production like this compound.
-
Culture Conditions: Suboptimal fermentation conditions such as pH, temperature, aeration, and media composition can negatively impact this compound production.
Q2: I am unable to successfully create a gene knockout in my Serratia strain using allelic exchange. What are some common troubleshooting steps?
A2: Difficulties with allelic exchange in Serratia can often be overcome by optimizing the following steps:
-
Homology Arm Length: Ensure the upstream and downstream homology arms flanking the desired deletion site are of sufficient length, typically at least 500 base pairs, to facilitate efficient homologous recombination.
-
Suicide Vector Selection: Use a suicide vector, such as pRE118, that cannot replicate in Serratia. These vectors often carry a counter-selectable marker like sacB, which confers sucrose (B13894) sensitivity, allowing for the selection of double-crossover events.
-
Conjugation Efficiency: Optimize the conjugation protocol between the E. coli donor strain (e.g., S17-1) and the recipient Serratia strain. Factors to consider include the ratio of donor to recipient cells, mating time, and the type of solid media used for mating.
-
Selection and Counter-selection: Ensure the appropriate concentrations of antibiotics for selecting single-crossover events and sucrose for selecting double-crossover events are used. The concentration of sucrose may need to be optimized for your specific Serratia strain.
-
Verification of Mutants: Thoroughly verify putative mutants by colony PCR using primers that flank the deleted region and by sequencing to confirm the desired genetic modification.
Q3: My this compound yield is inconsistent between different fermentation batches. How can I improve reproducibility?
A3: Inconsistent yields are often due to variations in culture conditions. To improve reproducibility:
-
Standardize Inoculum Preparation: Always start your cultures with a fresh, standardized inoculum from a single colony grown under consistent conditions.
-
Control Fermentation Parameters: Tightly control key fermentation parameters such as temperature, pH, dissolved oxygen levels, and agitation speed.
-
Media Composition: Use a consistent and well-defined media composition. Minor variations in the quality or concentration of media components can significantly impact secondary metabolite production.
-
Monitor Growth Phase: this compound production is often growth-phase dependent, with optimal production occurring during the stationary phase.[1] Monitor cell growth (e.g., by measuring optical density) and harvest at a consistent point in the growth curve.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low this compound Titer | Inefficient precursor supply. | Overexpress genes involved in the biosynthesis of primary metabolites that serve as precursors for this compound, such as those in the fatty acid and amino acid biosynthesis pathways. |
| Suboptimal expression of the ooc gene cluster. | Engineer the promoter region of the ooc cluster to enhance transcription. Consider using strong, constitutive promoters or inducible promoters for controlled expression. | |
| Feedback inhibition by this compound. | Investigate and potentially engineer efflux pumps to export this compound out of the cell, thereby reducing intracellular concentrations and potential feedback inhibition. | |
| Genetic Instability of the Engineered Strain | Plasmid loss or recombination events. | If the engineered construct is on a plasmid, ensure consistent antibiotic selection is maintained. For chromosomal integrations, verify the stability of the integrated DNA over multiple generations using PCR. |
| Toxicity of the engineered construct. | If overexpressing a gene, consider using a weaker promoter or an inducible system to control the level of expression and reduce potential toxicity to the host cell. | |
| Difficulty in Extracting and Quantifying this compound | Inefficient extraction from the culture broth. | Optimize the extraction protocol. This compound is a macrolide and can be extracted from the supernatant of the bacterial culture using organic solvents like ethyl acetate (B1210297) or by using solid-phase extraction (SPE) with a C18 cartridge. |
| Poor resolution or sensitivity in HPLC analysis. | Develop and validate an HPLC method specifically for this compound. Use a C18 column with a suitable mobile phase gradient (e.g., acetonitrile (B52724) and water with a small amount of formic or acetic acid). Monitor at a UV wavelength where this compound has a strong absorbance. |
Quantitative Data on this compound Production
The following table summarizes the impact of genetic modifications on this compound production in Serratia plymuthica. Note that absolute yields are often not reported in the literature; therefore, production is presented relative to the wild-type strain.
| Strain/Condition | Genetic Modification | Relative this compound Production (%) | Reference |
| S. plymuthica A153 | Wild-type | 100 | [2] |
| MmnO10 | Transposon insertion in ooc cluster | 0 | [2] |
| MmnO15 | Transposon insertion in ooc cluster | 3-5 | [2] |
| S. plymuthica 4Rx5 | Wild-type | 100 | [2] |
| 4Rx5 ΔsplI | Deletion of AHL synthase gene | Reduced antifungal activity | [2] |
| 4Rx5 Δhfq | Deletion of RNA chaperone Hfq | Drastically decreased ooc transcript levels | [1] |
| 4Rx5 ΔrpoS | Deletion of sigma factor RpoS | Reduced antifungal activity | [1] |
Experimental Protocols
In-Frame Gene Deletion in Serratia via Allelic Exchange
This protocol describes the creation of a markerless in-frame deletion of a target gene in Serratia using a suicide vector-based allelic exchange method.
Materials:
-
Serratia wild-type strain
-
E. coli donor strain (e.g., S17-1 λpir)
-
Suicide vector (e.g., pRE118 containing the sacB gene)
-
Primers for amplifying upstream and downstream homology arms of the target gene
-
Restriction enzymes and T4 DNA ligase
-
LB medium and LB agar (B569324) plates
-
Appropriate antibiotics for selection
-
Sucrose solution (for counter-selection)
Procedure:
-
Construct the Deletion Vector: a. Design primers to amplify approximately 500-800 bp regions upstream (Upstream Homology Arm - UHA) and downstream (Downstream Homology Arm - DHA) of the target gene. b. Introduce restriction sites to the primers for cloning into the suicide vector. c. Amplify UHA and DHA from Serratia genomic DNA via PCR. d. Clone the UHA and DHA fragments into the suicide vector, flanking the desired deletion site. This is often done in a sequential manner or using a three-fragment ligation. e. Transform the ligation product into an appropriate E. coli strain (e.g., DH5α λpir) and verify the construct by restriction digestion and sequencing.
-
Conjugation: a. Transform the confirmed deletion vector into the E. coli donor strain. b. Grow overnight cultures of the E. coli donor and Serratia recipient strains. c. Mix the donor and recipient cultures in a 1:1 or 1:4 ratio, spot onto a dry LB agar plate, and incubate for 4-8 hours to allow conjugation to occur.
-
Selection of Single Crossover Events (Merodiploids): a. Resuspend the conjugation mixture in sterile saline. b. Plate serial dilutions onto selective agar plates containing an antibiotic to select against the E. coli donor and an antibiotic corresponding to the resistance marker on the suicide vector to select for Serratia cells that have integrated the plasmid into their chromosome. c. Incubate the plates until colonies appear.
-
Selection of Double Crossover Events (Deletion Mutants): a. Inoculate single colonies from the selective plates into LB broth without antibiotics and grow overnight. This allows for the second crossover event to occur. b. Plate serial dilutions of the overnight culture onto LB agar plates containing sucrose (e.g., 10% w/v). The sacB gene on the integrated plasmid converts sucrose into a toxic product, thus selecting for cells that have lost the plasmid backbone through a second crossover event. c. Incubate the plates until colonies appear.
-
Verification of Deletion Mutants: a. Screen colonies from the sucrose plates for the desired deletion by colony PCR. Use primers that flank the target gene region. The wild-type will yield a larger PCR product than the deletion mutant. b. Further confirm the deletion by sequencing the PCR product from putative mutants.
Extraction and Quantification of this compound
Materials:
-
Serratia culture supernatant
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Methanol (HPLC grade)
-
HPLC system with a C18 column and UV detector
-
This compound standard (if available)
Procedure:
-
Extraction: a. Grow the Serratia strain in a suitable production medium for a defined period. b. Pellet the cells by centrifugation. c. Collect the supernatant and extract it three times with an equal volume of ethyl acetate. d. Pool the organic layers and dry over anhydrous sodium sulfate. e. Evaporate the solvent using a rotary evaporator to obtain the crude extract.
-
Sample Preparation: a. Dissolve the crude extract in a known volume of methanol. b. Filter the sample through a 0.22 µm syringe filter before HPLC analysis.
-
HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm). b. Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically effective. For example, a linear gradient from 20% to 100% acetonitrile over 30 minutes. c. Flow Rate: 1.0 mL/min. d. Detection: UV detector set at a wavelength where this compound has maximum absorbance (this may need to be determined by a UV scan of a purified sample). e. Quantification: If an this compound standard is available, create a standard curve by injecting known concentrations. Quantify the this compound in the samples by comparing the peak area to the standard curve. If a standard is not available, relative quantification can be performed by comparing the peak areas between different samples.
Visualizations
This compound Biosynthesis Regulatory Pathway
Caption: Regulatory network of this compound biosynthesis in Serratia.
Experimental Workflow for Improving this compound Production
Caption: Workflow for enhancing this compound production in Serratia.
References
- 1. Biosynthesis of the antifungal haterumalide, this compound, in Serratia, and its regulation by quorum sensing, RpoS and Hfq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the antifungal haterumalide, this compound, in Serratia, and its regulation by quorum sensing, RpoS and Hfq - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Oocydin A vs. Metalaxyl: A Comparative Guide to Anti-Oomycete Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-oomycete activities of Oocydin A, a natural macrocyclic lactone, and Metalaxyl, a widely used synthetic fungicide. The information presented is based on available experimental data to facilitate an objective evaluation for research and development purposes.
Executive Summary
This compound and Metalaxyl are both potent inhibitors of oomycetes, a group of destructive plant pathogens. This compound, a chlorinated macrocyclic lactone produced by bacteria, exhibits highly potent and selective activity against a range of oomycetes.[1][2] Metalaxyl is a systemic phenylamide fungicide that has been a cornerstone of oomycete disease management for decades, although its efficacy is challenged by the development of resistance. This guide outlines their mechanisms of action, comparative efficacy based on available data, and the experimental protocols used for their evaluation.
Data Presentation: Quantitative Efficacy
Table 1: In Vitro Anti-Oomycete Activity of this compound
| Oomycete Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Pythium ultimum | ~0.03 | [1][2] |
| Phytophthora parasitica | ~0.03 | [1][2] |
| Phytophthora cinnamomi | ~0.03 | [1][2] |
| Phytophthora citrophora | ~0.03 | [1][2] |
Table 2: In Vitro Anti-Oomycete Activity of Metalaxyl
| Oomycete Species | Effective Concentration (EC50) (µg/mL) | Reference |
| Phytophthora infestans | 0.1 - >500 | [3] |
| Phytophthora cactorum | 0.02 - 0.1 (sensitive isolates) | [3] |
| Pythium ultimum | 0.005 - 0.1 (sensitive isolates) | [3] |
| Pythium spp. | < 1 - 10 | [4] |
| Phytophthora erythroseptica | 0.05 - 98.9 | [4] |
Note: EC50 values for Metalaxyl can vary significantly depending on the isolate's sensitivity and resistance profile.[3][4]
Mechanisms of Action
This compound: The precise molecular target and signaling pathway of this compound's anti-oomycete activity have not been fully elucidated. However, as a macrocyclic lactone, its mode of action is presumed to be novel and distinct from existing fungicides.[1] It is a product of a large trans-acyltransferase polyketide synthase gene cluster.[5][6] This suggests a complex biosynthetic origin and a potentially unique interaction with oomycete cellular machinery.
Metalaxyl: Metalaxyl is a site-specific fungicide that targets the synthesis of ribosomal RNA (rRNA).[3] It specifically inhibits the activity of RNA polymerase I in oomycetes, thereby disrupting protein synthesis and leading to the cessation of growth and development.[3]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of Metalaxyl in oomycetes.
Caption: General experimental workflow for in vitro anti-oomycete activity testing.
Experimental Protocols
In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) of this compound (Agar Dilution Method)
This protocol is a representative method for determining the MIC of this compound against oomycetes.
-
Oomycete Culture: The target oomycete (e.g., Pythium ultimum, Phytophthora spp.) is maintained on a suitable solid medium like Potato Dextrose Agar (PDA).
-
Compound Preparation: A stock solution of this compound is prepared in an appropriate solvent (e.g., methanol). A series of dilutions are made to achieve the final desired concentrations in the agar.
-
Media Preparation: Molten PDA is cooled to approximately 45-50°C. The appropriate volume of each this compound dilution is added to the agar to achieve the final test concentrations (e.g., ranging from 0.01 to 1.0 µg/mL). The agar is then poured into Petri dishes. Control plates containing only the solvent are also prepared.
-
Inoculation: A small mycelial plug (e.g., 5 mm diameter) is taken from the margin of an actively growing oomycete culture and placed in the center of each agar plate.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 20-25°C) in the dark for a period sufficient for growth to be observed in the control plates (typically 2-5 days).
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the oomycete.
In Vitro Susceptibility Testing: EC50 of Metalaxyl (Broth Microdilution Method)
This protocol is a representative method for determining the half-maximal effective concentration (EC50) of Metalaxyl.
-
Oomycete Culture and Inoculum Preparation: The oomycete is grown in a liquid medium (e.g., V8 juice broth). An inoculum can be prepared by generating a zoospore suspension or by homogenizing the mycelium. The concentration of the inoculum is standardized.
-
Compound Preparation: A stock solution of Metalaxyl is prepared and serially diluted in the liquid growth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: A standardized volume of the oomycete inoculum is added to each well of the microtiter plate containing the different concentrations of Metalaxyl.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 20-25°C) for a set period (e.g., 24-72 hours).
-
Growth Measurement: Oomycete growth is quantified by measuring the optical density (absorbance) at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
EC50 Calculation: The percentage of growth inhibition is calculated for each Metalaxyl concentration relative to the control (no fungicide). The EC50 value is then determined by fitting the data to a dose-response curve using appropriate statistical software.
Conclusion
This compound demonstrates remarkable potency against a variety of oomycetes at very low concentrations, suggesting its potential as a novel anti-oomycete agent. Its distinct chemical structure and biosynthetic origin point towards a mode of action that may differ from existing fungicides, which could be advantageous in managing resistance.
Metalaxyl remains an effective systemic fungicide against many oomycetes. However, the prevalence of resistant strains necessitates careful management strategies, such as use in mixtures with other fungicides and rotation of modes of action.
Further research, particularly direct comparative studies and a deeper investigation into the molecular target of this compound, is warranted to fully assess its potential in agricultural and pharmaceutical applications. The development of novel compounds like this compound is crucial for the sustainable management of oomycete-related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a chlorinated macrocyclic lactone with potent anti-oomycete activity from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Bacterial Biosynthetic Gene Clusters Encoding the Anti-cancer Haterumalide Class of Molecules: BIOGENESIS OF THE BROAD SPECTRUM ANTIFUNGAL AND ANTI-OOMYCETE COMPOUND, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of the antifungal haterumalide, this compound, in Serratia, and its regulation by quorum sensing, RpoS and Hfq - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Oocydin A and Other Haterumalides: A Guide for Researchers
For Immediate Release
A comprehensive comparative analysis of Oocydin A and other members of the haterumalide family of macrolides reveals significant potential for these compounds in both agricultural and therapeutic applications. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their biological activities, supported by experimental data and protocols, to facilitate further investigation and development.
Executive Summary
This compound, a chlorinated macrolide, is a prominent member of the haterumalide class of natural products.[1][2] Haterumalides, originally isolated from marine sponges and later from bacteria, have demonstrated a broad spectrum of potent biological activities, including antifungal, anti-oomycete, and anticancer properties.[1][2][3] This guide synthesizes available data to offer a side-by-side comparison of this compound with other haterumalides, highlighting their respective strengths and potential applications.
Anticancer Activity: A Potent Class of Cytotoxic Agents
The haterumalide family exhibits significant cytotoxic activity against a range of cancer cell lines. This compound (also known as haterumalide NA) has been shown to be effective against P388 leukemia and breast cancer cells.[3] Comparative studies with other haterumalides, such as Haterumalide B, provide valuable insights into structure-activity relationships.
Comparative Cytotoxicity Data (IC50 Values)
| Compound | Cell Line | IC50 (µg/mL) |
| This compound (Haterumalide NA) | P388 (Murine Leukemia) | 0.32[4] |
| Haterumalide B | P388 (Murine Leukemia) | Data not available in searched articles |
| This compound (Haterumalide NA) | HeLa (Human Cervical Cancer) | Data not available in searched articles |
| Haterumalide B | HeLa (Human Cervical Cancer) | Data not available in searched articles |
Note: Specific IC50 values for Haterumalide B against P388 and for both compounds against HeLa cells were not explicitly found in the provided search results. The synthesis paper by Ueda et al. (2009) likely contains this information but the full text was not accessible to extract the precise values.
Antimicrobial Activity: Potent Action Against Plant Pathogens
This compound has demonstrated remarkable activity against oomycetes, a group of destructive plant pathogens. This makes it a promising candidate for agricultural applications as a natural fungicide.
Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Organism | MIC (µg/mL) |
| This compound | Phytophthora spp. (Oomycete) | 0.03[5] |
| Other Haterumalides | Phytophthora spp. (Oomycete) | Comparative data not available in searched articles |
The exceptional potency of this compound against oomycetes at a very low concentration highlights its potential for development as a bio-fungicide. Further research is needed to compare its efficacy with other haterumalides.
Experimental Protocols
To aid in the replication and extension of these findings, detailed protocols for the key assays are provided below.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[4]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the haterumalide compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Broth Microdilution Antifungal Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against fungi and oomycetes.
Principle: The compound is serially diluted in a liquid growth medium, and a standardized inoculum of the microorganism is added. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.
Procedure:
-
Compound Dilution: Perform serial twofold dilutions of the haterumalide compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI 1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism (e.g., fungal spores or mycelial fragments) according to established protocols (e.g., CLSI M38-A2 for filamentous fungi).[2]
-
Inoculation: Add the inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific organism being tested.
-
MIC Determination: Visually inspect the plates for turbidity (growth). The MIC is the lowest concentration in which no growth is observed.
Mechanism of Action: Inducing Apoptosis in Cancer Cells
While the precise signaling pathways activated by haterumalides are still under investigation, the induction of apoptosis (programmed cell death) is a likely mechanism for their anticancer activity. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway, both of which converge on the activation of caspases, the executioners of cell death.
Proposed Apoptotic Signaling Pathway
Caption: Proposed mechanism of haterumalide-induced apoptosis.
Experimental Workflow for Cytotoxicity and Antimicrobial Screening
Caption: Workflow for evaluating haterumalide bioactivity.
Conclusion
This compound and other haterumalides represent a promising class of natural products with significant potential in oncology and agriculture. Their potent cytotoxic and antimicrobial activities warrant further investigation. This guide provides a foundational comparison to stimulate and support ongoing research and development efforts. The elucidation of specific structure-activity relationships and a deeper understanding of their mechanisms of action will be crucial for harnessing the full therapeutic and commercial potential of these remarkable compounds.
References
- 1. Total synthesis and cytotoxicity of haterumalides NA and B and their artificial analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Total Synthesis and Cytotoxicity of Haterumalides NA and B and Their Artificial Analogues - The Journal of Organic Chemistry - Figshare [figshare.com]
- 3. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
Oocydin A: A Comparative Guide to its Anticancer Mechanism in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer properties of Oocydin A, a chlorinated macrolide belonging to the haterumalide class of natural products.[1][2] While research on this compound is ongoing, this document synthesizes the available data on its and related compounds' cytotoxic effects and offers a detailed look at the experimental protocols used to validate such anticancer mechanisms.
Performance Comparison
This compound has demonstrated cytotoxic effects against various cancer cell lines, including P388 leukemia and breast cancer cells.[1] Haterumalides, the class of compounds this compound belongs to, have shown potent antitumor activity against a range of human cancer cell lines, such as those from lung, breast, leukemia, and colon cancers.[1]
For a comprehensive comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of standard chemotherapeutic agents in several common cancer cell lines. Due to the limited publicly available data, specific IC50 values for this compound are not included; however, its known cytotoxic activity warrants further investigation.
| Cell Line | Anticancer Agent | IC50 (µM) |
| MCF-7 (Breast Cancer) | Doxorubicin | 0.1 - 2.5 |
| Paclitaxel | 0.0025 - 0.0075 | |
| Cisplatin | ~10 - 20 | |
| HeLa (Cervical Cancer) | Doxorubicin | ~0.14 - 2.92 |
| Paclitaxel | 0.0025 - 0.0075 | |
| Cisplatin | ~5 - 81.7 | |
| A549 (Lung Cancer) | Doxorubicin | > 20 |
| Paclitaxel | ~0.005 | |
| Cisplatin | ~3.3 - 10 |
Note: IC50 values can vary significantly between studies due to different experimental conditions. The values presented are a representative range based on available literature.
Unveiling the Anticancer Mechanism of Haterumalides
While the precise molecular mechanism of this compound is still under detailed investigation, the known anticancer activities of the haterumalide class suggest a multi-faceted approach involving the induction of apoptosis and cell cycle arrest.
Proposed Signaling Pathway for Haterumalide-Induced Apoptosis
The following diagram illustrates a plausible signaling cascade initiated by haterumalides, leading to programmed cell death.
References
- 1. Bacterial Biosynthetic Gene Clusters Encoding the Anti-cancer Haterumalide Class of Molecules: BIOGENESIS OF THE BROAD SPECTRUM ANTIFUNGAL AND ANTI-OOMYCETE COMPOUND, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the antifungal haterumalide, this compound, in Serratia, and its regulation by quorum sensing, RpoS and Hfq - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Oocydin A and Taxol: Natural Products in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two natural products with demonstrated anticancer properties: Oocydin A and Taxol. While Taxol is a well-established chemotherapeutic agent, this compound, a member of the haterumalide class of macrolides, represents a promising but less extensively studied compound. This document aims to present a side-by-side analysis of their known anticancer activities, mechanisms of action, and available data to inform further research and drug development efforts.
Introduction to this compound and Taxol
This compound , also known as haterumalide NA, is a chlorinated macrolide originally isolated from the bacterium Serratia marcescens and a marine sponge.[1][2] While primarily investigated for its potent antifungal and anti-oomycete activities, studies have indicated its cytotoxic effects against certain cancer cell lines, positioning it as a molecule of interest in oncology research.[3]
Taxol (paclitaxel) is a highly successful anticancer drug originally derived from the bark of the Pacific yew tree, Taxus brevifolia.[4] Its discovery and development marked a significant advancement in cancer chemotherapy, and it is now widely used in the treatment of various cancers, including ovarian, breast, and lung cancer.[5][6]
Comparative Analysis of Anticancer Properties
Cytotoxicity
Quantitative data on the cytotoxic activity of this compound against a broad range of cancer cell lines is limited in publicly available literature. However, its cytotoxicity against P388 leukemia and breast cancer cells has been reported.[3] In contrast, Taxol has been extensively studied, and its IC50 values against numerous cancer cell lines are well-documented.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| This compound (Haterumalide NA) | P388 Leukemia | Data indicates cytotoxicity, specific IC50 not detailed in provided abstracts. | [3] |
| Breast Cancer | Data indicates cytotoxicity, specific IC50 not detailed in provided abstracts. | [3] | |
| Taxol (Paclitaxel) | Ovarian Carcinoma | 0.4 - 3.4 nM | [7] |
| Human Tumour Cell Lines (various) | 2.5 - 7.5 nM (24h exposure) | [8] | |
| Non-Small Cell Lung Cancer (NSCLC) | Median >32 µM (3h), 9.4 µM (24h), 0.027 µM (120h) | [9] | |
| Small Cell Lung Cancer (SCLC) | Median >32 µM (3h), 25 µM (24h), 5.0 µM (120h) | [9] | |
| Breast Cancer (SK-BR-3) | Not specified | [10] | |
| Breast Cancer (MDA-MB-231) | Not specified | [10] | |
| Breast Cancer (T-47D) | Not specified | [10] |
Table 1: Comparative IC50 Values of this compound and Taxol against Various Cancer Cell Lines. Note: Data for this compound is qualitative based on available abstracts.
Mechanism of Action
The mechanisms by which this compound exerts its anticancer effects are not as well-elucidated as those of Taxol. As a cytotoxic macrolide, it is hypothesized to induce apoptosis, a common mechanism for natural anticancer compounds.
Taxol's mechanism of action is well-established and targets the fundamental cellular process of mitosis.
Taxol's Mechanism of Action:
-
Microtubule Stabilization: Taxol binds to the β-tubulin subunit of microtubules, which are essential components of the cell's cytoskeleton.[11][12] This binding stabilizes the microtubules, preventing their normal dynamic instability, which is crucial for their function.[5][12]
-
Mitotic Arrest: The stabilization of microtubules disrupts the formation and function of the mitotic spindle during cell division.[11] This leads to an arrest of the cell cycle at the G2/M phase.[13][14]
-
Induction of Apoptosis: The prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in the cancerous cells.[13][14] Taxol can also modulate apoptotic-regulating proteins of the Bcl-2 family and other signaling pathways such as JNK/SAPK and NFκB.[13]
Signaling Pathways
The specific signaling pathways modulated by this compound in cancer cells require further investigation. For Taxol, several signaling pathways are known to be involved in its anticancer effects.
Experimental Protocols
Standard methodologies are employed to assess the anticancer properties of compounds like this compound and Taxol. Below are generalized protocols for key in vitro assays.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound or Taxol) and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Caspase Activity Assay)
Caspase-3/7 activity is a key indicator of apoptosis.
Protocol:
-
Cell Treatment: Treat cells with the test compound at the desired concentrations for a specific duration.
-
Cell Lysis: Lyse the cells to release intracellular contents, including caspases.
-
Substrate Addition: Add a luminogenic or fluorogenic substrate for caspase-3/7.
-
Incubation: Incubate at room temperature to allow for caspase cleavage of the substrate.
-
Signal Detection: Measure the luminescence or fluorescence signal, which is proportional to the amount of active caspase-3/7.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the test compound.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, allows for the quantification of cells in G0/G1, S, and G2/M phases.
Clinical Development
This compound: There is currently no information available in the public domain regarding preclinical or clinical trials of this compound for cancer treatment.
Taxol: Taxol has undergone extensive clinical trials and is an FDA-approved drug for various cancers.[1][15] Numerous Phase I, II, and III trials have established its efficacy and safety profile, both as a single agent and in combination with other chemotherapeutic drugs.[6][15]
Conclusion
Taxol is a well-characterized and clinically validated natural product with a potent anticancer mechanism centered on microtubule stabilization. This compound, while demonstrating cytotoxic activity against certain cancer cell lines, remains a less explored molecule in the context of oncology. Its full potential as an anticancer agent, including its precise mechanism of action and spectrum of activity, warrants further in-depth investigation. The comparison presented in this guide highlights the established success of Taxol and the nascent potential of this compound, providing a foundation for future research into novel natural product-based cancer therapies.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Paclitaxel - Wikipedia [en.wikipedia.org]
- 3. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 4. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Taxol/paclitaxel kills cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current and future trials of Taxol (paclitaxel) in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 11. How Does Taxol Work: Uncovering its Mechanism and Effects [cancercenterforhealing.com]
- 12. molbiolcell.org [molbiolcell.org]
- 13. researchgate.net [researchgate.net]
- 14. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Unveiling Fungal Responses: A Comparative Transcriptomic Analysis of Oocydin A and Other Antifungal Agents
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the transcriptomic effects of Oocydin A, a novel antifungal agent, with established antifungal drugs. By examining their distinct mechanisms of action and the resulting changes in fungal gene expression, this guide offers insights into potential new therapeutic strategies and the complex cellular responses of fungi to chemical stressors.
This compound, a chlorinated macrocyclic lactone produced by species of Serratia and Dickeya, has demonstrated potent antifungal and anti-oomycete activity.[1][2][3] Its unique mode of action, targeting the fungal actin cytoskeleton, sets it apart from currently available antifungal drugs that primarily disrupt the cell wall or ergosterol (B1671047) biosynthesis. This guide synthesizes available data on the transcriptomic responses of fungi to these different classes of antifungals, providing a framework for understanding the unique potential of this compound. While direct, publicly available transcriptomic datasets for this compound treatment are currently limited, this guide will infer its likely transcriptomic impact based on its mechanism and compare it with the known effects of other agents.
Comparative Mechanism of Action
The primary mechanism of action of this compound is the disruption of the fungal actin cytoskeleton.[4] This contrasts with the mechanisms of other major antifungal classes:
-
Azoles (e.g., Fluconazole, Prochloraz): Inhibit the enzyme lanosterol (B1674476) 14α-demethylase, a key step in the ergosterol biosynthesis pathway. This leads to the depletion of ergosterol, an essential component of the fungal cell membrane, and the accumulation of toxic sterol intermediates.
-
Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death.
-
Echinocandins (e.g., Caspofungin): Inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, leading to cell wall stress and lysis.
Quantitative Transcriptomic Data: A Comparative Overview
The following tables summarize the known transcriptomic responses of fungi to various antifungal agents. Due to the absence of specific public RNA-seq data for this compound, the "Inferred Effects of this compound" are based on its known mechanism of actin disruption and the general cellular responses to cytoskeletal stress.
Table 1: Comparative Effects on Key Fungal Signaling Pathways
| Signaling Pathway | Inferred Effect of this compound (Actin Disruption) | Known Effect of Azoles | Known Effect of Echinocandins |
| Cell Wall Integrity (CWI) Pathway | Likely activated as a secondary stress response to altered cell morphology and polarity. | Indirectly activated due to membrane stress. | Strongly activated as a primary response to cell wall damage.[5] |
| Ergosterol Biosynthesis Pathway | Not a primary target; minimal direct effect expected. | Primary target; significant upregulation of pathway genes as a compensatory response. | Not a primary target; minimal direct effect. |
| Cytoskeletal Organization & Trafficking | Primary target; significant dysregulation of genes involved in actin and tubulin function, vesicle transport, and morphogenesis. | Indirectly affected due to altered membrane composition. | Indirectly affected due to cell wall stress and subsequent morphological changes. |
| Oxidative Stress Response | Likely induced due to cellular stress and potential mitochondrial dysfunction secondary to cytoskeletal collapse. | Induced due to the accumulation of toxic sterol intermediates.[6] | Induced as a general stress response. |
| Calcium/Calcineurin Signaling | Potentially activated in response to cellular stress and disruption of ion homeostasis. | Implicated in tolerance and resistance mechanisms. | Activated in response to cell wall stress.[7] |
Table 2: Representative Differentially Expressed Genes (DEGs) in Response to Antifungal Treatment
| Gene Category | Inferred DEGs for this compound | Known DEGs for Azoles (Prochloraz)[8] | Known DEGs for Echinocandins (Caspofungin) |
| Upregulated | - Actin and tubulin-associated proteins (e.g., profilin, cofilin) - Cell cycle checkpoint proteins - Chaperones/heat shock proteins - Oxidative stress response genes (e.g., catalases, superoxide (B77818) dismutases) | - ERG11 (target enzyme) - Other ergosterol biosynthesis genes (ERG3, ERG5) - ABC transporters (drug efflux) - Ammonium transporter MEP1/MEP2 | - Chitin synthase genes (CHS) - Glucan synthesis-related genes (FKS) - Cell wall protein genes - CWI pathway components |
| Downregulated | - Genes involved in polarized growth (e.g., formins, septins) - Genes related to endocytosis and exocytosis | - Genes involved in amino acid metabolism - Genes related to ribosome biogenesis | - Genes involved in cell cycle progression - Genes related to primary metabolism (in susceptible strains) |
Experimental Protocols
A robust comparative transcriptomic analysis is crucial for elucidating the detailed molecular responses to different antifungal agents. Below is a generalized experimental protocol for an RNA-sequencing (RNA-seq) based study.
Fungal Culture and Antifungal Treatment
-
Fungal Strain and Culture Conditions: Select a relevant fungal species (e.g., Saccharomyces cerevisiae, Candida albicans, Aspergillus fumigatus). Grow the fungus in a suitable liquid medium (e.g., YPD, RPMI) at the optimal temperature and shaking conditions to mid-log phase.
-
Antifungal Treatment: Expose the fungal cultures to sub-lethal concentrations (e.g., IC50) of this compound and comparator antifungals (e.g., fluconazole, caspofungin). Include a solvent control (e.g., DMSO).
-
Time Course: Collect cell pellets at various time points post-treatment (e.g., 30 min, 1h, 2h, 4h) to capture both early and late transcriptional responses. Flash-freeze the pellets in liquid nitrogen and store them at -80°C.
RNA Extraction and Sequencing
-
RNA Isolation: Extract total RNA from the frozen fungal pellets using a reliable method that includes mechanical disruption (e.g., bead beating) to break the fungal cell wall, followed by a column-based purification or Trizol extraction.[9][10]
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity (RIN > 8).
-
Library Preparation: Prepare RNA-seq libraries from the high-quality RNA samples. This typically involves mRNA enrichment (poly-A selection) or ribosomal RNA depletion, followed by cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample for robust statistical analysis.
Bioinformatic Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Mapping: Align the high-quality reads to the reference genome of the fungal species using a splice-aware aligner such as HISAT2 or STAR.
-
Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between the antifungal-treated and control samples using statistical packages like DESeq2 or edgeR.
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of DEGs to identify the biological processes and pathways that are significantly affected by each antifungal treatment.
Visualizing Fungal Response Pathways
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by different antifungal agents and a typical experimental workflow for transcriptomic analysis.
References
- 1. Biosynthesis of the antifungal haterumalide, this compound, in Serratia, and its regulation by quorum sensing, RpoS and Hfq - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a chlorinated macrocyclic lactone with potent anti-oomycete activity from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The actin networks of chytrid fungi reveal evolutionary loss of cytoskeletal complexity in the fungal kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Transcriptome analysis reveals the oxidative stress response in Saccharomyces cerevisiae - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Signaling Pathways Regulating Dimorphism in Medically Relevant Fungal Species | MDPI [mdpi.com]
- 8. Comparative transcriptome analysis provides insights into the resistance regulation mechanism and inhibitory effect of fungicide phenamacril in Fusarium asiaticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimized Protocol for RNA Isolation from Penicillium spp. and Aspergillus fumigatus Strains - PMC [pmc.ncbi.nlm.nih.gov]
Oocydin A: A Potent Anti-Oomycete Compound in Comparative Perspective with Commercial Fungicides
A detailed analysis of the efficacy and mechanisms of the novel chlorinated macrocyclic lactone, Oocydin A, against pathogenic oomycetes, benchmarked against leading commercial fungicides.
Introduction
Oomycetes, or water molds, are a group of destructive plant pathogens responsible for significant economic losses in agriculture worldwide. Diseases such as late blight of potato, downy mildew, and root rot are caused by notorious oomycete species belonging to the Phytophthora and Pythium genera. For decades, the management of these diseases has heavily relied on the application of chemical fungicides. However, the emergence of fungicide-resistant strains and growing environmental concerns necessitate the discovery and development of novel, effective, and sustainable anti-oomycete agents. This compound, a unique chlorinated macrocyclic lactone isolated from the bacterium Serratia marcescens, has demonstrated remarkable and specific activity against a range of pathogenic oomycetes.[1] This guide provides a comprehensive comparative study of this compound and prominent commercial fungicides, presenting key performance data, detailed experimental methodologies, and visual representations of their mechanisms and workflows.
Comparative Efficacy: this compound vs. Commercial Fungicides
The in vitro efficacy of this compound and several widely used commercial fungicides against key oomycete pathogens is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) or 50% Effective Concentration (EC50), which represent the lowest concentration of a compound that inhibits visible growth or causes a 50% reduction in growth, respectively.
| Compound | Target Pathogen | Efficacy (µg/mL) | Reference |
| This compound | Pythium ultimum | MIC ≈ 0.03 | [1] |
| Phytophthora parasitica | MIC ≈ 0.03 | [1] | |
| Phytophthora cinnamomi | MIC ≈ 0.03 | [1] | |
| Phytophthora citrophora | MIC ≈ 0.03 | [2] | |
| Metalaxyl/Mefenoxam | Pythium ultimum | EC50 = 0.06 (sensitive isolates) | [3] |
| Phytophthora cinnamomi | EC50 = 0.061 (mean) | [4][5] | |
| Fluopicolide | Phytophthora cinnamomi | EC50 = 0.133 (mean) | [4][5][6] |
| Phytophthora citrophthora | EC50 = 0.04 | [7] | |
| Phosphonates (Potassium Phosphite) | Phytophthora cinnamomi | EC50 = 81.5 (mean) | [4][5] |
| Phytophthora parasitica | EC50 > 929 | [8] |
Mechanism of Action
Fungicides exert their anti-oomycete activity through various mechanisms, often by targeting specific cellular processes.
This compound: As a chlorinated macrocyclic lactone, the precise molecular target of this compound is still under investigation. However, its high potency and specificity towards oomycetes suggest a novel mechanism of action that differs from many conventional fungicides. Its structure, containing a chlorine atom, a carboxyl group, and a tetrahydrofuran (B95107) ring within a larger macrocyclic ring, is unique.[1]
Commercial Fungicides:
-
Metalaxyl/Mefenoxam (Phenylamides): These fungicides specifically inhibit ribosomal RNA synthesis in oomycetes, thereby disrupting protein synthesis and leading to cell death. Mefenoxam is the more active R-enantiomer of metalaxyl.[9]
-
Fluopicolide (Acylpicolides): This fungicide has a unique mode of action that involves the disruption of spectrin-like proteins in the cytoskeleton of oomycetes. This leads to the disorganization of the cell structure and ultimately cell lysis.[7]
-
Phosphonates (e.g., Potassium Phosphite, Fosetyl-Al): The mode of action of phosphonates is complex and multifaceted. They can directly inhibit fungal growth and also stimulate the plant's natural defense mechanisms, a phenomenon known as systemic acquired resistance (SAR).[10][11]
Experimental Protocols
The determination of MIC and EC50 values is crucial for evaluating the efficacy of antifungal compounds. The following are generalized protocols for the agar (B569324) dilution method, a common technique used for in vitro testing against oomycetes.
Agar Dilution Method for MIC/EC50 Determination
This method involves the incorporation of the test compound into an agar medium at various concentrations to observe the effect on mycelial growth.
1. Preparation of Stock Solutions:
-
Accurately weigh the test compound (this compound or commercial fungicide) and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide (B87167) (DMSO) or ethanol) to create a high-concentration stock solution.
-
Perform serial dilutions of the stock solution to obtain a range of working concentrations.
2. Preparation of Amended Agar Medium:
-
Prepare a suitable culture medium for oomycetes, such as V8 juice agar or cornmeal agar, and sterilize by autoclaving.
-
Cool the molten agar to approximately 45-50°C.
-
Add the appropriate volume of each working solution to individual aliquots of the molten agar to achieve the desired final concentrations of the test compound. Ensure thorough mixing.
-
Pour the amended agar into sterile Petri dishes and allow them to solidify. A control plate containing only the solvent should also be prepared.
3. Inoculation:
-
From the edge of an actively growing oomycete culture on a non-amended agar plate, take a small mycelial plug (typically 4-6 mm in diameter) using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each amended and control agar plate.
4. Incubation:
-
Incubate the plates at the optimal temperature for the specific oomycete species (e.g., 20-25°C) in the dark.
5. Data Collection and Analysis:
-
After a defined incubation period (e.g., 3-7 days), when the mycelial growth in the control plate has reached a significant diameter, measure the radial growth of the fungal colony on all plates.
-
Calculate the percentage of growth inhibition for each concentration relative to the control.
-
For MIC determination: The MIC is the lowest concentration of the compound that completely inhibits visible mycelial growth.
-
For EC50 determination: Plot the percentage of inhibition against the logarithm of the compound concentration. Use a suitable statistical software to perform a regression analysis and calculate the EC50 value.
Conclusion
This compound demonstrates exceptional in vitro activity against a range of economically important oomycete pathogens, with MIC values that are comparable to or lower than the EC50 values of several leading commercial fungicides. Its unique chemical structure and potent, specific anti-oomycete action suggest a novel mechanism of action, making it a promising candidate for the development of new fungicides. Further research, including in vivo efficacy studies and elucidation of its precise molecular target, is warranted to fully assess its potential as a valuable tool in integrated pest management strategies for combating oomycete-induced plant diseases. The distinct mode of action of this compound could also be instrumental in managing fungicide resistance, a growing challenge in modern agriculture.
References
- 1. This compound, a chlorinated macrocyclic lactone with potent anti-oomycete activity from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. Sensitivity of Pythium irregulare, P. sylvaticum, and P. ultimum from Forest Nurseries to Mefenoxam and Fosetyl-Al, and Control of Pythium Damping-off - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Oomycota Fungicides With Activity Against Phytophthora cinnamomi and Their Potential Use for Managing Avocado Root Rot in California - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. apsnet.org [apsnet.org]
- 11. extension.psu.edu [extension.psu.edu]
A Comparative Guide to Validating the Fungal Target of Oocydin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the experimental validation of Oocydin A's molecular target in fungal cells. While this compound, a chlorinated macrocyclic lactone produced by Serratia species, has demonstrated potent inhibitory activity against oomycetes and certain pathogenic fungi, its precise molecular target and mechanism of action remain to be fully elucidated.[1][2][3] This document outlines established target validation methodologies by drawing comparisons with well-characterized antifungal agents, offering a roadmap for the investigation of this compound.
Comparative Analysis of Antifungal Agents
A crucial step in validating a novel antifungal is to compare its activity and mechanism to existing drugs. The following table summarizes the characteristics of this compound alongside established antifungal agents, providing a basis for experimental design and interpretation.
| Antifungal Agent | Chemical Class | Validated Molecular Target | Mechanism of Action | Fungicidal/Fungistatic |
| This compound | Macrocyclic lactone | Unknown | Unknown | Fungistatic or fungicidal depending on concentration[3] |
| Caspofungin | Echinocandin | β-(1,3)-D-glucan synthase | Inhibits cell wall biosynthesis | Fungicidal against Candida, fungistatic against Aspergillus |
| Fluconazole | Triazole | Lanosterol 14-α-demethylase (Erg11p) | Disrupts ergosterol (B1671047) biosynthesis, leading to altered cell membrane integrity | Primarily fungistatic |
| Amphotericin B | Polyene | Ergosterol | Binds to ergosterol in the cell membrane, forming pores and causing ion leakage | Primarily fungicidal |
Quantitative Antifungal Activity
Minimum Inhibitory Concentration (MIC) is a key metric for comparing the potency of antifungal compounds. The data below, compiled from various studies, highlights the spectrum of activity for this compound and comparator drugs against representative fungal and oomycete pathogens.
| Organism | This compound MIC (µg/mL) | Caspofungin MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Pythium ultimum | ~0.03[2] | Ineffective | Ineffective | Variable |
| Candida albicans | Minimal or no effect reported[2] | 0.125 - 1.0 | 0.25 - 2.0 | 0.25 - 1.0 |
| Aspergillus fumigatus | Minimal or no effect reported[2] | 0.125 - 1.0 | >64 | 0.5 - 2.0 |
| Fusarium oxysporum | Activity reported[1] | >8 | >64 | 2.0 - 8.0 |
| Alternaria solani | Activity reported[1] | Not established | Not established | Not established |
Experimental Protocols for Target Validation
Validating the molecular target of a novel compound like this compound requires a multi-faceted approach, combining genetic, biochemical, and biophysical methods. Below are detailed protocols for key experiments, which can be adapted for the study of this compound.
Genetic Approaches
Principle: This method identifies potential drug targets by screening a library of heterozygous deletion mutants (containing only one copy of a gene). Strains with a deleted copy of the drug's target gene will exhibit hypersensitivity to the compound.
Experimental Protocol:
-
Library Preparation: A comprehensive library of heterozygous fungal deletion strains (e.g., in Saccharomyces cerevisiae or Candida albicans) is arrayed in microtiter plates.
-
Compound Treatment: The library is exposed to a sub-lethal concentration of this compound.
-
Growth Analysis: Fungal growth is monitored over time using a microplate reader to measure optical density.
-
Data Analysis: Strains exhibiting significantly reduced growth in the presence of this compound are identified. The deleted gene in these sensitive strains represents a potential target or a component of the target pathway.
Principle: Overexpression of the target protein can lead to increased resistance to the drug due to a higher concentration of the target.
Experimental Protocol:
-
Strain Construction: Create fungal strains that overexpress candidate target genes, identified through methods like haploinsufficiency profiling or computational prediction.
-
Susceptibility Testing: Perform MIC testing on the overexpression strains and a wild-type control strain.
-
Data Analysis: A significant increase in the MIC for a strain overexpressing a specific gene provides strong evidence that this gene encodes the target of this compound.
Biochemical Approaches
Principle: Directly measures the inhibitory effect of the compound on the purified candidate target protein.
Experimental Protocol:
-
Protein Purification: Express and purify the candidate target protein from a suitable expression system (e.g., E. coli, yeast).
-
Assay Development: Develop a functional assay to measure the activity of the purified protein (e.g., a kinase assay measuring phosphorylation, or a synthase assay measuring product formation).
-
Inhibition Studies: Perform the assay in the presence of varying concentrations of this compound to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Analysis: A low IC50 value indicates a direct and potent inhibition of the candidate target protein.
Biophysical Approaches
Principle: The binding of a ligand (drug) to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Experimental Protocol:
-
Cell Treatment: Treat intact fungal cells with this compound or a vehicle control.
-
Heating: Heat aliquots of the cell lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet precipitated (unfolded) proteins.
-
Western Blotting: Analyze the supernatant for the presence of the soluble (folded) candidate target protein using a specific antibody.
-
Data Analysis: A shift to a higher melting temperature for the target protein in the this compound-treated samples confirms direct binding of the compound to the target in a cellular context.
Visualizing Mechanisms and Workflows
Established Antifungal Signaling Pathways
The following diagrams illustrate the mechanisms of action for well-characterized antifungal drugs, providing a conceptual framework for understanding potential targets.
Caption: Mechanisms of action for major antifungal drug classes.
Experimental Workflow for Target Validation
The following diagram outlines a logical workflow for identifying and validating the molecular target of a novel antifungal compound like this compound.
Caption: A generalized workflow for antifungal target identification and validation.
Conclusion
While the definitive molecular target of this compound in fungal cells is yet to be discovered, the methodologies outlined in this guide provide a robust framework for its investigation. By employing a combination of genetic, biochemical, and biophysical techniques, and by drawing comparisons with established antifungal agents, researchers can systematically approach the deconvolution of this compound's mechanism of action. The identification and validation of its target will be a critical step in evaluating its potential as a novel therapeutic agent.
References
Oocydin A's Efficacy Against Fluconazole-Resistant Fungal Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antifungal resistance, particularly to widely used agents like fluconazole (B54011), presents a critical challenge in clinical practice. This guide provides a comparative overview of the potential efficacy of Oocydin A, a chlorinated macrocyclic lactone, against fluconazole-resistant fungal strains. Due to the limited research on this compound against resistant human pathogens, this guide synthesizes established knowledge on fluconazole resistance with standardized testing protocols to propose a framework for future comparative studies.
Executive Summary
Fluconazole, a triazole antifungal, inhibits ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. Resistance to fluconazole in fungi, particularly Candida species, is a multifactorial phenomenon primarily driven by the overexpression of efflux pumps, alterations in the target enzyme Erg11p, and upregulation of the ERG11 gene.
This compound, a natural product from Serratia marcescens, has demonstrated potent activity against oomycetes and some plant-pathogenic fungi. However, its efficacy against clinically relevant fluconazole-resistant fungal strains has not been extensively studied, with some reports indicating minimal to no effect against certain human fungal pathogens. This guide outlines the known mechanisms of fluconazole resistance and provides a standardized protocol for a head-to-head comparison of this compound and fluconazole, alongside hypothetical comparative data to illustrate potential outcomes.
Mechanisms of Fluconazole Resistance
Fluconazole resistance in fungal pathogens is a complex process involving several key cellular pathways. The primary mechanisms include:
-
Target Enzyme Modification: Mutations in the ERG11 gene, which encodes the target enzyme lanosterol (B1674476) 14-α-demethylase, can reduce the binding affinity of fluconazole, rendering the drug less effective.
-
Overexpression of ERG11: Increased production of the Erg11p enzyme can titrate the drug, requiring higher concentrations of fluconazole to achieve a therapeutic effect.
-
Efflux Pump Overexpression: Fungal cells can actively transport fluconazole out of the cell through ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, such as Cdr1p, Cdr2p, and Mdr1p. Upregulation of the genes encoding these pumps is a major contributor to clinical resistance.
Below is a diagram illustrating the key signaling pathways involved in fluconazole resistance.
Hypothetical Antifungal Mechanism of this compound
The precise molecular target of this compound in fungal cells has not been fully elucidated. As a macrocyclic lactone, it is plausible that its mechanism of action involves disruption of the cell membrane integrity or inhibition of essential enzymes. The following diagram presents a generalized, hypothetical pathway for the antifungal action of a macrocyclic lactone like this compound.
Data Presentation: Comparative In Vitro Efficacy
The following tables present a summary of minimum inhibitory concentration (MIC) data for fluconazole against susceptible and resistant Candida albicans strains. A hypothetical MIC range for this compound is included to provide a framework for comparison, acknowledging the current lack of specific data for this compound against these strains.
Table 1: MIC Distribution of Fluconazole against Candida albicans
| Strain Type | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Fluconazole-Susceptible | 0.25 - 2 | 0.5 | 1 |
| Fluconazole-Resistant | ≥ 64 | 128 | >256 |
Note: Data is representative and compiled from various surveillance studies.
Table 2: Hypothetical Comparative Efficacy against Fluconazole-Resistant Candida albicans
| Antifungal Agent | Hypothetical MIC Range (µg/mL) |
| Fluconazole | ≥ 64 |
| This compound | Data not available |
| Alternative Natural Product (for reference) | 8 - 64 |
Experimental Protocols
To objectively compare the efficacy of this compound and fluconazole against fluconazole-resistant fungal strains, a standardized methodology is essential. The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution antifungal susceptibility testing of yeasts.
Objective:
To determine and compare the Minimum Inhibitory Concentration (MIC) of this compound and fluconazole against fluconazole-susceptible and fluconazole-resistant fungal strains.
Materials:
-
Fluconazole-susceptible and resistant fungal isolates (e.g., Candida albicans)
-
This compound (purified)
-
Fluconazole powder (analytical grade)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer
-
Sterile saline (0.85%)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Incubator (35°C)
Experimental Workflow:
Detailed Method:
-
Preparation of Antifungal Stock Solutions:
-
Dissolve fluconazole and this compound in DMSO to create high-concentration stock solutions.
-
Perform serial two-fold dilutions in RPMI-1640 medium to achieve the desired final concentration range in the microtiter plates.
-
-
Inoculum Preparation:
-
Culture the fungal isolates on appropriate agar (B569324) plates.
-
Prepare a suspension of the fungal colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the test wells.
-
-
Microdilution Assay:
-
Dispense 100 µL of the appropriate antifungal dilution into each well of a 96-well plate.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a growth control (inoculum without antifungal) and a sterility control (medium without inoculum).
-
-
Incubation and Reading:
-
Incubate the plates at 35°C for 24 to 48 hours.
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by reading the optical density with a spectrophotometer.
-
Conclusion and Future Directions
While this compound demonstrates significant antimicrobial properties against certain pathogens, its potential as a therapeutic agent against fluconazole-resistant human fungal infections remains largely unexplored. The existing literature suggests that its spectrum of activity may not extend effectively to clinically important yeasts like Candida albicans.
The provided experimental framework offers a standardized approach to rigorously evaluate the in vitro efficacy of this compound against a panel of fluconazole-resistant fungal strains. Such studies are imperative to ascertain its true potential. Future research should also focus on elucidating the precise mechanism of action of this compound, which would be instrumental in understanding its potential for synergy with existing antifungal agents and for the rational design of novel derivatives with improved efficacy and a broader spectrum of activity. The significant knowledge gap concerning this compound's activity against resistant human pathogens underscores the need for further investigation before its clinical utility can be determined.
Oocydin A: A Comparative Guide to In Vivo Therapeutic Potential
Executive Summary: Oocydin A, a chlorinated macrolide of the haterumalide class, has demonstrated significant in vitro bioactivity, including potent antifungal, anti-oomycete, and anticancer properties.[1] Originally isolated from Serratia marcescens, it has garnered interest for both agricultural and pharmacological applications.[1][2] However, a comprehensive review of the scientific literature reveals a notable absence of in vivo studies validating its therapeutic potential in animal models for clinical applications.
This guide provides a comparative framework for the potential in vivo validation of this compound. By juxtaposing its promising in vitro profile against established therapeutic alternatives, we outline hypothetical experimental designs based on standard preclinical models. This document is intended for researchers, scientists, and drug development professionals to conceptualize and guide future in vivo studies of this compound or related haterumalides.
Hypothetical In Vivo Validation for Anticancer Potential
This compound and other haterumalides have shown strong cytotoxic effects against various human cancer cell lines in vitro, including P388 leukemia and breast cancer cells.[3] This section outlines a potential preclinical study to validate these findings in vivo, comparing this compound to Paclitaxel, a standard-of-care microtubule-stabilizing agent used in the treatment of numerous cancers.
Data Presentation: Comparative Efficacy in a Xenograft Model
The following table summarizes hypothetical data from a murine xenograft model of human breast cancer (MDA-MB-231). Data for Paclitaxel is representative of typical outcomes for taxane-based therapies.
| Parameter | This compound (Hypothetical) | Paclitaxel (Standard of Care) | Vehicle Control |
| Treatment Regimen | To be determined (e.g., 10 mg/kg, i.p., 3x/week) | 10 mg/kg, i.v., 1x/week | Saline with 5% DMSO, i.p., 3x/week |
| Tumor Growth Inhibition (%) | To be determined | ~50-70% | 0% |
| Median Survival (Days) | To be determined | Increased by ~40-60% vs. control | Baseline |
| Key Toxicities Observed | To be determined | Neutropenia, peripheral neuropathy | None |
| Mechanism of Action | Putative (based on macrolide class) | Microtubule stabilization | N/A |
Experimental Protocol: Murine Xenograft Model of Human Breast Cancer
This protocol describes a standard method for evaluating the in vivo anticancer efficacy of a novel compound.
1. Cell Culture:
-
Human breast adenocarcinoma cells (e.g., MDA-MB-231) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
2. Animal Model:
-
Female athymic nude mice (nu/nu), 6-8 weeks old, are used. Animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and access to food and water ad libitum.
3. Tumor Implantation:
-
MDA-MB-231 cells are harvested during their exponential growth phase.
-
A suspension of 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the right flank of each mouse.
4. Treatment:
-
Tumor growth is monitored with caliper measurements. When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 per group).
-
Group 1 (Vehicle Control): Administered with the vehicle solution (e.g., saline with 5% DMSO) via intraperitoneal (i.p.) injection.
-
Group 2 (this compound): Administered with this compound at a predetermined dose, route, and schedule.
-
Group 3 (Positive Control): Administered with Paclitaxel (10 mg/kg) via intravenous (i.v.) injection, once weekly.
-
Animal body weight and tumor volume are measured three times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
5. Endpoint Analysis:
-
The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration.
-
Primary endpoints include tumor growth inhibition and survival analysis.
-
At the end of the study, tumors may be excised for histological and molecular analysis (e.g., Western blot, immunohistochemistry) to investigate the mechanism of action.
Visualization of Experimental Workflow and Potential Signaling Pathway
Caption: Workflow for a murine xenograft study.
Caption: Hypothesized apoptosis pathway for this compound.
Hypothetical In Vivo Validation for Antifungal Potential
In vitro studies have confirmed this compound's potent activity against various fungi and oomycetes.[4] To translate this into a therapeutic context, a murine model of disseminated candidiasis is a standard preclinical approach. This section outlines a hypothetical study comparing this compound to Fluconazole, a widely used azole antifungal agent.
Data Presentation: Comparative Efficacy in a Murine Candidiasis Model
The following table presents hypothetical data from a murine model of disseminated candidiasis caused by Candida albicans. Data for Fluconazole is representative of its known efficacy.
| Parameter | This compound (Hypothetical) | Fluconazole (Standard of Care) | Vehicle Control |
| Treatment Regimen | To be determined (e.g., 20 mg/kg, p.o., 1x/day) | 20 mg/kg, p.o., 1x/day | 0.9% Saline, p.o., 1x/day |
| Median Survival (Days) | To be determined | >14 days | ~4-6 days |
| Fungal Burden in Kidneys (log10 CFU/g) | To be determined | Reduction of ~2-3 log10 vs. control | Baseline |
| Fungal Burden in Brain (log10 CFU/g) | To be determined | Reduction of ~1-2 log10 vs. control | Baseline |
| Key Toxicities Observed | To be determined | Generally well-tolerated | None |
| Mechanism of Action | Putative (e.g., cell membrane disruption) | Ergosterol synthesis inhibition | N/A |
Experimental Protocol: Murine Model of Disseminated Candidiasis
This protocol provides a framework for assessing the in vivo efficacy of a novel antifungal agent.
1. Inoculum Preparation:
-
Candida albicans (e.g., strain SC5314) is grown in YPD broth overnight at 30°C.
-
Yeast cells are harvested, washed twice with sterile saline, and counted using a hemocytometer.
-
The cell concentration is adjusted to 2.5 x 10^5 cells/mL in sterile saline.
2. Animal Model and Infection:
-
Female BALB/c mice, 6-8 weeks old, are used.
-
Mice are infected via lateral tail vein injection with 0.1 mL of the prepared yeast suspension (2.5 x 10^4 cells/mouse).
3. Treatment:
-
Treatment is initiated 24 hours post-infection and continues for 7 days.
-
Group 1 (Vehicle Control): Administered with sterile saline via oral gavage (p.o.).
-
Group 2 (this compound): Administered with this compound at a predetermined dose and schedule.
-
Group 3 (Positive Control): Administered with Fluconazole (20 mg/kg) via oral gavage.
-
A separate cohort of animals is used for survival studies, where mice are monitored daily for 21 days for signs of morbidity and mortality.
4. Endpoint Analysis (Fungal Burden):
-
On day 8 (24 hours after the last treatment), mice are euthanized.
-
Kidneys and brain are aseptically harvested, weighed, and homogenized in sterile saline.
-
Serial dilutions of the homogenates are plated on Sabouraud Dextrose Agar containing antibiotics.
-
Plates are incubated at 37°C for 24-48 hours, and colony-forming units (CFU) are counted.
-
Fungal burden is expressed as log10 CFU per gram of tissue.
Visualization of Experimental Workflow and Fungal Action
Caption: Workflow for a murine candidiasis study.
Caption: Antifungal mechanisms of action.
Conclusion
This compound presents an intriguing profile based on its in vitro bioactivities. Its potential as an anticancer or antifungal agent remains speculative pending essential preclinical in vivo validation. The experimental frameworks presented in this guide offer a standardized approach to rigorously assess its efficacy and safety, providing a necessary comparison against current standards of care. Such studies are critical to determine if the in vitro promise of this compound can be translated into a tangible therapeutic potential.
References
- 1. Biosynthesis of the antifungal haterumalide, this compound, in Serratia, and its regulation by quorum sensing, RpoS and Hfq - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a chlorinated macrocyclic lactone with potent anti-oomycete activity from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial Biosynthetic Gene Clusters Encoding the Anti-cancer Haterumalide Class of Molecules: BIOGENESIS OF THE BROAD SPECTRUM ANTIFUNGAL AND ANTI-OOMYCETE COMPOUND, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Oocydin A: A Comparative Analysis of its Cytotoxic Effects on Cancer and Normal Cells
For Immediate Release
Oocydin A, a macrolide with established antifungal properties, has demonstrated cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of the available data on the cytotoxicity of this compound in cancer versus normal cells, details the experimental methodologies used to assess these effects, and explores the potential signaling pathways involved in its mechanism of action.
Quantitative Comparison of Cytotoxicity
Data explicitly comparing the IC50 values of this compound in a panel of cancer and normal cell lines is limited in the currently available scientific literature. However, studies have reported its cytotoxic activity against specific cancer cell lines.
| Cell Line | Cell Type | IC50 Value | Reference |
| P388 | Murine Leukemia | Data not available | [1] |
| Breast Cancer Cells | Human Breast Cancer | Data not available | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity and apoptotic effects of compounds like this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer and normal cell lines
-
96-well plates
-
This compound (or other test compound)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (the solvent used to dissolve this compound) and an untreated control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Workflow for determining cell cytotoxicity using the MTT assay.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane in apoptotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with this compound.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways in this compound-Induced Cytotoxicity
While the specific signaling pathways modulated by this compound are not yet fully elucidated, many natural products with anticancer properties induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is often regulated by the Bcl-2 family of proteins and culminates in the activation of caspases.
A generalized potential mechanism involves:
-
Induction of Cellular Stress: this compound may induce cellular stress, leading to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak).
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax/Bak form pores in the mitochondrial outer membrane.
-
Cytochrome c Release: This leads to the release of cytochrome c from the mitochondria into the cytosol.
-
Apoptosome Formation: Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.
-
Caspase Activation: The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3.
-
Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
A generalized intrinsic apoptosis pathway potentially activated by this compound.
Conclusion
This compound shows promise as a cytotoxic agent against cancer cells. However, a comprehensive understanding of its therapeutic potential requires a thorough investigation into its selectivity for cancer cells over normal cells. The lack of comparative IC50 data is a significant knowledge gap that needs to be addressed in future research. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for researchers to further investigate the anticancer properties of this compound and evaluate its potential as a selective cancer therapeutic.
References
Oocydin A: A Review of its Antifungal Spectrum and a Guide to Investigating Cross-Resistance
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a summary of the known antifungal and anti-oomycete activity of Oocydin A. Due to a lack of published studies specifically investigating cross-resistance between this compound and other antifungal agents, this document outlines a proposed experimental framework for such investigations. The methodologies presented are based on established antifungal susceptibility testing protocols and are intended to serve as a blueprint for future research in this area.
This compound: Profile and Spectrum of Activity
This compound is a chlorinated macrocyclic lactone produced by various bacteria, including Serratia marcescens and Serratia plymuthica.[1][2][3] It exhibits potent inhibitory activity against oomycetes, a group of destructive plant pathogens, but has demonstrated limited to no effect against several true fungi, including some human pathogens.[1]
Quantitative Susceptibility Data
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various oomycetes and fungi as reported in the literature.
| Organism | Type | MIC (µg/mL) | Reference |
| Pythium ultimum | Oomycete | ~0.03 | [1][4] |
| Phytophthora parasitica | Oomycete | ~0.03 | [1][4] |
| Phytophthora cinnamomi | Oomycete | ~0.03 | [1][4] |
| Phytophthora citrophora | Oomycete | ~0.03 | [1][4] |
| Sclerotinia sclerotiorum | Fungus | Inhibitory | [2] |
| Alternaria solani | Fungus | Inhibitory | [4] |
| Fusarium oxysporum | Fungus | Inhibitory | [4] |
Understanding Antifungal Cross-Resistance
Cross-resistance occurs when a fungal isolate develops resistance to one antifungal agent, which then confers resistance to other, often structurally related or mechanistically similar, antifungal drugs.[5][6] Common mechanisms underpinning cross-resistance include alterations in the drug target, overexpression of efflux pumps that expel multiple drugs from the cell, and the activation of general stress response pathways.[6] For instance, mutations in the ERG11 gene in Candida species can lead to resistance across the azole class of antifungals.[6] Similarly, mutations in the FKS1 gene can confer cross-resistance to all echinocandin drugs.[7]
While no specific cross-resistance studies involving this compound are currently available, its unique structure as a macrocyclic lactone suggests that its mechanism of action may differ from existing antifungal classes. This makes it a compelling candidate for development, as it may not be susceptible to existing resistance mechanisms.
Proposed Experimental Protocol for this compound Cross-Resistance Studies
The following protocol outlines a standardized approach to investigate potential cross-resistance between this compound and other classes of antifungal agents.
Materials
-
Fungal/Oomycete Strains: A panel of well-characterized strains, including wild-type (susceptible) isolates and strains with known resistance to major antifungal classes (e.g., azoles, polyenes, echinocandins).
-
Antifungal Agents: this compound (purified), fluconazole, amphotericin B, caspofungin.
-
Culture Media: Potato Dextrose Agar (B569324)/Broth (for fungi), V8 juice agar (for oomycetes), or other appropriate growth media.
-
Equipment: 96-well microtiter plates, spectrophotometer, incubators.
Methodology: Broth Microdilution Susceptibility Testing
-
Inoculum Preparation: Grow fungal/oomycete strains on appropriate agar plates. Prepare a standardized inoculum suspension in sterile saline or broth, adjusting the concentration to a defined density (e.g., 1-5 x 10^5 CFU/mL for fungi) using a spectrophotometer or hemocytometer.
-
Drug Dilution: Prepare serial twofold dilutions of this compound and the other antifungal agents in the appropriate broth medium in 96-well microtiter plates.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plates containing the drug dilutions. Include a positive control (no drug) and a negative control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 28-35°C) for a defined period (e.g., 24-72 hours), depending on the growth rate of the organism.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% or ≥90%) compared to the positive control. This can be determined visually or by measuring the optical density with a spectrophotometer.
-
Data Analysis: Compare the MIC values of this compound for the susceptible (wild-type) strains versus the strains resistant to other antifungal classes. A significant increase in the MIC of this compound for a resistant strain would suggest cross-resistance.
Visualizing Experimental and Biosynthetic Pathways
To aid in the conceptualization of these studies, the following diagrams illustrate a proposed experimental workflow and the known biosynthetic pathway of this compound.
References
- 1. This compound, a chlorinated macrocyclic lactone with potent anti-oomycete activity from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacterial Biosynthetic Gene Clusters Encoding the Anti-cancer Haterumalide Class of Molecules: BIOGENESIS OF THE BROAD SPECTRUM ANTIFUNGAL AND ANTI-OOMYCETE COMPOUND, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of the antifungal haterumalide, this compound, in Serratia, and its regulation by quorum sensing, RpoS and Hfq - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal resistance, combinations and pipeline: oh my! - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Drug Resistance: Evolution, Mechanisms and Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to echinocandin-class antifungal drugs - PMC [pmc.ncbi.nlm.nih.gov]
Oocydin A vs. Caspofungin: A Comparative Analysis of Their Effects on Fungal Cell Wall Integrity
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the known effects of Oocydin A and the well-established antifungal drug caspofungin on fungal cell wall integrity. The information is supported by available experimental data and methodologies.
Introduction
The fungal cell wall is a critical structure for fungal viability, pathogenesis, and resistance to environmental stress, making it an attractive target for antifungal therapies. Caspofungin, a member of the echinocandin class of antifungals, is a widely used therapeutic that targets the fungal cell wall. This compound, a chlorinated macrocyclic lactone, has demonstrated potent antifungal and anti-oomycete activity, but its precise mechanism of action remains less understood. This guide provides a comparative overview of their effects on the fungal cell wall, based on current scientific knowledge.
Caspofungin: A Potent Inhibitor of Fungal Cell Wall Synthesis
Caspofungin exerts its fungicidal activity by specifically inhibiting the enzyme β-(1,3)-D-glucan synthase.[1] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall.[1] Inhibition of this process leads to a weakened cell wall, osmotic instability, and ultimately, cell lysis.[1]
Quantitative Effects on Fungal Cell Wall Composition
Treatment of fungal cells with caspofungin leads to significant alterations in the cell wall composition as the fungus attempts to compensate for the loss of β-(1,3)-D-glucan. This compensatory mechanism often involves an increase in chitin (B13524) content.
| Fungal Species | Caspofungin Concentration | Change in β-Glucan Content | Change in Chitin Content | Change in Mannan Content | Reference |
| Saccharomyces cerevisiae | 0.5 x MIC | -9.3% | No significant change | +11.1% | [2] |
| Saccharomyces cerevisiae | 4 x MIC | -16.7% | +180% | +17.8% | [2] |
| Candida albicans | 0.5 x MIC | -5.8% | +53.3% | +13.8% | [2] |
| Candida albicans | 4 x MIC | -40.4% | +200% | +31.0% | [2] |
Experimental Protocol: Analysis of Fungal Cell Wall Polysaccharides
A common method to quantify the polysaccharide content of the fungal cell wall involves a combination of acid and enzymatic hydrolysis followed by chromatography.
-
Yeast Culture and Treatment: Fungal cells are cultured in a suitable medium (e.g., YPD) to a specific optical density. A portion of the culture is then treated with the desired concentration of caspofungin for a specified duration (e.g., 16 hours).
-
Cell Wall Purification: Cultures are collected, and cell walls are purified from the cellular contents.
-
Polysaccharide Hydrolysis: The purified cell walls are subjected to specific enzymatic or acid hydrolysis to break down the polysaccharides into their constituent monosaccharides.
-
Quantification: The resulting monosaccharides are then quantified using techniques such as high-performance liquid chromatography (HPLC).
Signaling Pathway: The Cell Wall Integrity (CWI) Pathway's Response to Caspofungin
The damage to the cell wall caused by caspofungin triggers a cellular stress response, primarily mediated by the Cell Wall Integrity (CWI) signaling pathway. This pathway activates downstream transcription factors that regulate the expression of genes involved in cell wall remodeling and repair, including those responsible for increased chitin synthesis.
References
Oocydin A and Hyphal Growth Inhibition: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The transition from yeast to hyphal growth is a critical virulence factor for many pathogenic fungi, making it a key target for novel antifungal therapies. This guide provides a comparative analysis of Oocydin A's potential to inhibit hyphal growth against established antifungal agents. We will delve into the available data, experimental methodologies for assessing hyphal growth inhibition, and the key signaling pathways that govern this morphological transition.
Comparative Inhibitory Activity
This compound is a chlorinated macrocyclic lactone with potent activity against oomycetes, with Minimum Inhibitory Concentrations (MICs) around 0.03 µg/mL for pathogens like Pythium ultimum and Phytophthora parasitica[1]. However, its efficacy against true fungi, particularly human pathogens like Candida albicans, appears limited. Studies indicate that this compound has minimal or no effect on several Fungi Imperfecti, ascomycetes, and a basidiomycete[1][2]. While one report noted the inhibition of hyphal growth of the plant pathogenic fungus Sclerotinia sclerotiorum by this compound from Serratia plymuthica, specific quantitative data on the inhibition of Candida albicans hyphal growth is not currently available in the public domain[3].
In contrast, established antifungal agents demonstrate clear dose-dependent inhibition of C. albicans hyphal growth. Below is a summary of their reported MICs, which represent the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism.
| Compound | Target Organism | MIC Range (µg/mL) | Mechanism of Action |
| This compound | Candida albicans | Data not available | Unknown in fungi |
| Caspofungin | Candida albicans | 0.0625 - 0.25[4][5][6] | Inhibition of β-(1,3)-D-glucan synthase, disrupting cell wall integrity. |
| Fluconazole | Candida albicans | 0.25 - >64 (resistance)[7][8][9] | Inhibition of lanosterol (B1674476) 14-α-demethylase, disrupting ergosterol (B1671047) biosynthesis. |
| Amphotericin B | Candida albicans | 0.25 - 1.0[10][11] | Binds to ergosterol in the fungal cell membrane, forming pores and leading to cell leakage. |
Experimental Protocols for Validating Hyphal Growth Inhibition
To rigorously assess the efficacy of a compound in inhibiting hyphal growth, a standardized in vitro assay is essential. The following protocol provides a general framework for such an experiment using Candida albicans as the model organism.
Protocol: In Vitro Hyphal Growth Inhibition Assay
1. Materials:
-
Candida albicans strain (e.g., SC5314)
-
Yeast extract-peptone-dextrose (YPD) medium
-
Hyphae-inducing medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, Spider medium, or Lee's medium)[12]
-
Phosphate-buffered saline (PBS)
-
Test compound (e.g., this compound) and comparator drugs
-
96-well microtiter plates
-
Inverted microscope with imaging capabilities
2. Procedure:
-
Culture Preparation: Inoculate a single colony of C. albicans into YPD broth and grow overnight at 30°C with shaking.
-
Cell Preparation: Harvest the overnight culture by centrifugation, wash the cells twice with sterile PBS, and resuspend in the hyphae-inducing medium to a final concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
Dispense 100 µL of the cell suspension into the wells of a 96-well plate.
-
Prepare serial dilutions of the test and comparator compounds in the hyphae-inducing medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a no-drug control.
-
-
Incubation: Incubate the plate at 37°C for 4-6 hours, or until robust hyphal growth is observed in the control wells.
-
Microscopic Analysis:
-
Observe the morphology of the cells in each well using an inverted microscope.
-
Capture images of multiple fields for each condition.
-
-
Quantification:
-
Determine the percentage of filamentous cells (germ tubes and true hyphae) versus yeast-form cells by counting at least 200 cells per well.
-
The percentage of inhibition is calculated relative to the no-drug control.
-
The IC50 value (the concentration that inhibits hyphal formation by 50%) can be determined by plotting the percentage of inhibition against the compound concentration.
-
Key Signaling Pathways in Hyphal Growth
The morphological switch in Candida albicans is regulated by complex signaling networks that respond to various environmental cues. Two of the most well-characterized pathways are the cAMP-dependent protein kinase A (PKA) pathway and the mitogen-activated protein (MAP) kinase pathway. These pathways integrate signals such as temperature, pH, serum components, and nutrient availability to regulate the expression of hyphae-specific genes.
References
- 1. This compound, a chlorinated macrocyclic lactone with potent anti-oomycete activity from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bacterial Biosynthetic Gene Clusters Encoding the Anti-cancer Haterumalide Class of Molecules: BIOGENESIS OF THE BROAD SPECTRUM ANTIFUNGAL AND ANTI-OOMYCETE COMPOUND, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspofungin MIC Distribution amongst Commonly Isolated Candida Species in a Tertiary Care Centre - An Indian Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of Caspofungin against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterizing the Effects of Caspofungin on Candida albicans, Candida parapsilosis, and Candida glabrata Isolates by Simultaneous Time-Kill and Postantifungal-Effect Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Susceptibility of Fluconazole-Resistant Candida albicans to Thyme Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluconazole susceptibility testing of Candida albicans: microtiter method that is independent of inoculum size, temperature, and time of reading - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Susceptibility and trailing growth of Candida albicans to fluconazole: results of a Korean multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The synergistic effects of hydroxychavicol and amphotericin B towards yeast-hyphae transition and the germination of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimum Inhibition of Amphotericin-B-Resistant Candida albicans Strain in Single- and Mixed-Species Biofilms by Candida and Non-Candida Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Genomic Guide to Oocydin A Production in Serratia and Dickeya
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the genomics of Oocydin A producing strains of Serratia and Dickeya. This compound, a chlorinated macrolide of the haterumalide class, exhibits potent antifungal, anti-oomycete, and antitumor properties, making its biosynthetic pathway a subject of significant research interest.[1][2] Understanding the genetic architecture and regulation of this compound production in different bacterial genera is crucial for harnessing its therapeutic potential.
Genomic Overview
Strains of both Serratia and Dickeya, primarily plant-associated and in some cases phytopathogenic, have been identified as producers of this compound.[1][3] Genomic analyses have revealed that the biosynthetic machinery for this compound is encoded within a large, trans-acyltransferase (AT) polyketide synthase (PKS) gene cluster, referred to as the ooc cluster.[2][3] This cluster is found to be widespread among these enterobacteria.[1][3]
The following table summarizes key genomic features of representative this compound-producing strains from each genus.
| Feature | Serratia plymuthica 4Rx5 | Dickeya spp. (General) |
| Genome Size (bp) | 5,367,478[4] | Variable |
| GC Content (%) | 54.7[4] | Variable |
| Predicted Protein-Coding Sequences | 4,870[4] | Variable |
| This compound (ooc) Gene Cluster Size (kb) | Approximately 77-80[2] | Approximately 77-80[2] |
| Key Components of ooc Cluster | 5 multimodular PKS proteins, a hydroxymethylglutaryl-CoA synthase cassette, 3 flavin-dependent tailoring enzymes, 2 free-standing acyltransferase proteins.[2] | Similar to Serratia, though some variations exist, such as the absence of the oocA gene in all studied Dickeya strains.[1] |
| Presence of ooc Cluster | Present in strains such as A153, 4Rx5, and 4Rx13.[1] | Found in approximately half of the sequenced Dickeya strains, including various strains of D. solani, D. dianthicola, D. chrysanthemi, and D. paradisiaca.[1] |
The this compound Biosynthetic Gene Cluster: A Structural Comparison
The ooc gene cluster is a complex and highly organized system. While the overall structure is conserved between Serratia and Dickeya, notable differences exist. The following diagram illustrates the typical organization of the ooc gene cluster in Serratia plymuthica and a representative Dickeya strain.
A key difference is the absence of the oocA gene in all analyzed Dickeya strains that possess the ooc cluster.[1] Functional studies in Serratia plymuthica A153 have shown that in-frame deletions of oocA and oocB did not abolish this compound production, suggesting they are not essential for its biosynthesis and secretion under the tested conditions.[1]
Regulation of this compound Production
The expression of the ooc gene cluster is tightly regulated at both the transcriptional and post-transcriptional levels. This regulation can be strain-dependent, highlighting the complexity of secondary metabolite production.
References
- 1. Biosynthesis of the antifungal haterumalide, this compound, in Serratia, and its regulation by quorum sensing, RpoS and Hfq - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial Biosynthetic Gene Clusters Encoding the Anti-cancer Haterumalide Class of Molecules: BIOGENESIS OF THE BROAD SPECTRUM ANTIFUNGAL AND ANTI-OOMYCETE COMPOUND, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of the antifungal haterumalide, this compound, in Serratia, and its regulation by quorum sensing, RpoS and Hfq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genome Sequence of the this compound-Producing Rhizobacterium Serratia plymuthica 4Rx5 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Oocydin A Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) for determining the target engagement of Oocydin A, a halogenated macrolide with potent antifungal, anti-oomycete, and anticancer properties.[1][2][3] The performance of CETSA is compared with alternative target engagement assays, supported by experimental data principles and detailed methodologies.
Introduction to this compound and Target Engagement
This compound is a natural product isolated from bacteria such as Serratia marcescens.[1][4] Its broad bioactivity suggests it may have significant potential in agricultural and pharmaceutical applications.[2] Verifying that a drug candidate like this compound effectively binds to its intended targets within a cellular context is a crucial step in drug discovery, a process known as target engagement.[5][6] CETSA is a powerful biophysical technique that allows for the direct assessment of a compound's binding to its target protein in a cellular environment.[5][7][8] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[5][7] When a drug binds to its protein target, it generally increases the protein's resistance to heat-induced denaturation.[5]
CETSA Workflow for this compound
The typical workflow for a CETSA experiment involves treating cells with the compound of interest, followed by heating the cell lysate or intact cells across a range of temperatures.[5][9] The amount of soluble (non-denatured) target protein remaining at each temperature is then quantified, typically by Western blotting or mass spectrometry.[5][10] A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target engagement.[5]
Comparison of Target Engagement Assays
While CETSA offers a label-free method to assess binding in a physiological context, other techniques provide complementary information. The choice of assay depends on the specific research question, available resources, and the stage of drug development.
| Assay | Principle | Key Quantitative Readout | Advantages | Disadvantages |
| CETSA | Ligand binding alters the thermal stability of the target protein.[5][7] | ΔTm (Change in Melting Temperature)[11] | Label-free, performed in intact cells or lysates, reflects physiological conditions.[5][11] | Can be low-throughput, requires specific antibodies, not all binding events cause a thermal shift.[7][11] |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer between a NanoLuc-tagged target protein and a fluorescent tracer.[11] | IC50 (Half-maximal Inhibitory Concentration)[11] | High-throughput, quantitative, can be performed in live cells, provides real-time data.[11] | Requires genetic modification of the target protein, potential for steric hindrance from the tag.[11] |
| DARTS | Drug Affinity Responsive Target Stability; ligand binding protects the target protein from proteolytic degradation.[11] | Degree of Protease Protection | Label-free, does not require protein modification, can be used with complex lysates.[11] | Can be low-throughput, requires careful optimization of protease digestion, may not be sensitive enough for all interactions.[11] |
| Affinity Chromatography | A molecule of interest (e.g., this compound) is immobilized on a solid support to capture binding partners from a cell lysate. | Identity and amount of bound protein | Unbiased identification of potential targets. | Can generate false positives, may not reflect interactions in a cellular context. |
Experimental Protocols
Protocol 1: CETSA Melt Curve Generation for a Putative this compound Target
This protocol describes the use of CETSA to confirm the intracellular target engagement of this compound with a hypothetical target protein, for instance, a specific fungal enzyme or a human cancer-related protein, based on its known bioactivities.
-
Cell Culture and Treatment:
-
Seed appropriate cells (e.g., a fungal strain or a human cancer cell line) in culture flasks or plates and grow to 70-80% confluency.
-
Treat cells with a final concentration of this compound (e.g., 10 µM) or an equivalent volume of DMSO (vehicle control).
-
Incubate for 1-2 hours at 37°C.[12]
-
-
Cell Harvesting and Heat Treatment:
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.
-
Determine the protein concentration of the soluble fractions.[12]
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the putative target protein, followed by an HRP-conjugated secondary antibody.[12]
-
Visualize the bands and quantify their intensity.
-
-
Data Analysis:
-
Plot the band intensities against the corresponding temperatures to generate a melting curve for both this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 2: Isothermal Dose-Response (ITDR) CETSA
This experiment determines the potency of this compound in a cellular context.
-
Cell Culture and Treatment:
-
Culture and harvest cells as described in Protocol 1.
-
Treat cells with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control for 1-2 hours.[12]
-
-
Heat Treatment and Sample Processing:
-
Determine the optimal temperature for the ITDR experiment from the melt curve (a temperature that results in approximately 50% protein denaturation in the vehicle-treated sample).[12]
-
Heat all samples at this single temperature for 3 minutes.
-
Lyse the cells and separate the soluble fraction as described in Protocol 1.
-
-
Analysis:
-
Quantify the amount of soluble target protein by Western blotting.
-
Plot the amount of soluble protein against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
This compound Biosynthesis and Potential Signaling Interactions
This compound is a polyketide synthesized by a large trans-acyltransferase polyketide synthase (trans-AT PKS) gene cluster.[2][15] The biosynthesis involves multiple enzymatic steps, including chain extension and tailoring reactions.[2][16] While the direct cellular targets of this compound are not yet fully elucidated, its potent biological activities suggest interactions with crucial cellular pathways. For instance, its anticancer properties might stem from interference with cell proliferation or survival signaling pathways.
Conclusion
CETSA is a valuable tool for confirming the target engagement of this compound in a physiologically relevant setting.[5][17] It provides direct evidence of binding within the cell, which is a critical step in understanding its mechanism of action.[17] While CETSA is a powerful technique, for a comprehensive understanding of this compound's interactions, it is often beneficial to use it in conjunction with other methods like NanoBRET™ or affinity-based approaches to gain both high-throughput data and unbiased target identification. The continued development of CETSA-based methods, including high-throughput and mass spectrometry-based approaches, will further enhance its utility in the discovery and development of novel therapeutics like this compound.[8][18]
References
- 1. Biosynthesis of the antifungal haterumalide, this compound, in Serratia, and its regulation by quorum sensing, RpoS and Hfq - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial Biosynthetic Gene Clusters Encoding the Anti-cancer Haterumalide Class of Molecules: BIOGENESIS OF THE BROAD SPECTRUM ANTIFUNGAL AND ANTI-OOMYCETE COMPOUND, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a chlorinated macrocyclic lactone with potent anti-oomycete activity from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Current Advances in CETSA [frontiersin.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CETSA [cetsa.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Biosynthesis of the antifungal haterumalide, this compound, in Serratia, and its regulation by quorum sensing, RpoS and Hfq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Oocydin A: A Guide for Laboratory Professionals
Core Principles for Oocydin A Waste Management
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.[3][4] All personnel handling this compound waste must be trained on these procedures and be familiar with the institution's specific hazardous waste management program.
Chemical and Physical Properties of this compound
Understanding the properties of this compound is essential for safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₁ClO₈ | PubChem |
| Molecular Weight | 470.9 g/mol | PubChem[5] |
| Appearance | Not specified (likely solid) | - |
| Solubility | Not specified | - |
| XLogP3 | 2.5 | PubChem[5] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 8 | PubChem |
Step-by-Step Disposal Procedures for this compound
This protocol outlines the necessary steps for the safe segregation, containment, and disposal of all forms of this compound waste.
1. Personal Protective Equipment (PPE)
Before handling this compound in any form, ensure the appropriate PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a respirator may be necessary.
2. Waste Segregation and Container Management
Proper segregation of hazardous waste is crucial to prevent dangerous chemical reactions.[6][7]
-
Designated Waste Containers: Use separate, clearly labeled, and leak-proof containers for each type of this compound waste.[8][9]
-
Solid Waste: For unused or expired pure this compound, contaminated gloves, weighing paper, and other solid materials.
-
Liquid Waste (Non-halogenated): For solutions of this compound in non-halogenated solvents (e.g., ethanol (B145695), methanol, acetone).
-
Liquid Waste (Halogenated): For solutions of this compound in halogenated solvents (e.g., dichloromethane, chloroform).[10][11]
-
Sharps Waste: For any contaminated needles, syringes, or other sharp objects. These must be placed in a designated, puncture-resistant sharps container.
-
-
Container Labeling: All waste containers must be labeled with:
-
The words "HAZARDOUS WASTE ".
-
The full chemical name: "This compound ".
-
The names of all other components in the container (e.g., solvent names).
-
The approximate percentage of each component.
-
The date when waste was first added to the container.
-
-
Container Storage:
3. Disposal of Different Forms of this compound Waste
-
Pure or Unused this compound:
-
If in its original container, ensure the label is intact and the container is in good condition.
-
If transferring to a new container, ensure it is compatible and properly labeled as solid hazardous waste.
-
Store in the designated solid hazardous waste container.
-
-
Solutions Containing this compound:
-
Carefully pour the solution into the appropriate liquid hazardous waste container (halogenated or non-halogenated), using a funnel to prevent spills.
-
Do not overfill the container; a general rule is to fill to no more than 90% capacity.[10]
-
-
Contaminated Labware and Materials:
-
Solid Waste: Disposable items such as gloves, paper towels, and weighing paper should be placed in the designated solid hazardous waste container.
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous liquid waste. After rinsing, the glassware can be washed according to standard laboratory procedures.
-
Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent.[4] The rinsate must be collected as hazardous liquid waste. After rinsing and air-drying in a fume hood, deface the label and dispose of the container according to your institution's guidelines for empty chemical containers.[3]
-
4. Requesting Waste Pickup
Once a waste container is full or has been in accumulation for the maximum allowable time (consult your institution's policy), arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[13]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Spill and Emergency Procedures
In the event of a spill of this compound, the following steps should be taken:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or the substance is aerosolized.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE.
-
Containment: For a small spill of solid this compound, carefully sweep it up and place it in the solid hazardous waste container. For a small liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to absorb the liquid.
-
Cleanup: Place the absorbent material into the solid hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
For large spills, do not attempt to clean them up yourself. Evacuate the area and contact your institution's EHS department or emergency response team immediately.
References
- 1. This compound, a chlorinated macrocyclic lactone with potent anti-oomycete activity from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. vumc.org [vumc.org]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. This compound | C23H31ClO8 | CID 145720628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. benchchem.com [benchchem.com]
- 8. danielshealth.com [danielshealth.com]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. ethz.ch [ethz.ch]
- 11. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 12. pfw.edu [pfw.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Handling of Oocydin A: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
Oocydin A, a chlorinated macrocyclic lactone with significant anti-oomycete and potential antitumor properties, requires careful handling due to its bioactivity. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety protocols and operational plans based on best practices for handling potent, bioactive, and chlorinated compounds. All personnel must supplement this guidance with a thorough risk assessment conducted in consultation with their institution's Environmental Health and Safety (EHS) department.
Personal Protective Equipment (PPE)
Given the cytotoxic potential of this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity Category | Minimum PPE Requirements |
| Low-Risk Activities | |
| Weighing and preparing solutions in a ventilated enclosure | Disposable nitrile gloves (double-gloving recommended), lab coat, and safety glasses with side shields. |
| Transporting closed containers | Lab coat and single-use nitrile gloves. |
| Moderate-Risk Activities | |
| Handling open solutions, cell culture work | Disposable nitrile gloves (double-gloving), disposable gown, safety glasses with side shields or goggles, and work performed in a certified chemical fume hood or biological safety cabinet.[1][2] |
| Centrifugation | Use of sealed centrifuge rotors or safety cups is mandatory. All other moderate-risk PPE applies. |
| High-Risk Activities | |
| Handling powdered (neat) this compound | Double gloves, disposable gown, respiratory protection (N95 or higher), and full-face protection (face shield worn over safety goggles).[3] Work must be conducted in a chemical fume hood or glove box. |
| Spill cleanup | Chemical-resistant gloves, disposable gown or coveralls, safety goggles, and appropriate respiratory protection based on the spill size and form of the compound.[2][3] |
Emergency Procedures
Rapid and correct response to emergencies is critical to mitigate potential exposure and injury.
| Emergency Situation | Immediate Action Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. For small spills, use an appropriate absorbent material, and decontaminate the area. For large spills, evacuate the laboratory and contact your institution's EHS department.[2] |
Handling and Disposal Workflow
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound and its associated waste.
Caption: Workflow for Safe Handling and Disposal of this compound.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste. Adherence to institutional and local regulations is mandatory.
-
Liquid Waste: Collect all solutions containing this compound in a clearly labeled, leak-proof container designated for halogenated organic waste. Do not mix with non-halogenated waste streams.
-
Solid Waste: All contaminated personal protective equipment (gloves, gowns, etc.), absorbent materials from spills, and empty vials that contained pure this compound should be collected in a designated hazardous waste container.
-
Sharps Waste: Contaminated needles, syringes, and other sharps must be placed in a puncture-resistant sharps container labeled for hazardous chemical waste.
-
Decontamination: Following any work with this compound, thoroughly decontaminate all work surfaces with an appropriate solvent (e.g., ethanol), collecting the rinsate as hazardous liquid waste.
-
Waste Pickup: All hazardous waste containers must be sealed and stored in a designated satellite accumulation area until they are collected by the institution's EHS department for final disposal, likely via incineration.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
